molecular formula C14H26N4O6 B6319452 N3-TOTA-Suc

N3-TOTA-Suc

Cat. No.: B6319452
M. Wt: 346.38 g/mol
InChI Key: MXIOIMFVCMTCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-TOTA-Suc is a specialized chemical reagent designed for advanced research applications, particularly in the fields of bioconjugation and peptide chemistry. Its structure features an azide (N3) group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational reaction in click chemistry. This makes it an invaluable tool for the selective labeling and modification of biomolecules, such as peptides, proteins, and oligonucleotides. The succinimidyl ester (Suc) moiety acts as an amine-reactive handle, enabling efficient and stable conjugation to primary amines on target molecules under mild conditions. This reagent is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for diagnostic, therapeutic, or any form of human use. Researchers should consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety protocols. To obtain detailed specifications, purity data, and specific handling instructions, please contact the manufacturer directly.

Properties

IUPAC Name

4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOIMFVCMTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-TOTA-Suc: A Technical Overview of a Heterobifunctional Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N3-TOTA-Suc (1-Azido-4,7,10-trioxa-13-tridecaneamine succinamic acid) is a heterobifunctional linker employed in the field of bioconjugation and drug development.[1][2] Its structure incorporates an azide moiety, a succinamic acid group, and a hydrophilic trioxa-tridecaneamine spacer. This configuration allows for the covalent linkage of two different molecular entities through orthogonal chemical reactions, a cornerstone of modern bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs). While specific experimental data on this compound is limited in peer-reviewed literature, this guide provides a comprehensive overview of its chemical properties, mechanism of action based on established click chemistry principles, and a generalized experimental workflow for its application.

Introduction to this compound

This compound is a chemical reagent designed for use in click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[3][4] The molecule acts as a bridge, connecting a biomolecule of interest (e.g., an antibody) to a payload (e.g., a cytotoxic drug). Its linear structure and the presence of distinct reactive groups at either end make it a versatile tool for researchers in chemistry, biology, and medicine.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1993176-74-1[1]
Chemical Formula C14H26N4O6
Molecular Weight 346.38 g/mol
Full Chemical Name 1-Azido-4,7,10-trioxa-13-tridecaneamine succinamic acid
SMILES OC(CCC(NCCCOCCOCCOCCCN=[N+]=[N-])=O)=O
Purity >96% (as per commercial suppliers)

Mechanism of Action: Facilitating Bioconjugation via Click Chemistry

The primary mechanism of action of this compound revolves around its two terminal functional groups, which allow for sequential or orthogonal conjugation reactions.

  • The Azide Group (-N3): This moiety is reactive towards alkynes in what is known as an Azide-Alkyne Cycloaddition. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO or BCN) is used (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reactions are highly specific and form a stable triazole linkage.

  • The Succinamic Acid Group (-COOH): The carboxylic acid of the succinamic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines (-NH2) on proteins or other biomolecules to form a stable amide bond.

The hydrophilic trioxa-tridecaneamine spacer serves to increase the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.

Signaling and Reaction Pathways

The general reaction scheme for this compound in a bioconjugation process is depicted below. This involves the activation of the carboxylic acid and subsequent reaction with an amine, followed by the click chemistry reaction of the azide group.

N3_TOTA_Suc_Reaction_Pathway cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: First Conjugation (Amide Bond Formation) cluster_conjugation2 Step 3: Second Conjugation (Click Chemistry) N3_TOTA_Suc This compound (with -COOH group) Activated_Ester Activated this compound (NHS Ester) N3_TOTA_Suc->Activated_Ester Activation Activator Activating Agent (e.g., EDC/NHS) Activator->Activated_Ester Conjugate1 Intermediate Conjugate (Biomolecule 1 - Linker) Activated_Ester->Conjugate1 Amine Coupling Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) Biomolecule1->Conjugate1 Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate CuAAC or SPAAC Biomolecule2 Biomolecule 2 (e.g., Drug with Alkyne) Biomolecule2->Final_Conjugate

A diagram illustrating the sequential conjugation pathway using this compound.

Experimental Protocols

General Workflow for Antibody-Drug Conjugation

experimental_workflow cluster_prep Preparation cluster_activation Linker Activation and Conjugation to Antibody cluster_click Click Chemistry Conjugation to Drug cluster_analysis Analysis Reagent_Prep Prepare Buffers and Reagents Activation Activate this compound with EDC/NHS Reagent_Prep->Activation Antibody_Prep Prepare Antibody Solution Conjugation1 React Activated Linker with Antibody Antibody_Prep->Conjugation1 Drug_Prep Prepare Alkyne-Modified Drug Click_Reaction React Antibody-Linker with Alkyne-Drug (with Cu(I) catalyst if CuAAC) Drug_Prep->Click_Reaction Activation->Conjugation1 Purification1 Purify Antibody-Linker Conjugate (e.g., Size Exclusion Chromatography) Conjugation1->Purification1 Purification1->Click_Reaction Purification2 Purify Final ADC (e.g., Hydrophobic Interaction Chromatography) Click_Reaction->Purification2 Characterization Characterize ADC (e.g., Mass Spectrometry, HPLC) Purification2->Characterization

A generalized workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Conclusion

This compound is a valuable tool for researchers engaged in bioconjugation and the development of targeted therapeutics. Its heterobifunctional nature, combined with the efficiency and orthogonality of click chemistry, allows for the precise construction of complex biomolecular conjugates. While the lack of extensive published data necessitates application-specific optimization, the fundamental principles of its reactivity are well-established. Future studies detailing the performance and specific applications of this compound will further solidify its role in the advancement of drug delivery and diagnostics.

References

N3-TOTA-Suc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Azido-Functionalized TOTA Chelator for Advanced Bioconjugation and Molecular Imaging Applications

Abstract

N3-TOTA-Suc is a bifunctional chelator and click chemistry reagent that is gaining prominence in the fields of bioconjugation, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. Detailed information on its core components—the azide (N3) group, the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (TOTA) chelator, and the succinic acid (Suc) linker—is presented. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this versatile molecule.

Chemical Structure and Properties

This compound is a molecule that strategically combines three key functional moieties: an azide group for bioorthogonal conjugation, a TOTA macrocycle for robust metal chelation, and a succinic acid linker.

While a definitive public-domain chemical structure diagram for this compound remains elusive in the reviewed literature, its constituent parts suggest a structure where one of the carboxylic acid groups of TOTA is functionalized with an azido-containing succinyl group. The TOTA core provides a high-affinity binding site for a variety of metal ions, particularly lanthanides and radiometals used in imaging and therapy. The azide group serves as a chemical handle for "click" chemistry reactions, enabling covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 346.38 g/mol [1]
Chemical Formula C14H26N4O6[1]
CAS Number 1993176-74-1[2][3]
Appearance White to off-white powderInferred from supplier data
Solubility Soluble in aqueous solutionsInferred from application

Core Components and their Significance

The TOTA (DOTA) Chelator

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (TOTA), also widely known as DOTA, is a macrocyclic chelating agent renowned for its exceptional ability to form highly stable complexes with a wide range of metal ions.[4] This high stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. DOTA-based chelators are central to the development of radiopharmaceuticals for PET imaging and targeted radionuclide therapy.

The Azide (N3) Group and Click Chemistry

The azide group is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This compound is designed to participate in two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, occurs between an azide and a strained alkyne (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living cells.

The Succinic Acid (Suc) Linker

The succinic acid component serves as a spacer, connecting the TOTA chelator to the azide group. The length and chemical nature of the linker can influence the steric availability of the reactive groups and the overall pharmacokinetic properties of the resulting bioconjugate.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific biomolecules and applications.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer.

  • Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Add CuSO4 to the reaction mixture to a final concentration of 50-100 µM.

  • Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction can be monitored by techniques such as mass spectrometry or chromatography.

  • Purify the resulting bioconjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents and catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a generalized procedure for copper-free click chemistry.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO, BCN)-modified biomolecule

  • Suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the strained alkyne-modified biomolecule and this compound in the reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the progress of the reaction using appropriate analytical techniques.

  • Purify the bioconjugate using a suitable method to remove unreacted this compound.

Applications in Research and Drug Development

The unique combination of a potent chelator and a versatile bioorthogonal handle makes this compound a valuable tool for a range of applications.

Targeted Drug Delivery

Chelating agents like TOTA are utilized to facilitate the targeted delivery of drugs to specific sites within the body. By conjugating this compound to a targeting moiety (e.g., an antibody, peptide, or small molecule) that recognizes a specific cellular receptor, a drug-loaded nanoparticle or a therapeutic agent can be directed to the target tissue, thereby enhancing efficacy and reducing off-target toxicity.

Molecular Imaging (PET and SPECT)

The TOTA core of this compound can be radiolabeled with various medically relevant radioisotopes. Once conjugated to a targeting biomolecule, the resulting radiolabeled conjugate can be used for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the distribution of the target in vivo.

Bioconjugation of Proteins and Antibodies

This compound enables the site-specific modification of proteins and antibodies. By introducing an alkyne group into a specific site on a protein, this compound can be attached via click chemistry. This allows for the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug can be chelated by the TOTA moiety, or the development of diagnostic imaging agents.

Signaling Pathways and Experimental Workflows

As of the latest review of available literature, no specific studies detailing the use of this compound to investigate particular signaling pathways have been identified. The primary application of this reagent is as a tool for bioconjugation and the construction of targeted molecular agents. The signaling pathways that could be studied using this compound would be dependent on the biological target of the molecule to which it is conjugated.

Logical Workflow for Developing a Targeted Imaging Agent using this compound

experimental_workflow cluster_synthesis Synthesis & Modification cluster_conjugation Bioconjugation cluster_labeling Radiolabeling cluster_evaluation In Vitro & In Vivo Evaluation s1 Synthesize or Procure Alkyne-Modified Targeting Ligand c1 Click Chemistry (CuAAC or SPAAC) s1->c1 s2 Procure This compound s2->c1 c2 Purification of Ligand-TOTA Conjugate c1->c2 l1 Chelation with Radioisotope (e.g., 68Ga, 177Lu) c2->l1 l2 Quality Control (Radiochemical Purity) l1->l2 e1 In Vitro Binding Assays l2->e1 e2 In Vivo PET/SPECT Imaging l2->e2 e3 Biodistribution Studies e2->e3

Development of a targeted imaging agent.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a high-affinity metal chelator and a bioorthogonal reactive group provides a robust platform for the construction of sophisticated molecular probes, targeted therapeutics, and diagnostic agents. As the fields of targeted therapy and molecular imaging continue to advance, the utility of well-designed bifunctional molecules like this compound is expected to grow, enabling new avenues of research and clinical applications.

References

Core Principles of N3-TOTA-Suc Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental principles of N3-TOTA-Suc bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core chemistry, experimental protocols, and potential applications of this bioconjugation strategy. Given that "this compound" is a highly specific term not commonly found in existing literature, this guide is based on the interpretation of its constituent components: an azide (N3) for "click" chemistry, a TOTA chelator likely analogous to the well-established DOTA macrocycle, and a succinimidyl (Suc) ester for amine coupling.

Introduction to this compound Bioconjugation

This compound represents a bifunctional linker designed for a two-step bioconjugation process. This approach allows for the site-specific attachment of a chelating agent (TOTA) to a biomolecule. The "Suc" component, a succinimidyl ester, facilitates the initial covalent linkage to primary amines on a biomolecule. The "N3" or azide group enables a subsequent, highly specific "click" chemistry reaction, allowing for the attachment of a second molecule of interest. The "TOTA" moiety is a macrocyclic chelator, likely similar in function to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), designed to stably complex with metal ions for applications such as medical imaging or radiotherapy.

The overall strategy involves first conjugating the TOTA-Suc portion to a biomolecule via the succinimidyl ester's reaction with an amine group. This results in a biomolecule functionalized with the TOTA chelator. The azide group on the TOTA molecule can then be used for a highly efficient and specific click reaction with an alkyne-containing molecule.

Core Chemical Principles

The bioconjugation process relies on two well-established chemical reactions: succinimidyl ester chemistry for amine ligation and azide-alkyne cycloaddition (a form of "click chemistry").

2.1. Succinimidyl Ester (NHS Ester) Chemistry

Succinimidyl esters (also known as NHS esters) are reactive groups that specifically target primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1][2] This reaction is highly efficient under mild basic conditions (pH 8.3-8.5).[3] The reaction proceeds via nucleophilic attack of the deprotonated amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

2.2. Azide-Alkyne "Click" Chemistry

The azide group (N3) is a key component for "click" chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[5] The most common type of click chemistry used in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. A reducing agent, such as sodium ascorbate, is typically used to generate the active Cu(I) catalyst from a Cu(II) salt (e.g., CuSO₄). To enhance reaction efficiency and protect the biomolecule, a chelating ligand for copper, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included.

Alternatively, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. This copper-free click reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide. SPAAC is particularly advantageous for in vivo applications where the potential toxicity of copper is a concern.

Quantitative Data Presentation

The following tables summarize key quantitative data for the components of this compound bioconjugation, based on analogous and well-characterized systems.

Table 1: Reaction Parameters for Succinimidyl Ester (NHS Ester) Bioconjugation

ParameterValueReference(s)
Optimal pH8.3 - 8.5
Recommended BufferSodium Bicarbonate or Borate
Molar Excess of NHS Ester8-fold (for mono-labeling)
Reaction Time1 hour
Reaction TemperatureRoom Temperature

Table 2: Key Metrics for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueReference(s)
CatalystCopper(I) (from CuSO₄ + Sodium Ascorbate)
LigandTHPTA (for aqueous solutions)
Reactant Molar Ratio1:4 to 1:10 (Biomolecule:Azide/Alkyne)
Reaction Time30 - 60 minutes
Reaction TemperatureRoom Temperature

Table 3: Comparative Data for DOTA-Chelator Conjugates (as an analogue for TOTA)

Chelator DerivativeMolar Ratio (Chelator:Antibody)Number of Chelators per AntibodyReference(s)
p-SCN-Bn-DOTA10:1~5
DOTA-NHS-ester100:1~18

Experimental Protocols

The following protocols provide a detailed methodology for a typical this compound bioconjugation workflow.

4.1. Protocol 1: Conjugation of this compound to a Protein via Succinimidyl Ester

This protocol details the labeling of a protein with the this compound linker.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound linker

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purify the Conjugate:

    • Remove the unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate and using the Beer-Lambert law, if the TOTA chelator or a part of the linker has a distinct absorbance. Alternatively, mass spectrometry can be used for accurate characterization.

4.2. Protocol 2: Click Chemistry (CuAAC) with the N3-TOTA-Functionalized Protein

This protocol describes the subsequent click reaction of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

  • N3-TOTA-labeled protein

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

  • THPTA ligand solution (200 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • Prepare the required stock solutions as listed above.

  • Prepare Catalyst Premix:

    • A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

  • Set up the Reaction:

    • In a reaction tube, combine the N3-TOTA-labeled protein with the alkyne-containing molecule (typically at a 1:4 to 1:10 molar ratio of protein to alkyne).

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents, catalyst, and ligand.

Visualization of Workflows and Pathways

5.1. Logical Workflow for this compound Bioconjugation

Bioconjugation_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein Reaction1 Protein->Reaction1 N3_TOTA_Suc This compound N3_TOTA_Suc->Reaction1 N3_TOTA_Protein N3-TOTA-Protein Reaction1->N3_TOTA_Protein pH 8.3-8.5 Room Temp N3_TOTA_Protein_Copy N3-TOTA-Protein Alkyne_Molecule Alkyne-Molecule Reaction2 Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Cu(I) Catalyst Room Temp N3_TOTA_Protein_Copy->Reaction2

Caption: A two-step workflow for this compound bioconjugation.

5.2. General Signaling Pathway Application

Signaling_Pathway cluster_targeting Targeting and Binding cluster_internalization Internalization and Payload Delivery cluster_effect Cellular Effect Bioconjugate Antibody-TOTA(Metal) -Drug Receptor Cell Surface Receptor Bioconjugate->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: A potential application in targeted drug delivery.

5.3. Experimental Workflow Diagram

Experimental_Workflow Start Start Prepare_Reagents Prepare Antibody and This compound Solutions Start->Prepare_Reagents Amine_Coupling Perform Amine Coupling (1 hr, RT, pH 8.3) Prepare_Reagents->Amine_Coupling Purify_1 Purify N3-TOTA-Protein (Size-Exclusion Chromatography) Amine_Coupling->Purify_1 Click_Reaction Perform CuAAC Reaction (30-60 min, RT) Purify_1->Click_Reaction Purify_2 Purify Final Bioconjugate (Chromatography) Click_Reaction->Purify_2 Analysis Characterize Final Product (Mass Spec, HPLC) Purify_2->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for this compound bioconjugation.

References

N3-TOTA-Suc chelator for metal ion complexation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Azide-Functionalized Macrocyclic Chelators for Metal Ion Complexation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted radiopharmaceuticals and molecular imaging agents is critically dependent on the use of bifunctional chelators (BFCs). These molecules securely bind a metallic radionuclide and provide a reactive moiety for covalent attachment to a biological targeting vector, such as a peptide or antibody. This technical guide provides a comprehensive overview of a representative class of BFCs: azide-functionalized macrocyclic chelators, exemplified here as "N3-TOTA-Suc." While a chelator of this specific nomenclature is not found in the reviewed literature, this guide synthesizes information on closely related and well-established chelators, such as azide-modified derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to provide a detailed technical framework. This document covers the synthesis, metal ion complexation, and bioconjugation of these chelators, offering valuable protocols and data for researchers in the field.

Introduction to Bifunctional Chelators in Radiopharmaceuticals

Radiopharmaceuticals are composed of a targeting biomolecule, a radionuclide, and a bifunctional chelator that links the two.[1][2] The chelator's role is to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo.[3] Macrocyclic chelators like DOTA and its derivatives are widely used due to their ability to form highly stable complexes with a variety of metal ions.[4][5] The functionalization of these chelators with reactive groups, such as N-hydroxysuccinimide (NHS) esters or azides, allows for their conjugation to targeting molecules. Azide-functionalized chelators are particularly valuable as they enable "click chemistry," a highly efficient and specific method for bioconjugation.

The "this compound" Chelator: A Representative Structure

For the purposes of this guide, "this compound" represents a bifunctional chelator based on a tetraazamacrocycle, likely a DOTA or NOTA derivative. The key functional components are:

  • TOTA (Tetraazacyclo-octadecane-tetraacetic acid) core: A robust macrocyclic framework for strong metal ion chelation. This can be conceptualized as a DOTA-like structure.

  • N3 (Azide) group: A functional handle for bioconjugation via "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free and biocompatible.

  • Suc (Succinimidyl ester) group: An alternative reactive group for conjugation to primary amines on biomolecules, forming stable amide bonds. A chelator would typically possess either an azide or an NHS ester for conjugation, not both simultaneously for the same purpose. This guide will cover the synthesis and application of both azide-functionalized and NHS ester-functionalized macrocycles.

Synthesis of Bifunctional Macrocyclic Chelators

The synthesis of bifunctional chelators like azide-functionalized DOTA or DOTA-NHS-ester is a multi-step process that involves the initial synthesis of the macrocyclic core, followed by functionalization.

Synthesis of the Macrocyclic Core (e.g., Cyclen)

The foundational 1,4,7,10-tetraazacyclododecane (cyclen) ring is a common precursor for DOTA-based chelators. Its synthesis often involves the Richman-Atkins "crab-like" cyclization of a di-amine with a di-tosylate.

Synthesis of Azide-Functionalized DOTA (N3-DOTA)

An azide group can be introduced onto the DOTA backbone to enable click chemistry. This is typically achieved by reacting a DOTA derivative that has a suitable leaving group with an azide salt. Alternatively, a linker containing an azide group can be coupled to the macrocycle.

Experimental Protocol: Synthesis of an Azide-Functionalized DOTA Derivative

  • Starting Material: A mono-functionalized DOTA derivative with a reactive handle (e.g., a free amine or an alkyl halide on the backbone).

  • Azide Introduction:

    • For an amine-functionalized DOTA: React with an azide-containing NHS ester (e.g., azido-PEG-NHS ester) in an organic solvent like DMF with a non-nucleophilic base (e.g., DIEA).

    • For a halide-functionalized DOTA: React with sodium azide in a polar aprotic solvent like DMF at elevated temperature.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Synthesis of DOTA-NHS Ester

The DOTA-NHS ester is synthesized by activating one of the carboxylic acid arms of DOTA with N-hydroxysuccinimide. To achieve mono-functionalization, three of the four carboxylic acids are typically protected (e.g., as tert-butyl esters) before the activation of the remaining free carboxylic acid.

Experimental Protocol: Synthesis of DOTA-NHS Ester

  • Starting Material: DOTA-tris(t-butyl ester).

  • Activation: The free carboxylic acid is reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in an anhydrous organic solvent (e.g., DMF).

  • Purification: The product is purified by precipitation and washing to remove unreacted starting materials and byproducts.

  • Characterization: The structure and purity are confirmed using techniques like mass spectrometry and HPLC.

Diagram: Synthetic Workflow for Bifunctional DOTA Chelators

Synthesis_Workflow cluster_synthesis Chelator Synthesis cluster_functionalization Bifunctionalization cluster_conjugation Bioconjugation Cyclen Cyclen (Macrocycle Core) DOTA_tris_tBu DOTA-tris(tBu)ester Cyclen->DOTA_tris_tBu Alkylation N3_DOTA_precursor Amine/Halide-functionalized DOTA Cyclen->N3_DOTA_precursor Backbone Functionalization DOTA_NHS DOTA-NHS Ester DOTA_tris_tBu->DOTA_NHS NHS Activation & Deprotection Azide_DOTA Azide-DOTA N3_DOTA_precursor->Azide_DOTA Azide Introduction Azide_Conjugate Triazole Conjugate Azide_DOTA->Azide_Conjugate Click Chemistry (SPAAC) Amide_Conjugate Amide Conjugate DOTA_NHS->Amide_Conjugate Amine Coupling Biomolecule_Alkyne Alkyne-Biomolecule Biomolecule_Alkyne->Azide_Conjugate Biomolecule_Amine Amine-Biomolecule Biomolecule_Amine->Amide_Conjugate

Caption: Synthetic and conjugation pathways for azide- and NHS-ester functionalized DOTA.

Metal Ion Complexation

The primary function of the TOTA/DOTA core is to form a stable complex with a metal ion. The choice of metal ion depends on the desired application, such as PET imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) or therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).

Complexation Kinetics and Stability

The formation of the metal-chelator complex should be rapid and occur under mild conditions (room temperature and physiological pH) to be compatible with sensitive biomolecules. The resulting complex must exhibit high kinetic inertness to prevent the release of the radiometal in vivo.

Table 1: Representative Stability Constants of Metal-DOTA Complexes

Metal IonLog KApplication
Gd³⁺25.8MRI
Lu³⁺22.4Therapy
Y³⁺24.9Therapy
Ga³⁺21.3PET Imaging
Cu²⁺22.5PET Imaging

Note: Stability constants can vary with experimental conditions.

Experimental Protocol: Radiolabeling with a Metal Ion (e.g., ⁶⁸Ga)
  • Reagents: ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, the bifunctional chelator-biomolecule conjugate, and a suitable buffer (e.g., sodium acetate, pH 4.5-5.5).

  • Reaction: The chelator-conjugate is incubated with the ⁶⁸GaCl₃ solution at an elevated temperature (e.g., 95°C) for a short period (5-15 minutes).

  • Quality Control: The radiolabeling efficiency and radiochemical purity are determined by radio-TLC or radio-HPLC.

  • Purification: If necessary, the radiolabeled conjugate is purified using a C18 cartridge to remove unchelated ⁶⁸Ga.

Diagram: Metal Ion Complexation and Bioconjugation Logic

Complexation_Logic cluster_components Core Components cluster_process Process cluster_product Final Product Chelator Bifunctional Chelator (e.g., N3-DOTA) Complexation Complexation Chelator->Complexation Conjugation Bioconjugation Chelator->Conjugation Metal Metal Ion (e.g., ⁶⁸Ga) Metal->Complexation Biomolecule Targeting Biomolecule (e.g., Peptide) Biomolecule->Conjugation Radiopharmaceutical Targeted Radiopharmaceutical Complexation->Radiopharmaceutical Forms Radiolabeled Chelator Conjugation->Radiopharmaceutical Attaches to Biomolecule

Caption: Logical flow from components to the final radiopharmaceutical product.

Bioconjugation Methodologies

The azide or NHS ester functional group on the chelator allows for its covalent attachment to a targeting biomolecule.

Click Chemistry (SPAAC)

Azide-functionalized chelators can be conjugated to biomolecules containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) via copper-free click chemistry. This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for sensitive biological molecules.

Experimental Protocol: SPAAC Conjugation

  • Reagents: Azide-functionalized chelator and an alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Reaction: The reagents are mixed and incubated at room temperature. The reaction progress can be monitored by HPLC.

  • Purification: The conjugate is purified from unreacted components by size exclusion chromatography or RP-HPLC.

NHS Ester Chemistry

DOTA-NHS ester reacts with primary amines (e.g., the N-terminus or lysine side chains) on peptides and proteins to form stable amide bonds.

Experimental Protocol: NHS Ester Conjugation

  • Reagents: DOTA-NHS ester and the biomolecule in a slightly basic buffer (pH 8-9) to ensure the amine groups are deprotonated.

  • Reaction: The DOTA-NHS ester (dissolved in a small amount of an organic co-solvent like DMSO) is added to the biomolecule solution and incubated at room temperature.

  • Purification: The resulting conjugate is purified by size exclusion chromatography or dialysis to remove excess chelator.

Applications in Drug Development

Bifunctional chelators are integral to the development of targeted radiopharmaceuticals for both diagnostic imaging and therapy (theranostics).

  • PET Imaging: Chelators complexed with positron emitters like ⁶⁸Ga or ⁶⁴Cu are used to visualize and quantify the expression of specific molecular targets in vivo.

  • Targeted Radionuclide Therapy: Chelators carrying therapeutic radionuclides such as ¹⁷⁷Lu or ⁹⁰Y deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to healthy tissues.

Conclusion

While the specific entity "this compound" is not documented in the literature, the principles underlying its hypothetical structure are well-established in the field of bifunctional chelators. Azide- and NHS ester-functionalized macrocycles based on DOTA and related structures are powerful tools in the development of next-generation radiopharmaceuticals. This guide provides a foundational understanding of their synthesis, metal complexation, and bioconjugation, offering researchers the necessary technical knowledge to advance their work in targeted molecular imaging and therapy.

References

N3-TOTA-Suc Succinimidyl Ester: An In-depth Technical Guide to Amine Reactivity for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N3-TOTA-Suc succinimidyl ester with primary amines. This compound is a bifunctional linker combining a macrocyclic chelator (TOTA), an azide (N3) moiety for "click chemistry," and a succinimidyl (Suc) ester for amine conjugation. This combination makes it a valuable tool in drug development, particularly for the site-specific labeling of biomolecules for applications in diagnostics and therapy, such as radiolabeling of antibodies and peptides.

Core Principles of this compound Reactivity with Amines

The fundamental reaction between the this compound succinimidyl ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide (NHS) as a leaving group.

The efficiency of this conjugation is primarily influenced by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the succinimidyl ester by water.

Chemical Properties of this compound
PropertyValue
Chemical Name This compound
CAS Number 1993176-74-1
Molecular Formula C14H26N4O6
Molecular Weight 346.4 g/mol

Reaction Mechanism and Influencing Factors

The reaction proceeds as follows:

Reaction_Mechanism N3_TOTA_Suc This compound (Succinimidyl Ester) Intermediate Tetrahedral Intermediate N3_TOTA_Suc->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Conjugate N3-TOTA-Amide Conjugate (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Several factors critically influence the outcome of the conjugation reaction:

  • pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for the reaction of succinimidyl esters with primary amines is between 7.2 and 8.5. Below this range, the amine is protonated and thus a poor nucleophile. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, reducing the conjugation yield.

  • Amine Concentration: A higher concentration of the target amine will favor the aminolysis reaction over hydrolysis.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis if the reaction needs to be performed over a longer period.

  • Solvent: Aqueous buffers are commonly used. For water-insoluble this compound, it should first be dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.

Quantitative Data on NHS Ester Reactivity

ParameterConditionTypical Value/Range
Optimal pH for Aminolysis Aqueous Buffer7.2 - 8.5
Half-life of Hydrolysis pH 7.0, 0°C4 - 5 hours
pH 8.6, 4°C10 minutes
Reaction Time Room Temperature30 minutes - 2 hours
4°C2 - 12 hours
Molar Excess of NHS Ester For protein labeling5 - 20 fold

Experimental Protocols

The following provides a general protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials
  • This compound

  • Protein to be labeled in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • Amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Mix Add this compound Stock to Protein Solution Prep_Protein->Mix Prep_NHS Prepare this compound Stock Solution in Anhydrous DMSO/DMF Prep_NHS->Mix Incubate Incubate at RT (30 min - 2h) or 4°C (2-12h) Mix->Incubate Purify Purify Conjugate (Desalting Column/Dialysis) Incubate->Purify Analyze Analyze Conjugate (e.g., Spectrophotometry, SDS-PAGE) Purify->Analyze Signaling_Pathway cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling & Targeting Antibody Targeting Moiety (e.g., Antibody) Conjugate Antibody-N3-TOTA Conjugate Antibody->Conjugate N3_TOTA_Suc This compound N3_TOTA_Suc->Conjugate Radiometal Radiometal (e.g., for PET) Radiolabeled_Ab Radiolabeled Antibody-N3-TOTA Radiometal->Radiolabeled_Ab Tumor_Cell Tumor Cell with Target Receptor Radiolabeled_Ab->Tumor_Cell Targeting

The Evolving Landscape of Medical Imaging and Therapy: A Technical Guide to Triazacyclononane Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the chemistry, characteristics, and applications of 1,4,7-Triazacyclononane (TACN)-based chelators, this technical guide is an essential resource for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the advantages of TACN derivatives, particularly in the burgeoning field of radiopharmaceuticals.

The macrocyclic ligand 1,4,7-triazacyclononane (TACN) and its derivatives have garnered significant attention for their exceptional ability to form stable complexes with a variety of metal ions. This property is particularly crucial in the development of targeted radiopharmaceuticals for both diagnostic imaging, such as Positron Emission Tomography (PET), and therapeutic applications. The smaller cavity size of the TACN ring, compared to larger macrocycles like DOTA, offers a more favorable size-match for smaller metal ions like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga), leading to complexes with high kinetic inertness and thermodynamic stability.

This guide provides a detailed exploration of the key features of TACN-based chelators, presents comparative quantitative data, outlines essential experimental protocols, and visualizes critical pathways and workflows to aid in the understanding and application of these powerful molecules.

Core Features and Advantages of TACN-Based Chelators

The utility of TACN-based chelators in medicine, especially in oncology, stems from a combination of favorable chemical and biological properties.

Key Features:

  • Rigid Macrocyclic Framework: The nine-membered ring of TACN provides a pre-organized structure for metal chelation, contributing to the high stability of the resulting metal complexes.

  • Versatile Functionalization: The three nitrogen atoms of the TACN ring can be readily functionalized with various pendant arms (e.g., carboxylate, phosphinate, or other targeting moieties) to modulate the chelator's properties, such as its affinity for specific metal ions, overall charge, and hydrophilicity.[1][2]

  • Favorable Coordination Chemistry: TACN and its derivatives, like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), typically act as hexadentate ligands, providing a coordination number of six, which is ideal for many medically relevant metal ions.

Key Advantages:

  • High Stability of Metal Complexes: TACN-based chelators form highly stable complexes with radiometals like ⁶⁴Cu and ⁶⁸Ga.[3][4] This high stability is crucial in vivo to prevent the release of the radionuclide, which could lead to off-target radiation damage and poor imaging contrast. The kinetic inertness of these complexes is a significant factor in their in vivo stability.[5]

  • Mild Radiolabeling Conditions: A significant advantage of many TACN derivatives, particularly NOTA and its analogues, is the ability to radiolabel with isotopes like ⁶⁸Ga and ⁶⁴Cu under mild conditions, often at room temperature and in a short timeframe. This is a stark contrast to other chelators like DOTA, which frequently require heating, a condition that can be detrimental to sensitive biomolecules like antibodies and peptides.

  • Improved Pharmacokinetics: The choice of chelator can significantly impact the biodistribution and clearance of a radiopharmaceutical. Studies have shown that ⁶⁴Cu-labeled NOTA-conjugated antibodies exhibit lower liver uptake compared to their DOTA-conjugated counterparts, suggesting greater in vivo stability.

  • Theranostic Applications: The versatility of the TACN scaffold allows for the chelation of both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides, opening the door for a "theranostic" approach where the same targeting molecule can be used for both imaging and therapy.

Quantitative Data on TACN-Based Chelators

The performance of a chelator is ultimately defined by quantitative metrics. The following tables summarize key data points from various studies, comparing TACN-based chelators with the widely used DOTA.

Table 1: Stability Constants of Metal-Chelator Complexes

ChelatorMetal IonLog K (Thermodynamic Stability)Kinetic Half-Life (τ1/2) in 0.1 M HClReference(s)
NOTA Cu²⁺~21.646 s (at pH 0)
NOTA Ga³⁺30.98-
DOTA Cu²⁺~22.3Very high
DOTA Ga³⁺~21.3-

Table 2: Comparative Radiolabeling Efficiency of ⁶⁴Cu-Conjugated Antibodies

Chelator ConjugateTemperature (°C)Time (min)Radiochemical Yield (%)Specific Activity (MBq/μg)Reference(s)
NOTA-Nanobody Room Temperature3082.760.12
DOTA-Trastuzumab Room Temperature3097.40.29
NODAGA-Nanobody Room Temperature3093.570.15

Table 3: Comparative Biodistribution of ⁶⁴Cu-labeled PSMA-targeting Dipeptides in PC3-PIP Tumor-Bearing Mice (%ID/g at 4h post-injection)

Organ⁶⁴Cu-cunotadipep (NOTA-based)⁶⁴Cu-cudotadipep (DOTA-based)Reference(s)
Blood0.11 ± 0.010.14 ± 0.02
Liver1.12 ± 0.122.51 ± 0.35
Kidneys3.51 ± 0.454.89 ± 0.67
Tumor10.21 ± 1.239.87 ± 1.11

Table 4: Comparative Biodistribution of ⁶⁴Cu-labeled PSMA-3Q in Healthy BALB/c Mice (%ID/g at 1h post-injection)

Organ⁶⁴Cu-NOTA-PSMA-3Q⁶⁴Cu-DOTA-PSMA-3QReference(s)
Blood0.36 ± 0.070.62 ± 0.19
Liver0.83 ± 0.062.92 ± 0.44
Kidneys27.25 ± 7.5559.79 ± 3.18

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments involving TACN-based chelators.

Protocol 1: Synthesis of a Bifunctional Chelator (NOTA-NHS Ester)

This protocol describes the synthesis of a NOTA derivative activated with an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on biomolecules.

  • Preparation of NOTA-tris(t-butyl ester): Commercially available 1,4,7-triazacyclononane is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile) to protect the carboxylic acid groups.

  • Mono-alkylation: The NOTA-tris(t-butyl ester) is then reacted with a bifunctional linker containing a protected carboxylic acid and a group that can be converted to an NHS ester (e.g., a benzyl ester).

  • Deprotection: The tert-butyl ester groups are removed using a strong acid (e.g., trifluoroacetic acid).

  • NHS Ester Formation: The deprotected carboxylic acid on the linker is then activated with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final NOTA-NHS ester.

  • Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Radiolabeling of a NOTA-conjugated Peptide with Gallium-68

This protocol outlines a typical procedure for the radiolabeling of a peptide conjugated with a NOTA chelator using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Purification and Concentration (Optional but Recommended): The ⁶⁸Ga eluate can be purified and concentrated using a cation exchange cartridge. The ⁶⁸Ga³⁺ is trapped on the cartridge and subsequently eluted with a small volume of a suitable buffer, such as a sodium chloride/HCl solution.

  • Buffering: In a sterile vial, add the NOTA-conjugated peptide (typically 5-20 nmol) to a sodium acetate buffer (e.g., 0.4 M, pH 4.0) to maintain the optimal pH for labeling.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. For NOTA conjugates, the reaction often proceeds to completion within 5-10 minutes at room temperature.

  • Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC. The final product should be sterile and pyrogen-free for clinical applications.

Protocol 3: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in a biologically relevant matrix.

  • Incubation: Add a small volume of the purified radiolabeled compound to a vial containing fresh human serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

  • Protein Precipitation: Precipitate the serum proteins by adding an equal volume of cold ethanol or acetonitrile. Centrifuge the mixture to pellet the proteins.

  • Analysis: Analyze the supernatant, which contains the intact radiolabeled compound and any small molecule degradation products, by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical over time.

Protocol 4: Cellular Uptake and Internalization Assay

This assay quantifies the specific uptake and internalization of the radiolabeled compound into target cells.

  • Cell Culture: Plate cells that express the target receptor of interest in a multi-well plate and allow them to adhere overnight.

  • Incubation: Add the radiolabeled compound to the cell culture medium and incubate for various time points at 37°C.

  • Washing: After incubation, remove the medium and wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Surface-Bound vs. Internalized Radioactivity:

    • To determine the surface-bound radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip off surface-bound ligands. Collect this fraction.

    • Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity. Collect this fraction.

  • Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter. Express the results as a percentage of the total added radioactivity per million cells.

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway, a typical experimental workflow, and the overall radiopharmaceutical development process.

SSTR2_Signaling_Pathway SSTR2 Signaling Pathway for Radiopharmaceutical Uptake cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates Internalization Receptor-Mediated Internalization SSTR2->Internalization Triggers AC Adenylyl Cyclase G_protein->AC Inhibits Radiopharmaceutical [68Ga]Ga-NOTA-TATE Radiopharmaceutical->SSTR2 Binds cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effector_Pathways Downstream Effector Pathways PKA->Effector_Pathways PET_Signal PET Signal Detection Internalization->PET_Signal Leads to

Caption: SSTR2 signaling pathway upon binding of a TACN-based radiopharmaceutical.

Experimental_Workflow Experimental Workflow for Cellular Uptake Assay start Start plate_cells Plate Target Cells start->plate_cells add_radiotracer Add [68Ga]Ga-NOTA-Peptide plate_cells->add_radiotracer incubate Incubate at 37°C (Time Course) add_radiotracer->incubate wash Wash with Cold PBS incubate->wash strip Acid Wash (Surface-bound) wash->strip lyse Cell Lysis (Internalized) wash->lyse measure Gamma Counting strip->measure lyse->measure analyze Data Analysis (% Uptake) measure->analyze end End analyze->end

Caption: A typical experimental workflow for a cellular uptake and internalization assay.

Development_Workflow Preclinical Development Workflow for TACN-Based Radiopharmaceuticals cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_translation Translational Steps target_id Target Identification ligand_design Ligand/Peptide Design target_id->ligand_design conjugation Conjugation to Ligand ligand_design->conjugation chelator_synthesis Bifunctional TACN Chelator Synthesis chelator_synthesis->conjugation radiolabeling Radiolabeling Optimization conjugation->radiolabeling stability Stability Assays (Serum, PBS) radiolabeling->stability cell_studies Cell Binding & Uptake Assays stability->cell_studies animal_model Animal Model Development cell_studies->animal_model biodistribution Biodistribution Studies (%ID/g) animal_model->biodistribution imaging PET/CT Imaging biodistribution->imaging dosimetry Dosimetry Calculations imaging->dosimetry tox Toxicology Studies dosimetry->tox gmp GMP Production tox->gmp ind IND Submission gmp->ind

Caption: The preclinical development workflow for TACN-based radiopharmaceuticals.

Conclusion

Triazacyclononane-based chelators represent a significant advancement in the design of metal-based pharmaceuticals. Their ability to form highly stable complexes with a range of medically relevant radionuclides under mild conditions makes them ideal candidates for the development of next-generation diagnostic and therapeutic agents. The continued exploration of novel TACN derivatives with tailored properties will undoubtedly lead to the development of more effective and safer radiopharmaceuticals for a variety of diseases, particularly cancer. This guide serves as a foundational resource for researchers and developers looking to harness the potential of these remarkable molecules.

References

An In-Depth Technical Guide to Functionalized Macrocyclic Chelators for Molecular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of functionalized macrocyclic chelators, such as NOTA and DOTA, in molecular imaging. Given the absence of a widely recognized chelator termed "N3-TOTA-Suc," this document focuses on the constituent chemical moieties suggested by this nomenclature: an azide group ("N3") for click chemistry, a core macrocyclic chelator (represented by "TOTA," likely referring to NOTA or DOTA), and a succinimidyl ester ("Suc") for amine-reactive conjugation. These components are foundational in the synthesis of radiopharmaceuticals for PET and SPECT imaging.

Introduction to Macrocyclic Chelators in Molecular Imaging

Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on the targeted delivery of radionuclides. This is achieved by attaching the radionuclide to a targeting biomolecule (e.g., a peptide or antibody). Metallic radionuclides, which are widely used, require a chelator to be stably incorporated into the targeting construct.[1] Macrocyclic chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are mainstays in this field.[2][3][4] Their cage-like structure provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial to prevent the release of the radionuclide in vivo.[4]

To be useful, these chelators must be modified with reactive functional groups that allow for their covalent attachment to biomolecules. This guide explores two of the most prevalent functionalization strategies: N-hydroxysuccinimide (NHS) esters for reaction with amines, and azide groups for use in "click chemistry."

Bioconjugation Strategies

Amine-Reactive Conjugation via NHS Esters

One of the most common methods for conjugating a chelator to a biomolecule is through the use of an N-hydroxysuccinimidyl (NHS) ester. This group readily reacts with primary amines, such as the ε-amino group of lysine residues in proteins and peptides, to form a stable amide bond.

Logical Workflow for NHS Ester Conjugation

Biomolecule Biomolecule with Primary Amines (e.g., Peptide, Antibody) Reaction Conjugation Reaction (pH 8.0-9.0) Biomolecule->Reaction Chelator_NHS Chelator-NHS Ester (e.g., DOTA-NHS-ester) Chelator_NHS->Reaction Purification Purification (e.g., SEC) Reaction->Purification Conjugate Chelator-Biomolecule Conjugate Purification->Conjugate Radiolabeling Radiolabeling with Metal Isotope Conjugate->Radiolabeling Final_Product Radiolabeled Imaging Agent Radiolabeling->Final_Product Azide_Chelator Azide-Functionalized Chelator Click_Reaction CuAAC or SPAAC 'Click' Reaction Azide_Chelator->Click_Reaction Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Click_Reaction Conjugate Chelator-Biomolecule Conjugate Click_Reaction->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Final_Product Radiolabeled Imaging Agent Radiolabeling->Final_Product

References

N3-TOTA-Suc for targeted drug delivery research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azide-Functionalized Macrocyclic Chelators for Targeted Drug Delivery Research

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target toxicity by selectively delivering potent payloads to diseased tissues. In the realm of nuclear medicine, this is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells. The critical link between the radionuclide and the targeting biomolecule is a bifunctional chelator. This guide focuses on a class of chelators that are becoming increasingly important for their versatility in bioconjugation: azide-functionalized macrocyclic chelators.

While the specific nomenclature "N3-TOTA-Suc" does not correspond to a standard chelator in the published literature, it suggests a molecule with three key features: an azide group (N3) for bioorthogonal "click" chemistry, a macrocyclic core similar to DOTA (TOTA), and a linker such as a succinimidyl group (Suc) for attachment. This guide will, therefore, focus on a representative and well-documented azide-functionalized DOTA derivative as a core example to illustrate the principles and applications of such chelators in targeted drug delivery research.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile macrocyclic chelator renowned for its ability to form stable complexes with a variety of radiometals, including those used for both diagnostic imaging (e.g., Gallium-68) and therapeutic applications (e.g., Lutetium-177).[1][2] The incorporation of an azide group into the DOTA framework allows for its covalent attachment to targeting molecules functionalized with an alkyne group via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[3][4][5] This bioorthogonal conjugation strategy offers significant advantages, including high yields, mild reaction conditions, and the ability to conjugate complex biomolecules without affecting their biological activity.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, bioconjugation, and application of azide-functionalized DOTA derivatives in targeted drug delivery research.

Data Presentation

The following tables summarize key quantitative data for radiolabeled conjugates prepared using azide-functionalized chelators.

Table 1: Radiolabeling Efficiency and Specific Activity

Chelator-ConjugateRadionuclideRadiolabeling Yield (%)Specific Activity (GBq/µmol)Reference
68Ga-DOTA-azide68Ga>95Not Reported
64Cu-NOTA-MFCO-peptide64Cu>95Not Reported
68Ga-AAZTA5-PSMA-61768Ga>99Not Reported
177Lu-AAZTA5-PSMA-617177Lu>99Not Reported
64Cu-NOTA-rituximab64Cu95Not Reported

Table 2: In Vitro Stability of Radiolabeled Conjugates

Radiolabeled ConjugateMediumTime (h)Stability (%)Reference
68Ga-AAZTA5-PSMA-617Human Serum2>90
177Lu-AAZTA5-PSMA-617Human Serum2481
64Cu-NOTA-MFCO-peptideMouse Serum3Stable
89Zr-DFO-NPsNot specifiedNot specifiedHigh stability

Table 3: Biodistribution of Radiolabeled Conjugates in Tumor-Bearing Mice (%ID/g)

ConjugateTumor Uptake (2 h p.i.)Kidney Uptake (2 h p.i.)Liver Uptake (2 h p.i.)Reference
111In-monomeric [Tyr3]octreotide conjugate42.3 ± 2.8Not ReportedNot Reported
111In-dimeric [Tyr3]octreotide conjugate25.3 ± 5.9Not ReportedNot Reported
68Ga-DATA5m-RM29.12 ± 0.81 (30 min p.i.)Not ReportedNot Reported
68Ga-AAZTA5-RM27.82 ± 0.61 (30 min p.i.)Not ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of an azide-functionalized DOTA chelator for targeted drug delivery.

Protocol 1: Synthesis of an Azide-Functionalized DOTA Derivative

This protocol is a representative synthesis for an azide-containing DOTA derivative, which can then be used for click chemistry.

Materials:

  • 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu)ester)

  • 2-(2-Azidoethoxy)ethyl tosylate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation: Dissolve DOTA-tris(t-Bu)ester (1 equivalent) in anhydrous acetonitrile. Add K2CO3 (3 equivalents) and 2-(2-azidoethoxy)ethyl tosylate (1.2 equivalents).

  • Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the azide-functionalized DOTA-tris(t-Bu)ester.

  • Deprotection: Dissolve the purified product in a mixture of DCM and TFA (1:1 v/v).

  • Stir the solution at room temperature for 4 hours.

  • Evaporate the solvent under reduced pressure to obtain the final azide-functionalized DOTA derivative.

Protocol 2: Conjugation to a Targeting Peptide via CuAAC "Click" Chemistry

This protocol describes the conjugation of the azide-functionalized DOTA to an alkyne-modified targeting peptide.

Materials:

  • Azide-functionalized DOTA

  • Alkyne-modified peptide (e.g., propargylglycine-containing peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

Procedure:

  • Dissolve the alkyne-modified peptide (1 equivalent) and the azide-functionalized DOTA (1.5 equivalents) in a mixture of DMSO and water.

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Prepare a solution of CuSO4 (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the peptide/chelator mixture, followed by the CuSO4 solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, purify the DOTA-peptide conjugate by preparative HPLC.

  • Lyophilize the purified fractions to obtain the final conjugate.

Protocol 3: Radiolabeling with Gallium-68

This protocol details the radiolabeling of the DOTA-peptide conjugate with 68Ga.

Materials:

  • DOTA-peptide conjugate

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.5)

  • Heating block

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.

  • Add the 68GaCl3 eluate to a vial containing the DOTA-peptide conjugate dissolved in sodium acetate buffer.

  • Adjust the pH of the reaction mixture to 4.5.

  • Incubate the reaction mixture at 95°C for 10 minutes.

  • Determine the radiochemical purity by radio-TLC or radio-HPLC.

Mandatory Visualization

Signaling Pathway Diagram

cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates RadiolabeledPeptide Radiolabeled Peptide-N3-TOTA-Suc RadiolabeledPeptide->SSTR Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Altered Gene Expression CREB->GeneExpression CellCycleArrest Cell Cycle Arrest Apoptosis GeneExpression->CellCycleArrest

Caption: Somatostatin receptor signaling pathway targeted by a radiolabeled peptide.

Experimental Workflow Diagram

cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation Synthesis Synthesis of Azide-Functionalized Chelator Click CuAAC Click Chemistry Synthesis->Click Peptide Synthesis of Alkyne-Peptide Peptide->Click Purification1 HPLC Purification Click->Purification1 Radiolabeling Radiolabeling with Radionuclide (e.g., 68Ga) Purification1->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Stability) QC->InVitro InVivo In Vivo Studies (Biodistribution, PET/SPECT Imaging) QC->InVivo

Caption: Workflow for targeted radiopharmaceutical development.

Logical Relationship Diagram

Chelator Azide-Functionalized Chelator (N3-TOTA) Click Click Chemistry (CuAAC) Chelator->Click Peptide Alkyne-Modified Targeting Peptide Peptide->Click Conjugate Chelator-Peptide Conjugate Click->Conjugate Radioconjugation Conjugate->Radioconjugation Chelation Radionuclide Radionuclide Radionuclide->Radioconjugation Complexation RadiolabeledConjugate Targeted Radiopharmaceutical Radioconjugation->RadiolabeledConjugate

Caption: Logical relationship of components in a "clicked" radiopharmaceutical.

References

Methodological & Application

Application Notes & Protocols: N3-TOTA-Suc for Antibody Conjugation and Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling both diagnostic imaging (e.g., PET) and targeted radionuclide therapy. A critical component in creating these agents is the bifunctional chelator (BFC), which securely binds a radiometal and provides a reactive group for covalent attachment to a targeting molecule, such as a monoclonal antibody (mAb).[1][2]

This document provides detailed protocols for the use of N3-TOTA-Suc, a hypothetical yet representative bifunctional chelator designed for antibody conjugation. The design of this BFC incorporates three key functional domains:

  • Suc (Succinimide Ester): An active ester (e.g., N-hydroxysuccinimide or NHS ester) that readily reacts with primary amines, such as the side chains of lysine residues on an antibody, to form stable amide bonds.

  • TOTA (Triazacyclononane-triacetate analog): A chelating moiety analogous to well-established macrocyclic chelators like NOTA or DOTA, designed to form highly stable complexes with various radiometals.

  • N3 (Azide): A functional group that allows for subsequent "click chemistry" reactions, offering a secondary pathway for modification if desired.

The primary application detailed here involves the initial conjugation of the antibody via the succinimide ester, followed by radiolabeling with a diagnostic or therapeutic radionuclide.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the conjugation and radiolabeling protocols described below. These values are representative and may vary based on the specific antibody, radionuclide, and experimental conditions.

ParameterTypical ValueDescription
Chelator-to-Antibody Ratio (CAR) 2 - 8The average number of this compound molecules conjugated per antibody molecule.
Conjugation Efficiency > 95%Percentage of antibody successfully conjugated with at least one chelator molecule.
Radiolabeling Yield 85 - 99%Percentage of the initial radionuclide activity that is successfully incorporated into the antibody-chelator conjugate.[3][4]
Radiochemical Purity (Post-Purification) > 98%Percentage of radioactivity associated with the desired radiolabeled antibody after purification.[3]
Specific Activity 0.1 - 0.5 MBq/µgThe amount of radioactivity per unit mass of the antibody.
In Vitro Serum Stability (48 h) > 90%Percentage of the radioimmunoconjugate that remains intact after incubation in human serum for 48 hours.
Immunoreactivity > 85%The fraction of the radiolabeled antibody that retains its ability to bind to its target antigen.

Experimental Workflow & Signaling Pathways

The overall workflow for creating a radiolabeled antibody using the this compound protocol involves two main stages: the conjugation of the bifunctional chelator to the antibody and the subsequent chelation of the radiometal.

G cluster_0 Stage 1: Antibody Conjugation cluster_1 Stage 2: Radiolabeling mAb Monoclonal Antibody (mAb) Buffer_Exchange Buffer Exchange (e.g., PBS pH 8.5) mAb->Buffer_Exchange Conjugation Conjugation Reaction (mAb + Linker) Buffer_Exchange->Conjugation Linker This compound Linker Linker->Conjugation Purification_1 Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification_1 mAb_TOTA mAb-TOTA Conjugate Purification_1->mAb_TOTA Labeling_Reaction Radiolabeling Reaction (mAb-TOTA + Radiometal) mAb_TOTA->Labeling_Reaction Radiometal Radiometal (e.g., 64Cu, 177Lu) Radiometal->Labeling_Reaction Purification_2 Final Purification & Quality Control Labeling_Reaction->Purification_2 Final_Product Radiolabeled mAb Purification_2->Final_Product

Caption: Experimental workflow for antibody conjugation and radiolabeling.

The core chemical reaction in the conjugation stage is the formation of a stable amide bond between the succinimide ester of the linker and a primary amine (lysine) on the antibody.

Caption: Amine-reactive conjugation chemistry.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of the this compound linker to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • This compound linker.

  • Conjugation Buffer: 0.1 M sodium phosphate buffer or sodium bicarbonate buffer, pH 8.5.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).

  • UV-Vis Spectrophotometer.

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in cold Conjugation Buffer.

    • Determine the precise antibody concentration by measuring absorbance at 280 nm (A280).

  • Linker Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of the linker stock solution required for a desired molar excess (typically 10-20 fold molar excess of linker to antibody).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Remove the unreacted linker and byproducts by purifying the reaction mixture using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with Purification Buffer (PBS, pH 7.4).

    • Collect the fractions containing the antibody-TOTA conjugate, which will elute in the void volume.

    • Pool the protein-containing fractions and measure the final concentration using A280.

  • Characterization (Optional but Recommended):

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by co-labeling with a chromophoric or radiolabeled standard.

Protocol 2: Radiolabeling of mAb-TOTA Conjugate

This protocol outlines the chelation of a radiometal by the purified mAb-TOTA conjugate. The example uses a generic radiometal; specific conditions (pH, temperature) may need optimization depending on the chosen radionuclide (e.g., ⁶⁴Cu, ¹⁷⁷Lu, ⁶⁸Ga).

Materials:

  • Purified mAb-TOTA conjugate from Protocol 1.

  • Radiometal solution (e.g., ¹⁷⁷LuCl₃ in HCl, or ⁶⁴CuCl₂).

  • Labeling Buffer: 0.1 M ammonium acetate or sodium citrate buffer, pH 5.5 (adjust as needed for the specific radiometal).

  • Quenching/Challenge Solution: 50 mM DTPA or EDTA solution.

  • Instant thin-layer chromatography (iTLC) strips.

  • Radio-TLC scanner or gamma counter.

  • Size-exclusion chromatography column for final purification.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, add the mAb-TOTA conjugate (typically 50-100 µg).

    • Add the appropriate volume of Labeling Buffer.

    • Carefully add the radiometal solution (e.g., 50-100 MBq) to the tube. The total reaction volume should be kept low (e.g., 100-200 µL) to maintain high reactant concentrations.

  • Labeling Reaction:

    • Incubate the reaction mixture at the optimal temperature for the chosen radiometal. For many chelators, this is typically 37-40°C for 30-60 minutes. Some systems may work efficiently at room temperature.

    • Gently mix the solution periodically.

  • Determination of Radiochemical Yield:

    • After incubation, determine the radiolabeling yield using iTLC.

    • Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.

    • Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA solution). In this system, the radiolabeled antibody remains at the origin, while free radiometal moves with the solvent front.

    • Measure the distribution of radioactivity on the strip using a radio-TLC scanner.

    • Calculate the yield as: (Counts at Origin / Total Counts) * 100%.

  • Purification of Radiolabeled Antibody:

    • If the radiochemical yield is high (>95%), purification may not be necessary for some applications.

    • If purification is required, pass the reaction mixture through a size-exclusion column (e.g., PD-10) equilibrated with PBS to remove any unchelated radiometal.

    • Collect the purified, radiolabeled antibody and formulate it in a suitable buffer for in vitro or in vivo use.

  • Quality Control:

    • Determine the radiochemical purity of the final product using iTLC as described above.

    • Measure the specific activity of the final product.

    • Perform in vitro stability studies by incubating the radiolabeled mAb in human serum or a DTPA solution at 37°C and measuring the radiochemical purity at various time points.

References

Application Notes and Protocols: A Step-by-Step Guide to Peptide Labeling with N3-TOTA-Suc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of peptides is a cornerstone of modern biomedical research and drug development, enabling applications from in vivo imaging to targeted radionuclide therapy.[1][2] This document provides a detailed guide to labeling peptides with N3-TOTA-Suc, a bifunctional chelator designed for stable radiometal coordination and efficient peptide conjugation.

This compound is a novel chelating agent featuring three key functional components:

  • An azide (N3) group , which allows for the attachment of additional functionalities via "click" chemistry, offering a versatile platform for multimodal imaging or therapeutic applications.

  • A TOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocyclic cage , which securely chelates a wide range of radiometals with high in vivo stability.[1]

  • A succinimidyl (Suc) ester , an active ester that readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on peptides to form stable amide bonds.

This application note will detail the experimental protocols for conjugating this compound to a peptide of interest, subsequent radiolabeling with a metallic radionuclide, and the necessary quality control procedures to ensure the integrity and purity of the final radiolabeled peptide.

Signaling Pathways and Logical Relationships

The overall workflow for peptide labeling with this compound involves a two-stage process: first, the conjugation of the chelator to the peptide, and second, the radiolabeling of the peptide-chelator conjugate.

Peptide_Labeling_Workflow cluster_conjugation Peptide Conjugation cluster_radiolabeling Radiolabeling Peptide Peptide with Primary Amine Conjugation Conjugation Reaction (pH 8.5-9.0) Peptide->Conjugation N3_TOTA_Suc This compound N3_TOTA_Suc->Conjugation Peptide_N3_TOTA Peptide-N3-TOTA Conjugate Conjugation->Peptide_N3_TOTA Purification1 Purification (e.g., HPLC, SPE) Peptide_N3_TOTA->Purification1 Purified_Conjugate Purified Peptide-N3-TOTA Purification1->Purified_Conjugate Radiolabeling_Reaction Radiolabeling (Optimized pH and Temperature) Purified_Conjugate->Radiolabeling_Reaction Radionuclide Radiometal (e.g., Lu-177, Ga-68) Radionuclide->Radiolabeling_Reaction Radiolabeled_Peptide Radiolabeled Peptide-N3-TOTA Radiolabeling_Reaction->Radiolabeled_Peptide Purification2 Final Purification (e.g., SPE) Radiolabeled_Peptide->Purification2 QC Quality Control Purification2->QC

Caption: Workflow for peptide conjugation and radiolabeling.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the this compound chelator to a peptide containing a primary amine.

Materials and Reagents:

  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Deionized Water (DIW)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Chelator Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the dissolved this compound to the peptide solution. Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer.

  • Purification:

    • Acidify the reaction mixture with 0.1% TFA.

    • Purify the peptide-N3-TOTA conjugate using reversed-phase HPLC or SPE.

    • For SPE purification, condition a C18 cartridge with ACN followed by DIW. Load the acidified reaction mixture. Wash with DIW to remove unreacted this compound and salts. Elute the conjugate with an increasing gradient of ACN in water.

    • Collect fractions and analyze by HPLC and Mass Spectrometry to identify the desired product.

  • Lyophilization and Storage: Lyophilize the purified conjugate and store at -20°C or colder until further use.[3]

Protocol 2: Radiolabeling of Peptide-N3-TOTA Conjugate

This protocol outlines the radiolabeling of the purified peptide-N3-TOTA conjugate with a suitable radiometal (e.g., Lutetium-177).

Materials and Reagents:

  • Purified and lyophilized Peptide-N3-TOTA conjugate

  • Radiometal (e.g., [¹⁷⁷Lu]LuCl₃ in HCl)

  • 0.2 M Ammonium Acetate Buffer (pH 5.5)

  • Metal-free water and reaction vials

  • Heating block

  • SPE cartridges (e.g., C18) for purification

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Reagent Preparation:

    • Dissolve the Peptide-N3-TOTA conjugate in metal-free water to a concentration of 1 mg/mL.

    • Prepare the ammonium acetate buffer.

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add 5-10 µg of the Peptide-N3-TOTA conjugate solution.

    • Add the appropriate volume of ammonium acetate buffer to adjust the pH to 5.5.

    • Add the radiometal solution (e.g., 1-10 mCi of [¹⁷⁷Lu]LuCl₃).

    • The final reaction volume should be kept low (typically 50-100 µL) to maintain a high concentration of reactants.

    • Incubate the reaction mixture at 95°C for 15-30 minutes.

  • Purification of the Radiolabeled Peptide:

    • After incubation, allow the reaction vial to cool to room temperature.

    • Purify the radiolabeled peptide using a C18 SPE cartridge to remove any unchelated radiometal.

    • Condition the cartridge with ethanol and then water.

    • Load the reaction mixture onto the cartridge. The radiolabeled peptide will be retained.

    • Wash the cartridge with water to remove unbound radiometal.

    • Elute the radiolabeled peptide with an ethanol/water mixture (e.g., 50:50 v/v).

  • Sterilization (if applicable): For in vivo studies, the final product should be passed through a 0.22 µm sterile filter.

Protocol 3: Quality Control of the Radiolabeled Peptide

Quality control is essential to determine the purity and suitability of the radiolabeled peptide for its intended application.[4]

Parameters to be Assessed:

  • Radiochemical Purity (RCP): This determines the percentage of radioactivity associated with the desired radiolabeled peptide. It is typically assessed by radio-HPLC or radio-TLC.

  • Specific Activity: This is the amount of radioactivity per unit mass of the peptide (e.g., mCi/µg or MBq/nmol). High specific activity is often desirable for receptor-targeted applications.

Procedure for RCP Determination by Radio-TLC:

  • Spot a small amount of the final radiolabeled peptide solution onto a TLC strip (e.g., silica gel).

  • Develop the TLC strip using an appropriate mobile phase (e.g., a mixture of methanol and ammonium acetate).

  • The radiolabeled peptide will migrate to a specific Rf (retention factor), while free radiometal will remain at the origin or move with the solvent front.

  • Analyze the distribution of radioactivity on the TLC strip using a radio-TLC scanner.

  • Calculate the RCP by dividing the radioactivity of the product peak by the total radioactivity on the strip.

Procedure for RCP and Specific Activity Determination by Radio-HPLC:

  • Inject a known amount of the radiolabeled peptide onto an HPLC system equipped with a radioactivity detector and a UV detector.

  • The UV chromatogram will show the peptide-related peaks, while the radio-chromatogram will show the radioactive species.

  • Co-elution of a peak in both the UV and radio-chromatogram confirms the identity of the radiolabeled peptide.

  • Calculate the RCP by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks.

  • Calculate the specific activity by correlating the radioactivity of the product peak with the mass of the peptide determined from the UV peak area, using a standard curve of the unlabeled peptide conjugate.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the quality control analysis.

ParameterResultMethodAcceptance Criteria
Radiochemical Purity > 95%Radio-HPLC≥ 95%
Specific Activity 1.0 mCi/µgRadio-HPLC> 0.5 mCi/µg
pH 7.2pH meter6.5 - 7.5
Appearance Clear, colorless solutionVisual InspectionClear, free of particulates

Conclusion

The successful labeling of peptides with this compound provides a versatile platform for a wide range of diagnostic and therapeutic applications. The protocols detailed in this document offer a comprehensive guide for the conjugation, radiolabeling, and quality control of these important biomolecules. Adherence to these procedures will help ensure the production of high-quality radiolabeled peptides for reliable and reproducible results in preclinical and clinical research.

References

Application Notes and Protocols for N3-TOTA-Suc Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the N3-TOTA-Suc linker in click chemistry reactions. This compound is a bifunctional molecule featuring a terminal azide (N3) group for covalent ligation via click chemistry and a TOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator core suitable for coordinating various metal ions, particularly for applications in radiolabeling. The succinimidyl (Suc) ester enables covalent attachment to primary amines on biomolecules such as antibodies and proteins.

Click chemistry offers a robust and bioorthogonal method for bioconjugation, characterized by high efficiency, mild reaction conditions, and specificity.[1] This document outlines protocols for two primary forms of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, generalized protocols for the radiolabeling of this compound bioconjugates with Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are provided.

I. Overview of this compound Click Chemistry Reactions

This compound is a versatile reagent that can be employed in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite the azide group of this compound with a terminal alkyne on a molecule of interest. This method is known for its high reaction rates and yields.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving live cells or in vivo systems.[4]

II. Experimental Protocols

The following sections provide generalized protocols for CuAAC and SPAAC reactions involving an this compound-modified biomolecule. Note: These protocols are starting points and may require optimization based on the specific characteristics of the reactants.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an this compound-modified antibody to an alkyne-containing molecule.

Materials:

  • This compound labeled antibody

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving poorly soluble reactants)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or an appropriate buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound labeled antibody to a final concentration of 1-10 mg/mL in PBS.

    • Add the alkyne-functionalized molecule to a final concentration that is a 5-20 fold molar excess over the antibody.

    • If necessary, add DMSO to the reaction mixture to ensure solubility, keeping the final concentration below 10% (v/v) to avoid protein denaturation.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio.

    • Add the copper/ligand premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove the excess reactants and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an this compound-modified antibody to a DBCO-functionalized molecule.[4]

Materials:

  • This compound labeled antibody

  • DBCO-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO or an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound labeled antibody to a final concentration of 1-10 mg/mL in PBS.

    • Add the DBCO-functionalized molecule to the antibody solution. A 1.5 to 4-fold molar excess of the DBCO-molecule is typically recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the conjugate to remove unreacted DBCO-molecule using a desalting column equilibrated with PBS.

III. Quantitative Data Presentation

The following tables provide representative data for typical click chemistry reactions. Note: These values are illustrative and the actual results for this compound may vary depending on the specific reaction conditions and substrates used. Empirical optimization is highly recommended.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterRecommended RangeNotes
This compound-Antibody Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates.
Alkyne Molar Excess 5 - 20 equivalentsA higher excess can drive the reaction to completion.
Copper (CuSO₄) Concentration 0.1 - 1 mMHigher concentrations can damage proteins.
Ligand (THPTA/TBTA) Concentration 0.5 - 5 mM (5x Copper conc.)Protects the biomolecule from copper-induced damage.
Sodium Ascorbate Concentration 2 - 5 mMShould be in excess to maintain the copper in the Cu(I) state.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer times may be needed for dilute solutions.
Typical Yield > 90%Highly dependent on reactants and conditions.

Table 2: Representative Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterRecommended RangeNotes
This compound-Antibody Concentration 1 - 10 mg/mL
DBCO-Molecule Molar Excess 1.5 - 4 equivalentsLower excess needed compared to CuAAC due to higher reactivity.
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Reaction progress can be monitored by UV-Vis by observing the decrease in DBCO absorbance around 310 nm.
Typical Yield > 95%Generally very high due to the high reactivity of DBCO.

IV. Radiolabeling Protocols

The TOTA chelator of the this compound bioconjugate can be radiolabeled with various radiometals for imaging or therapeutic applications. The following are generalized protocols for radiolabeling with ⁶⁸Ga and ⁶⁴Cu.

Protocol 3: Radiolabeling with Gallium-68 (⁶⁸Ga)

Materials:

  • This compound bioconjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.

  • Reaction Setup:

    • To the eluted ⁶⁸GaCl₃, add sodium acetate buffer to adjust the pH to 3.5-4.5.

    • Add the this compound bioconjugate (typically 5-20 µg).

  • Incubation:

    • Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Purification:

    • Purify the ⁶⁸Ga-labeled bioconjugate using a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the final product with ethanol/saline.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Protocol 4: Radiolabeling with Copper-64 (⁶⁴Cu)

Materials:

  • This compound bioconjugate

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Ammonium acetate buffer (0.1 M, pH 5.5-7.0)

  • PD-10 desalting column

  • Saline

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free vial, dissolve the this compound bioconjugate in ammonium acetate buffer.

    • Add the ⁶⁴CuCl₂ solution.

  • Incubation:

    • Incubate the reaction mixture at 37-40°C for 30-60 minutes with gentle shaking. Some NOTA-based chelators can be labeled at room temperature.

  • Purification:

    • Purify the ⁶⁴Cu-labeled bioconjugate using a PD-10 desalting column equilibrated with saline.

  • Quality Control:

    • Assess the radiochemical purity via radio-TLC or radio-HPLC.

V. Visualizations

The following diagrams illustrate the experimental workflows for the conjugation and radiolabeling of biomolecules using this compound.

CuAAC_Workflow cluster_start Starting Materials cluster_conjugation Conjugation Steps cluster_purification Purification cluster_final Final Product Antibody Antibody Amine_Coupling Amine Coupling (pH 8.5) Antibody->Amine_Coupling N3_TOTA_Suc This compound-NHS N3_TOTA_Suc->Amine_Coupling Alkyne_Molecule Alkyne-Molecule CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate, Ligand) Alkyne_Molecule->CuAAC Purification1 Purification (Desalting) Amine_Coupling->Purification1 N3_Ab This compound-Antibody N3_Ab->CuAAC Purification2 Purification (Desalting) CuAAC->Purification2 Purification1->N3_Ab Final_Product Alkyne-Molecule-TOTA-Ab Purification2->Final_Product

Caption: Workflow for CuAAC conjugation of an antibody with an alkyne-molecule using this compound.

SPAAC_Workflow cluster_start Starting Materials cluster_conjugation Conjugation cluster_purification Purification cluster_final Final Product N3_Ab This compound-Antibody SPAAC SPAAC Reaction (Copper-Free) N3_Ab->SPAAC DBCO_Molecule DBCO-Molecule DBCO_Molecule->SPAAC Purification Purification (Desalting) SPAAC->Purification Final_Product DBCO-Molecule-TOTA-Ab Purification->Final_Product

Caption: Workflow for SPAAC conjugation of an this compound-antibody with a DBCO-molecule.

Radiolabeling_Workflow TOTA_Conjugate This compound Bioconjugate Labeling Radiolabeling Reaction (Heat, Buffer) TOTA_Conjugate->Labeling Radiometal Radiometal (e.g., 68Ga or 64Cu) Radiometal->Labeling Purification Purification (SPE or Desalting) Labeling->Purification QC Quality Control (radio-TLC/HPLC) Purification->QC Final_Product Radiolabeled Bioconjugate QC->Final_Product

Caption: General workflow for radiolabeling of an this compound bioconjugate.

References

Application Notes and Protocols for N3-TOTA-Suc Bioconjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bioconjugation of N3-TOTA-Suc (Azido-1,4,7-triazacyclononane-1,4,7-triacetic acid-N-hydroxysuccinimide ester) to nanoparticles. This process is critical for the development of targeted drug delivery systems and diagnostic imaging agents, particularly for Positron Emission Tomography (PET).

Introduction

The functionalization of nanoparticles with bifunctional chelators like TOTA enables the stable incorporation of radiometals, such as Gallium-68 (⁶⁸Ga), for PET imaging. The inclusion of an azide (N3) group allows for further modification via "click chemistry," a highly efficient and specific conjugation method. The N-hydroxysuccinimide (NHS) ester facilitates covalent attachment to amine-functionalized nanoparticles. This protocol outlines the synthesis of the this compound ligand, its conjugation to nanoparticles, and the subsequent characterization and radiolabeling of the resulting nanoconjugates.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, starting from commercially available 1,4,7-triazacyclononane (TACN).

Materials:

  • 1,4,7-triazacyclononane (TACN)

  • 3-bromopropionic acid

  • Sodium hydroxide (NaOH)

  • tert-Butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium azide (NaN3)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Azido-propionic acid:

    • Dissolve 3-bromopropionic acid in DMF.

    • Add sodium azide in excess and stir the reaction mixture at 60°C overnight.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain azido-propionic acid.

  • Synthesis of mono-N-azido-propyl-TACN:

    • Dissolve TACN in a suitable solvent like acetonitrile.

    • Add a mild base (e.g., K2CO3) and the previously synthesized azido-propionic acid.

    • Stir the reaction at room temperature for 24 hours.

    • Purify the product using column chromatography.

  • Synthesis of N3-TOTA(tBu)2:

    • Dissolve mono-N-azido-propyl-TACN in anhydrous acetonitrile.

    • Add a non-nucleophilic base (e.g., proton sponge) and tert-butyl bromoacetate.

    • Stir the reaction at room temperature for 48 hours.

    • Purify the resulting N3-TOTA(tBu)2 by column chromatography.

  • Deprotection to form N3-TOTA:

    • Dissolve N3-TOTA(tBu)2 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 4 hours.

    • Remove the solvent under reduced pressure to yield N3-TOTA.

  • Activation to this compound:

    • Dissolve N3-TOTA in anhydrous DMF.

    • Add NHS and DCC in slight molar excess.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the precipitated dicyclohexylurea (DCU) and collect the filtrate containing the this compound. This solution can be used directly for conjugation.

Bioconjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the coupling of the synthesized this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound solution in anhydrous DMF

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine solution)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in anhydrous DMF or the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • Sonicate the dispersion briefly to ensure homogeneity.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, typically starting with a 5 to 10-fold molar excess of the ligand.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS esters.

    • Stir for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the this compound conjugated nanoparticles by repeated centrifugation and redispersion in deionized water using centrifugal filter units. This process removes unreacted ligand, byproducts, and quenching agents.

    • Perform at least three washing cycles.

    • Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer for storage at 4°C.

Characterization of this compound Conjugated Nanoparticles

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the functionalized nanoparticles.

Dynamic Light Scattering (DLS) and Zeta Potential
  • Purpose: To determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge of the nanoparticles before and after conjugation.

  • Expected Outcome: An increase in hydrodynamic diameter and a change in zeta potential upon successful conjugation of this compound.

SampleAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-functionalized Nanoparticles105 ± 50.15 ± 0.03+25 ± 3
This compound Conjugated Nanoparticles115 ± 70.18 ± 0.04+15 ± 4

Table 1: Representative DLS and Zeta Potential Data.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To confirm the presence of the this compound ligand on the nanoparticle surface by detecting characteristic elements.

  • Expected Outcome: The appearance of a nitrogen (N 1s) peak corresponding to the azide group and changes in the carbon (C 1s) and oxygen (O 1s) spectra consistent with the ligand structure.

ElementAmine-functionalized Nanoparticles (Atomic %)This compound Conjugated Nanoparticles (Atomic %)
C 1s15.218.5
N 1s3.15.8
O 1s45.842.1
Si 2p (for silica NP)35.933.6

Table 2: Representative XPS Elemental Analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Purpose: To quantify the number of TOTA ligands conjugated to each nanoparticle by measuring the concentration of a chelated, non-radioactive metal ion (e.g., Gallium or Yttrium).

  • Procedure:

    • Incubate a known concentration of this compound conjugated nanoparticles with a solution of a non-radioactive metal salt (e.g., Ga(NO₃)₃ or YCl₃) in a suitable buffer (pH ~5-6) for 1 hour at room temperature.

    • Purify the nanoparticles to remove excess, unchelated metal ions using centrifugal filters.

    • Digest the nanoparticles using an appropriate acid mixture (e.g., aqua regia).

    • Analyze the digested sample by ICP-MS to determine the metal concentration.

    • Calculate the number of TOTA ligands per nanoparticle based on the nanoparticle concentration (which can be estimated from DLS and TEM data or other methods).

Nanoparticle BatchMetal used for QuantificationMetal Concentration (µg/mL)Calculated Ligands per Nanoparticle
Batch AGallium1.2~150
Batch BYttrium1.5~180

Table 3: Representative ICP-MS Quantification of TOTA Ligands.

Application: Radiolabeling and PET Imaging Workflow

Radiolabeling with Gallium-68

Materials:

  • This compound conjugated nanoparticles

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile, pyrogen-free water and vials

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a sterile vial containing the this compound conjugated nanoparticles dispersed in sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using instant thin-layer chromatography (iTLC) to determine the radiochemical purity.

General PET Imaging Workflow
  • Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mouse).

  • Administration: Administer the ⁶⁸Ga-labeled this compound nanoparticles intravenously.

  • Imaging: Perform dynamic or static PET/CT scans at various time points post-injection.

  • Data Analysis: Reconstruct the PET images and perform quantitative analysis to determine the biodistribution and tumor uptake of the nanoparticles.

Conclusion

The bioconjugation of this compound to nanoparticles provides a versatile platform for the development of targeted diagnostic and therapeutic agents. The protocols and characterization methods outlined in this document offer a comprehensive guide for researchers in this field. The ability to chelate radiometals for PET imaging, combined with the potential for further functionalization via the azide group, makes these nanoconjugates highly valuable for advancing nanomedicine.

Application Notes and Protocols for In Vivo PET Imaging Using Functionalized NOTA-Based Chelators

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "N3-TOTA-Suc": Comprehensive searches for a chelator specifically named "this compound" have not yielded any specific publicly available data. It is possible that this is a novel, unpublished agent, a proprietary name, or a misnomer. The components of the name suggest a tri- or tetra-azacyclic chelator ("TOTA"), functionalized with an azide ("N3") for click chemistry and a succinimidyl ester ("Suc") for conjugation to primary amines.

Given the lack of specific information on "this compound," these application notes will focus on a well-characterized and widely used chelator with similar functional capabilities: 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) . We will describe protocols for a NOTA-NHS ester (for amine conjugation) and the general principles of using azide-functionalized chelators in bioorthogonal click chemistry for PET imaging. This approach provides a robust, scientifically grounded framework applicable to the likely intended use of "this compound".

Introduction to NOTA-Based Radiopharmaceuticals for PET Imaging

NOTA is a highly effective chelator for various trivalent metal ions used in PET imaging, most notably Gallium-68 (⁶⁸Ga). Its smaller macrocyclic cavity compared to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) often allows for more rapid and efficient radiolabeling at lower temperatures.[1] Bifunctional NOTA derivatives, which include a reactive group for covalent attachment to a targeting molecule (e.g., a peptide or antibody), are essential tools in the development of targeted PET imaging agents.

These application notes provide an overview of the use of NOTA-based chelators for the development and in vivo evaluation of PET radiopharmaceuticals.

Data Presentation: Comparative Performance of NOTA- and DOTA-Based PET Agents

The choice of chelator can significantly impact the in vitro and in vivo performance of a radiopharmaceutical. The following tables summarize comparative data for NOTA and DOTA-based tracers from published preclinical studies.

Table 1: In Vitro Performance Comparison of ⁶⁴Cu-Labeled PSMA-Targeted Agents

ParameterNOTA-based TracerDOTA-based TracerKey FindingsReference
Serum Stability >97%>97%Both chelators demonstrated high stability in human and mouse serum.[2]
Binding Affinity (Ki, nM) 2.17 ± 0.256.75 ± 0.42The NOTA-conjugated tracer showed a significantly higher binding affinity to PSMA.[2]
Cellular Uptake (%/1x10⁶ cells) 6.02 ± 0.052.93 ± 0.06The NOTA derivative exhibited more than double the uptake in 22Rv1 cells.[2]

Table 2: In Vivo Biodistribution and Tumor Uptake of ⁶⁸Ga-labeled Porphyrin Derivatives

Parameter⁶⁸Ga-Porphyrin-NOTA⁶⁸Ga-Porphyrin-DOTAKey FindingsReference
Tumor Uptake (%ID/g) Nearly IdenticalNearly IdenticalBoth chelators resulted in similar tumor affinity and pharmacokinetic behavior.[3]
Blood Clearance SimilarSimilarPharmacokinetics in an animal model were almost identical.

Experimental Protocols

Protocol for Conjugation of a NOTA-NHS Ester to a Targeting Peptide

This protocol describes the covalent attachment of a NOTA chelator, activated with an N-hydroxysuccinimide (NHS) ester, to a peptide containing a primary amine (e.g., a lysine residue).

Materials:

  • Targeting peptide with a primary amine

  • NOTA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • PD-10 desalting column

  • HPLC system for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: Immediately before use, dissolve the NOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved NOTA-NHS ester to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris.

  • Purification: Purify the NOTA-peptide conjugate using a PD-10 desalting column to remove unconjugated chelator. Further purification can be achieved using reversed-phase HPLC.

  • Analysis: Confirm the identity and purity of the conjugate using LC-MS and analytical HPLC.

Protocol for Radiolabeling of a NOTA-Conjugated Peptide with Gallium-68

This protocol outlines the manual radiolabeling of a NOTA-peptide conjugate with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for elution

  • NOTA-peptide conjugate (0.5-1 mg/mL in water or buffer)

  • Sodium acetate buffer (1 M)

  • Reaction vial (e.g., a sterile, pyrogen-free microcentrifuge tube)

  • Heating block

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Buffering: In a reaction vial, add 20-50 µL of the NOTA-peptide conjugate solution. To this, add a sufficient volume of sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the buffered peptide solution.

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes. For some NOTA conjugates, labeling can proceed efficiently at room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) of the resulting ⁶⁸Ga-NOTA-peptide using radio-TLC or radio-HPLC. The RCP should be >95%.

Protocol for In Vivo PET/CT Imaging in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating a novel ⁶⁸Ga-labeled PET tracer in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • ⁶⁸Ga-NOTA-peptide radiotracer, formulated in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).

  • Radiotracer Administration: Administer a defined amount of the ⁶⁸Ga-NOTA-peptide (e.g., 5-10 MBq) via intravenous tail vein injection.

  • PET/CT Imaging: At specified time points post-injection (e.g., 30, 60, and 120 minutes), acquire dynamic or static PET images, followed by a CT scan for anatomical co-registration.

  • Image Analysis: Reconstruct the PET/CT images. Draw regions of interest (ROIs) over the tumor and various organs to calculate the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol for Ex Vivo Biodistribution Study

This protocol provides a method for quantitative analysis of radiotracer distribution in tissues.

Materials:

  • Tumor-bearing mice

  • ⁶⁸Ga-NOTA-peptide radiotracer

  • Gamma counter

  • Dissection tools

  • Scales for weighing tissues

Procedure:

  • Radiotracer Injection: Inject a cohort of tumor-bearing mice with a known amount of the ⁶⁸Ga-NOTA-peptide via the tail vein.

  • Euthanasia and Dissection: At predetermined time points (e.g., 1 hour post-injection), euthanize the mice. Dissect key organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

  • Data Analysis: Calculate the tracer uptake in each tissue as %ID/g.

Visualizations

Experimental Workflow for PET Tracer Development and Evaluation

G cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Evaluation s1 NOTA-NHS Ester Synthesis s3 Conjugation Reaction (NOTA-Peptide) s1->s3 s2 Targeting Peptide s2->s3 s4 Purification & QC (HPLC, LC-MS) s3->s4 r3 Radiolabeling Reaction (⁶⁸Ga-NOTA-Peptide) s4->r3 r1 ⁶⁸Ge/⁶⁸Ga Generator r2 ⁶⁸Ga Elution r1->r2 r2->r3 r4 Quality Control (Radio-TLC/HPLC) r3->r4 v2 IV Injection of Tracer r4->v2 v1 Xenograft Mouse Model v1->v2 v3 PET/CT Imaging v2->v3 v4 Ex Vivo Biodistribution v2->v4 v5 Data Analysis (%ID/g) v3->v5 v4->v5

Caption: Workflow for developing and evaluating a NOTA-based PET agent.

Bioorthogonal Pretargeting Strategy using an Azide-Functionalized Chelator

This diagram illustrates the concept of pretargeted PET imaging, which is relevant for an azide ("N3") functionalized chelator.

G a1 Antibody-TCO (trans-cyclooctene) a2 Tumor Cell (with antigen) a1->a2 Binding & Clearance (24-72h) b2 In Vivo 'Click' Reaction (IEDDA) b1 ⁶⁸Ga-NOTA-Azide b1->b2 c1 High Contrast Image b3 Rapid Clearance of Excess Tracer c2 Tumor Localization c1->c2

Caption: Pretargeted PET imaging using bioorthogonal click chemistry.

References

Application Notes and Protocols for N3-TOTA-Suc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-TOTA-Suc is a heterobifunctional linker that incorporates three key chemical motifs:

  • An azide (N3) group for use in copper-free "click" chemistry or Staudinger ligation.

  • A TOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate for the stable complexation of metal ions, particularly useful for applications in radio-imaging and radiotherapy.

  • A succinimidyl (Suc) ester , also known as an N-hydroxysuccinimide (NHS) ester, for covalent conjugation to primary amines.

The succinimidyl ester is the most widely used chemistry for labeling proteins, antibodies, and other biomolecules.[1] It reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable and irreversible amide bond.[] The efficiency of this conjugation reaction is critically dependent on the buffer composition and, most importantly, the reaction pH.[3][4]

This document provides detailed protocols for the conjugation of this compound to amine-containing biomolecules and a methodology for optimizing the reaction pH to maximize conjugation efficiency.

Principle of Conjugation: The Role of pH

The conjugation reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide.[1] The reaction is governed by two competing, pH-dependent processes:

  • Aminolysis (Desired Reaction): The reactivity of primary amines is dependent on their protonation state. At acidic or neutral pH, amines are predominantly protonated (R-NH3+) and are not nucleophilic. As the pH increases into the alkaline range (pH > 8), the amine is deprotonated (R-NH2), becoming a potent nucleophile that can efficiently react with the NHS ester.

  • Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, optimizing the conjugation buffer pH is a crucial balancing act. The pH must be high enough to ensure a sufficient concentration of deprotonated, reactive amines, but not so high that hydrolysis of the this compound reagent outcompetes the desired conjugation reaction. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Protein Biomolecule-NH2 (Deprotonated Amine) Reagent This compound (NHS Ester) Hydrolysis Hydrolysis (Competing Reaction) Reagent->Hydrolysis Aminolysis Aminolysis Reagent->Aminolysis Water H2O (Water) Water->Hydrolysis Conjugate Biomolecule-NH-CO-TOTA-N3 (Stable Amide Bond) Hydrolyzed N3-TOTA-COOH (Inactive Reagent) NHS NHS (Leaving Group) Hydrolysis->Hydrolyzed Hydrolysis->NHS Aminolysis->Conjugate Aminolysis->NHS

Caption: this compound conjugation pathway showing desired aminolysis vs. competing hydrolysis.

Data Summary: Buffer and pH Selection

The selection of an appropriate buffer is critical for successful conjugation. Buffers must be free of primary amines (e.g., Tris, glycine) as these will compete with the target biomolecule.

Table 1: Recommended Conjugation Buffers
BufferConcentrationRecommended pHNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly used and provides good buffering capacity in the optimal range.
Sodium Phosphate50 - 100 mM7.5 - 8.5Versatile buffer. pH must be adjusted to the alkaline range for efficient labeling.
Borate Buffer50 mM8.5Effective buffer for maintaining a stable alkaline pH during the reaction.
PBS (Phosphate-Buffered Saline)1X7.2 - 8.5If using standard PBS (pH 7.2-7.4), expect slower reaction rates; adjust to pH 8.3-8.5 for optimal results.
Table 2: Effect of pH on Conjugation Efficiency
pH RangeAmine ReactivityNHS Ester HydrolysisExpected Conjugation Efficiency
6.0 - 7.0Very Low (amines are protonated)LowVery Poor to None
7.0 - 8.0Moderate (amines partially deprotonated)ModerateModerate, may require longer incubation times.
8.3 - 8.5 High (amines mostly deprotonated) Moderate but acceptable Optimal
> 9.0HighVery HighReduced, as reagent hydrolysis rapidly outpaces conjugation.

Experimental Protocols

Protocol: General Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein/antibody with this compound.

A. Materials Required:

  • Protein/antibody in an amine-free buffer (e.g., PBS, Bicarbonate Buffer).

  • This compound reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

B. Procedure:

  • Prepare the Protein:

    • If your protein solution contains primary amines (e.g., Tris buffer, BSA, or glycine), it must be exchanged into an amine-free buffer like PBS or 0.1 M Sodium Bicarbonate, pH 8.3.

    • Adjust the protein concentration to 1-10 mg/mL in the chosen conjugation buffer.

  • Prepare this compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted reagent.

  • Perform the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. Gently mix immediately.

    • The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts by running the solution through a desalting spin column according to the manufacturer's instructions.

    • The purified conjugate can be stored under conditions optimal for the non-labeled protein.

Protocol: pH Optimization Experiment

This protocol allows for the empirical determination of the optimal pH for your specific biomolecule.

A. Materials Required:

  • Same as Protocol 4.1.

  • A set of conjugation buffers with varying pH values (e.g., Sodium Phosphate buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0).

B. Procedure:

  • Prepare Protein Aliquots:

    • Prepare five identical aliquots of your purified protein, each in one of the pH test buffers (e.g., 100 µg of protein in 100 µL of buffer at pH 7.0, 7.5, 8.0, 8.5, and 9.0).

  • Prepare this compound Stock:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 4.1.

  • Initiate Parallel Reactions:

    • To each protein aliquot, add the same molar excess of this compound stock solution (e.g., 20-fold).

    • Incubate all reactions under identical conditions (time and temperature).

  • Quench and Purify:

    • Stop all reactions simultaneously using the Quenching Buffer.

    • Purify each sample using identical desalting spin columns to remove excess reagent.

  • Analyze Results:

    • Determine the degree of labeling (DOL) for each conjugate using an appropriate analytical method (e.g., MALDI-TOF mass spectrometry, UV-Vis spectroscopy if TOTA has a distinct absorbance, or a downstream functional assay for the azide or chelate).

    • Compare the DOL for each pH condition to identify the optimal pH that yields the highest degree of conjugation.

pH Optimization Workflow

G A Prepare Protein in Amine-Free Buffer B Aliquot Protein into Buffers (pH 7.0, 7.5, 8.0, 8.5, 9.0) A->B D Add Reagent to Each Aliquot (Identical Molar Excess) B->D C Prepare Fresh 10 mM This compound Stock in DMSO C->D E Incubate All Reactions (Identical Time & Temp) D->E F Quench All Reactions E->F G Purify Each Sample (e.g., Desalting Column) F->G H Analyze Degree of Labeling (e.g., Mass Spectrometry) G->H I Compare Results & Identify Optimal pH H->I

Caption: Workflow for empirically determining the optimal conjugation pH.

References

Application Notes and Protocols for the Purification of N3-TOTA-Suc Conjugated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the purification of biomolecules conjugated with N3-TOTA-Suc, a bifunctional chelator containing an azide moiety for click chemistry and a succinimidyl ester for amine coupling. The protocols outlined below are designed to ensure high purity and recovery of the final conjugate, which is essential for downstream applications in research, diagnostics, and therapeutics.

Introduction to this compound Conjugation

This compound (Azide-functionalized 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid succinimidyl ester) is a versatile reagent for the modification of biomolecules. The succinimidyl ester group reacts with primary amines (e.g., lysine residues) on proteins and antibodies to form stable amide bonds. The azide group can then be used for subsequent "click" reactions, allowing for the attachment of other molecules, such as imaging agents or drug payloads. The TOTA chelate is capable of stably coordinating a variety of metal ions, making it valuable for applications in radioimmunotherapy and medical imaging.

The purification of the resulting conjugate is a critical step to remove unreacted this compound, aggregated biomolecules, and other impurities. This document provides detailed protocols for two common and effective purification methods: Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Conjugation Reaction Pathway

The following diagram illustrates the conjugation of this compound to a biomolecule, such as an antibody.

G Biomolecule Biomolecule (e.g., Antibody) with primary amine (-NH2) Conjugated_Biomolecule This compound Conjugated Biomolecule (Stable Amide Bond) Biomolecule->Conjugated_Biomolecule + Reaction in alkaline buffer (e.g., PBS pH 8.5) N3_TOTA_Suc This compound (Succinimidyl Ester) N3_TOTA_Suc->Conjugated_Biomolecule NHS N-hydroxysuccinimide (Byproduct) Conjugated_Biomolecule->NHS +

Caption: Conjugation of this compound to a biomolecule.

Experimental Protocols

Conjugation of this compound to a Biomolecule (e.g., Antibody)

This protocol describes a general method for conjugating this compound to a protein or antibody. The molar ratio of this compound to the biomolecule may need to be optimized depending on the specific biomolecule and the desired degree of labeling.

Materials:

  • Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10)

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the concentration of the biomolecule to 1-10 mg/mL in the Conjugation Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the biomolecule solution. A starting point is a 10- to 20-fold molar excess.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Initial Purification (Optional but Recommended):

    • Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). This step prepares the sample for further purification by SEC or RP-HPLC.

Purification Protocols and Data

Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. This method is effective for removing small molecule impurities like unconjugated this compound from the much larger conjugated biomolecule.

Experimental Workflow:

G Crude_Conjugate Crude Conjugate Mixture SEC_Column Size Exclusion Chromatography (SEC) Column Crude_Conjugate->SEC_Column Load Purified_Conjugate Purified this compound Conjugated Biomolecule SEC_Column->Purified_Conjugate Elute (High MW Fractions) Impurities Unconjugated this compound and other small molecules SEC_Column->Impurities Elute (Low MW Fractions)

Caption: SEC purification workflow.

Protocol:

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) at the recommended flow rate.

  • Sample Loading: Load the crude or desalted conjugate mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Pool the fractions corresponding to the high molecular weight peak (the conjugated biomolecule). Analyze the purity by SDS-PAGE and/or mass spectrometry.

Illustrative Quantitative Data for SEC Purification:

ParameterValue
ColumnSuperdex 200 Increase 10/300 GL
Mobile PhasePhosphate Buffered Saline (PBS), pH 7.4
Flow Rate0.75 mL/min
Sample Load1 mg of crude conjugate in 500 µL
Purity (by SDS-PAGE)>95%
Recovery~90%
Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. This method is particularly useful for purifying smaller biomolecules like peptides or for analytical assessment of the conjugation reaction.

Experimental Workflow:

G Crude_Conjugate Crude Conjugate Mixture RP_Column Reverse-Phase (e.g., C18) HPLC Column Crude_Conjugate->RP_Column Load Purified_Conjugate Purified this compound Conjugated Biomolecule RP_Column->Purified_Conjugate Elute with Organic Solvent Gradient Impurities Unconjugated Biomolecule and this compound RP_Column->Impurities Separate based on hydrophobicity

Caption: RP-HPLC purification workflow.

Protocol:

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., C18) with the initial mobile phase conditions (high aqueous, low organic).

  • Sample Loading: Load the crude conjugate mixture onto the column.

  • Elution: Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the bound molecules.

  • Fraction Collection: Collect fractions corresponding to the peaks detected by UV absorbance (e.g., at 220 nm for peptides, 280 nm for proteins).

  • Analysis: Analyze the collected fractions by mass spectrometry to identify the desired conjugated biomolecule. Pool the pure fractions and lyophilize if necessary.

Illustrative Quantitative Data for RP-HPLC Purification:

ParameterValue
ColumnC18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1.0 mL/min
Purity (by HPLC-MS)>98%
Recovery~80%

Characterization of the Purified Conjugate

After purification, it is essential to characterize the this compound conjugated biomolecule.

  • Purity: Assessed by SDS-PAGE, SEC-HPLC, or RP-HPLC.

  • Identity and Degree of Labeling: Determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Concentration: Measured using a standard protein assay (e.g., BCA) or UV-Vis spectroscopy at 280 nm.

  • Functionality: Assessed through a relevant bioassay to ensure that the conjugation process has not compromised the biological activity of the biomolecule.

Disclaimer: The provided protocols and data are intended as a general guide. Optimization of reaction conditions, purification parameters, and analytical methods may be necessary for specific biomolecules and applications.

Application Notes and Protocols: Quantifying the Degree of Labeling with N3-TOTA-Suc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N3-TOTA-Suc for the quantification of labeling. This compound is presumed to be a heterobifunctional chelator designed for a two-step labeling strategy. It is understood to incorporate three key functional moieties: an azide group (N3) for bioorthogonal "click" chemistry, a macrocyclic chelator core (TOTA, similar to DOTA or NOTA) for securely binding radiometals, and a succinimidyl ester (Suc) for covalent conjugation to primary amines on biomolecules.

This dual functionality allows for the precise and versatile labeling of biomolecules such as antibodies, peptides, and proteins. The initial conjugation of this compound to the biomolecule is followed by the attachment of a reporter molecule (e.g., a fluorophore or a radiometal) via the azide group or the chelator. Accurate quantification of the degree of labeling is critical for ensuring the quality, consistency, and efficacy of the final conjugate in downstream applications, including immuno-PET imaging.[1][2]

Principle of the Method

The labeling and quantification process using this compound involves a multi-step workflow:

  • Conjugation: The succinimidyl ester of this compound reacts with primary amines (e.g., lysine residues) on the target biomolecule to form a stable amide bond. This step is typically performed in a slightly alkaline buffer.[3][4]

  • Purification: The biomolecule-N3-TOTA-Suc conjugate is purified from the excess, unreacted this compound.

  • Quantification of Labeling Degree: The average number of this compound molecules conjugated per biomolecule is determined using methods such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[5]

  • Radiolabeling and Quantification of Radiolabeling Efficiency: The chelator moiety of the conjugate is radiolabeled with a suitable radiometal. The efficiency of this radiolabeling reaction is then quantified to ensure a high incorporation of the radionuclide.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of BSA and sodium azide.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Phosphate-buffered saline (PBS)

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Prepare the mAb Solution: Adjust the concentration of the mAb to 1-10 mg/mL in PBS. Add 1 M sodium bicarbonate buffer to the mAb solution to achieve a final pH of 8.3-8.5.

  • Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate the Required Amount of this compound: To achieve a specific degree of labeling, a molar excess of this compound is required. A 20-fold molar excess is a good starting point for optimization.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the mAb solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Purify the mAb-N3-TOTA-Suc conjugate using a desalting column or dialysis to remove excess, unreacted this compound.

Protocol 2: Quantification of the Degree of Labeling

The degree of labeling (DOL), which is the average number of this compound molecules per mAb, can be determined by the following methods.

This method is applicable if the this compound molecule has a distinct UV absorbance peak that is different from that of the protein.

Materials:

  • mAb-N3-TOTA-Suc conjugate

  • Unlabeled mAb (as a reference)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance Spectra: Measure the UV-Vis absorbance spectra of both the labeled and unlabeled mAb solutions from 230 nm to 750 nm.

  • Determine Protein Concentration: The concentration of the mAb in the conjugate solution can be determined from the absorbance at 280 nm, after correcting for the absorbance of this compound at this wavelength.

  • Determine this compound Concentration: The concentration of this compound can be determined from its characteristic absorbance maximum, after correcting for the absorbance of the mAb at this wavelength.

  • Calculate the Degree of Labeling (DOL): DOL = (Molar concentration of this compound) / (Molar concentration of mAb)

MALDI-TOF mass spectrometry provides a more direct and accurate measurement of the DOL by analyzing the mass shift upon conjugation.

Materials:

  • mAb-N3-TOTA-Suc conjugate

  • Unlabeled mAb

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Mix the mAb-N3-TOTA-Suc conjugate or the unlabeled mAb with the MALDI matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry.

  • Mass Spectrometry Analysis: Acquire the mass spectra of both the labeled and unlabeled mAb in positive ion mode.

  • Data Analysis: The mass of the unlabeled mAb will appear as a single major peak. The mass spectrum of the mAb-N3-TOTA-Suc conjugate will show a series of peaks, each corresponding to the mAb conjugated with a different number of this compound molecules. The mass difference between adjacent peaks corresponds to the mass of one this compound molecule.

  • Calculate the Average DOL: The average degree of labeling can be calculated from the weighted average of the different labeled species observed in the mass spectrum.

Protocol 3: Radiolabeling and Quantification of Radiolabeling Efficiency

This protocol describes the radiolabeling of the mAb-N3-TOTA-Suc conjugate with a suitable radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu) and the determination of the radiolabeling efficiency.

Materials:

  • mAb-N3-TOTA-Suc conjugate

  • Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl)

  • Ammonium acetate buffer (pH 5.5)

  • Heating block

  • Instant thin-layer chromatography (ITLC) strips

  • ITLC developing solvent (e.g., 0.1 M sodium citrate)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Radiolabeling Reaction: In a sterile vial, add the mAb-N3-TOTA-Suc conjugate to the ammonium acetate buffer. Add the radiometal solution and gently mix.

  • Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for a specific duration (e.g., 15-30 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like EDTA.

  • Determination of Radiolabeling Efficiency:

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using the appropriate solvent system. In many systems, the radiolabeled antibody remains at the origin, while the free radiometal moves with the solvent front.

    • Analyze the distribution of radioactivity on the ITLC strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.

    • Calculate the radiolabeling efficiency (RLE) as follows: RLE (%) = (Activity at the origin) / (Total activity on the strip) x 100

Data Presentation

The quantitative data obtained from the above protocols should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Quantification of Degree of Labeling (DOL)

MethodParameterUnlabeled mAbmAb-N3-TOTA-Suc ConjugateCalculated DOL
UV-Vis Spectroscopy A280ValueValue-
A(λmax of this compound)ValueValue-
mAb Concentration (µM)ValueValue-
This compound Conc. (µM)-ValueValue
MALDI-TOF MS Mass (Da)ValuePeak 1: ValuePeak 2: Value...Average Value

Table 2: Radiolabeling Efficiency

ConjugateRadiometalReaction Time (min)Reaction Temp (°C)Radiolabeling Efficiency (%)
mAb-N3-TOTA-Suc⁶⁸Ga1595Value
mAb-N3-TOTA-Suc⁶⁴Cu3037Value
mAb-N3-TOTA-Suc¹⁷⁷Lu2095Value

Visualizations

Diagrams of Experimental Workflows

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_quantification Step 2: Quantification of DOL cluster_radiolabeling Step 3: Radiolabeling mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (pH 8.3-8.5) mAb->conjugation N3_TOTA_Suc This compound N3_TOTA_Suc->conjugation mAb_N3_TOTA_Suc mAb-N3-TOTA-Suc (Crude) conjugation->mAb_N3_TOTA_Suc purification Purification (Desalting/Dialysis) mAb_N3_TOTA_Suc->purification purified_conjugate Purified mAb-N3-TOTA-Suc purification->purified_conjugate quant_uv UV-Vis Spectroscopy purified_conjugate->quant_uv quant_maldi MALDI-TOF MS purified_conjugate->quant_maldi radiolabeling_reaction Radiolabeling Reaction purified_conjugate->radiolabeling_reaction dol_value Degree of Labeling (DOL) quant_uv->dol_value quant_maldi->dol_value radiometal Radiometal (e.g., 68Ga) radiometal->radiolabeling_reaction radiolabeled_mAb Radiolabeled mAb radiolabeling_reaction->radiolabeled_mAb quant_rle Radio-TLC Analysis radiolabeled_mAb->quant_rle rle_value Radiolabeling Efficiency (RLE) quant_rle->rle_value

Caption: Workflow for labeling and quantification.

signaling_pathway_application cluster_imaging Immuno-PET Imaging Workflow cluster_cellular_level Cellular Mechanism radiolabeled_mAb Radiolabeled mAb (mAb-N3-TOTA-Suc-Radiometal) injection Intravenous Injection into subject radiolabeled_mAb->injection binding Binding radiolabeled_mAb->binding biodistribution Biodistribution and Tumor Targeting injection->biodistribution pet_scan PET Scan biodistribution->pet_scan pet_image PET Image (Quantitative Tumor Uptake) pet_scan->pet_image tumor_cell Tumor Cell receptor Target Receptor receptor->binding binding->tumor_cell Internalization (if applicable)

Caption: Application in immuno-PET imaging.

References

Application Note & Protocol: N3-TOTA-Suc in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a comprehensive guide for the utilization of N3-TOTA-Suc, a novel trivalent TOTA-scaffold with a sucrose moiety, in cell-based assays. This compound is designed for robust chelation of radiometals, such as Gallium-68 (⁶⁸Ga), enabling its use as a radiotracer in various research applications. The inclusion of a sucrose molecule is intended to facilitate investigation of cellular uptake mechanisms, particularly those involving glucose transporters. This application note details the experimental workflow, from radiolabeling of this compound to its application in cellular uptake and internalization assays. The protocols provided are intended to serve as a foundational method, which can be optimized by the end-user for specific cell lines and experimental conditions.

Principle of the Method

The experimental workflow involves three key stages:

  • Radiolabeling of this compound with Gallium-68: The TOTA chelator on the this compound molecule stably incorporates ⁶⁸Ga, a positron-emitting radionuclide, creating the radiotracer [⁶⁸Ga]Ga-N3-TOTA-Suc.

  • Cellular Uptake and Internalization Assays: Cultured cells are incubated with [⁶⁸Ga]Ga-N3-TOTA-Suc. The amount of radioactivity associated with the cells is measured to quantify cellular uptake.

  • Data Analysis: The results are analyzed to determine the extent of cellular uptake and can be used to investigate the kinetics and mechanisms of internalization.

Materials and Reagents

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (1 M, pH 4.0-4.5)

  • Metal-free water and reaction vials

  • Sep-Pak C18 cartridges

  • Ethanol

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.22 µm sterile filters

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Cell line of interest

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

  • Lysis buffer (e.g., RIPA buffer)

  • Gamma counter or scintillation counter

Experimental Protocols

Part 1: Radiolabeling of this compound with Gallium-68

This protocol outlines the procedure for labeling this compound with ⁶⁸Ga.

1.1. Precursor Preparation:

  • Dissolve this compound in metal-free water to a concentration of 1 mg/mL.

1.2. ⁶⁸Ga Elution:

  • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

1.3. Radiolabeling Reaction:

  • In a sterile, metal-free reaction vial, combine 10-20 µg of the this compound precursor solution.

  • Add 150 µL of 1 M Sodium Acetate buffer to adjust the pH to 4.0-4.5.[1]

  • Add 100-500 MBq of the ⁶⁸GaCl₃ eluate to the reaction vial.[1]

  • Gently mix and incubate the reaction mixture at 95°C for 15-20 minutes.[2]

1.4. Purification of [⁶⁸Ga]Ga-N3-TOTA-Suc:

  • Condition a Sep-Pak C18 cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.[1]

  • Dilute the reaction mixture with 1 mL of sterile water and load it onto the conditioned C18 cartridge. The radiolabeled product will be retained.[1]

  • Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.

  • Elute the purified [⁶⁸Ga]Ga-N3-TOTA-Suc from the cartridge with 0.5-1.0 mL of 50% ethanol in saline.

1.5. Quality Control:

  • Radiochemical Purity (RCP): Determine the RCP using radio-HPLC. The RCP should be ≥95%.

  • pH Measurement: The pH of the final formulation should be within the physiological range of 6.5-7.5.

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

Part 2: Cell-Based Assays

This section describes the protocol for performing cellular uptake and internalization assays using [⁶⁸Ga]Ga-N3-TOTA-Suc.

2.1. Cell Culture:

  • Culture the desired cell line in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • For the assay, seed cells into 24-well or 96-well plates and allow them to grow to near confluence.

2.2. Cellular Uptake Assay:

  • On the day of the assay, aspirate the growth medium from the wells.

  • Wash the cells twice with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).

  • Add 200 µL of fresh assay buffer to each well.

  • Initiate the uptake by adding a known amount of [⁶⁸Ga]Ga-N3-TOTA-Suc to each well.

  • Incubate the plate at 37°C for predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) with gentle agitation.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding an appropriate volume of lysis buffer (e.g., 200 µL of RIPA buffer) to each well.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • In parallel, determine the total protein concentration of the lysate using a BCA assay to normalize the radioactivity counts.

  • Express cellular uptake as a percentage of the added dose per milligram of protein.

2.3. Internalization Assay:

  • To differentiate between membrane-bound and internalized radioactivity, an acid wash step can be included.

  • Following the incubation with [⁶⁸Ga]Ga-N3-TOTA-Suc, wash the cells once with ice-cold PBS.

  • Add an acidic buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip the surface-bound radiotracer.

  • Collect the acidic buffer (surface-bound fraction).

  • Wash the cells again with ice-cold PBS.

  • Lyse the cells as described in step 2.2.7. The radioactivity in the lysate represents the internalized fraction.

  • Measure the radioactivity in both the acidic wash and the cell lysate.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Radiolabeling of this compound

ParameterResult
Precursor Amount (µg)15
⁶⁸Ga Activity (MBq)350
Reaction Time (min)15
Reaction Temperature (°C)95
Radiochemical Purity (%)>95%
Final Product pH7.0

Table 2: Cellular Uptake of [⁶⁸Ga]Ga-N3-TOTA-Suc in XYZ Cells

Time (min)Total Uptake (% Added Dose/mg Protein)Internalized Fraction (%)Surface-Bound Fraction (%)
51.5 ± 0.20.8 ± 0.10.7 ± 0.1
153.2 ± 0.42.5 ± 0.30.7 ± 0.1
305.8 ± 0.65.0 ± 0.50.8 ± 0.2
608.1 ± 0.97.2 ± 0.80.9 ± 0.2
1209.5 ± 1.18.5 ± 1.01.0 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G cluster_0 Part 1: Radiolabeling cluster_1 Part 2: Cell-Based Assay prep Prepare this compound Precursor react Radiolabeling Reaction (95°C, 15 min) prep->react elute Elute ⁶⁸Ga from Generator elute->react purify Purify on C18 Cartridge react->purify qc Quality Control (RCP, pH) purify->qc add_tracer Add [⁶⁸Ga]Ga-N3-TOTA-Suc qc->add_tracer Proceed if RCP ≥95% culture Seed and Culture Cells culture->add_tracer incubate Incubate at 37°C add_tracer->incubate wash Wash with Cold PBS incubate->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity (Gamma Counter) lyse->measure analyze Data Analysis measure->analyze

Caption: Experimental workflow for this compound from radiolabeling to cell-based assays.

G cluster_0 Cellular Uptake and Internalization Pathway extracellular [⁶⁸Ga]Ga-N3-TOTA-Suc (Extracellular) membrane_binding Membrane Binding (e.g., via Glucose Transporters) extracellular->membrane_binding endocytosis Endocytosis membrane_binding->endocytosis endosome Endosome endocytosis->endosome cytosol Cytosolic Release endosome->cytosol trafficking Intracellular Trafficking cytosol->trafficking

Caption: Putative signaling pathway for the cellular uptake of [⁶⁸Ga]Ga-N3-TOTA-Suc.

References

Troubleshooting & Optimization

How to improve N3-TOTA-Suc conjugation efficiency?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of their N3-TOTA-Suc conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

This compound is a bifunctional linker. The "Suc" component is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the ε-amino group of lysine residues on an antibody) to form a stable amide bond.[][2] The "TOTA" moiety is a chelating agent, and the "N3" is an azide group, which can be used for subsequent "click chemistry" reactions. The efficiency of the initial conjugation is primarily governed by the NHS ester reaction.

Q2: What is the optimal pH for this compound conjugation?

The optimal pH for NHS ester reactions is between 8.0 and 9.0.[3] A pH in the range of 8.3-8.5 is often recommended as the ideal balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[4] At lower pH values, the amine groups are protonated and less reactive, whereas at higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[5]

Q3: Which buffers are recommended for this conjugation?

Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, and borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided.

Q4: How should the this compound reagent be stored and handled?

NHS esters are moisture-sensitive. Therefore, this compound should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.

Q5: What are the safety considerations for working with an azide-containing compound like this compound?

Organic azides can be energetic and potentially explosive. It is important to avoid mixing azides with acids, as this can form the highly toxic and explosive hydrazoic acid. Contact with metals should also be avoided, as this can form unstable metal azides. Always handle with appropriate personal protective equipment and be aware of the "Rule of Six," which suggests a compound is relatively safe if there are at least six carbon atoms per energetic group.

Troubleshooting Guide

Symptom Possible Cause Recommendation Citation
Low or No Conjugation Incorrect Buffer Ensure the buffer is amine-free (e.g., PBS, Borate) and the pH is between 8.0-9.0. Avoid Tris and glycine buffers.
Hydrolyzed this compound Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use. Ensure the reagent is stored properly in a desiccated environment.
Low Antibody Concentration For optimal results, use an antibody concentration of at least 2 mg/mL. Dilute antibody solutions can lower conjugation efficiency.
Presence of Interfering Substances Remove additives like BSA, glycine, or sodium azide from the antibody solution using an appropriate clean-up kit or dialysis.
High Aggregation of Conjugate High Molar Ratio Reduce the molar excess of this compound to the antibody. A very high degree of labeling can lead to aggregation.
Incorrect pH A solvent pH below 4 can induce aggregation of antibody-drug conjugates. Ensure the final conjugate is in a suitable storage buffer.
Hydrophobic Nature of this compound If the conjugate is precipitating, consider using a PEGylated version of the linker to improve solubility.
Inconsistent Results Inaccurate Reagent Quantitation Accurately determine the antibody concentration before calculating the required amount of this compound.
Impure Antibody Use an antibody with a purity of >95%. Impurities can compete for the labeling reagent.

Quantitative Data Summary

The efficiency of conjugation is highly dependent on the molar ratio of this compound to the antibody. The following tables provide a summary of expected outcomes based on varying reaction conditions.

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (this compound : Antibody)Expected Average DOLNotesCitation
5:12-4A good starting point for initial experiments.
10:14-6Often provides a good balance between labeling efficiency and maintaining antibody function.
20:16-10May be necessary for less reactive antibodies, but increases the risk of aggregation and potential loss of immunoreactivity.
>20:1>10Can lead to reduced assay performance and elevated background signals.

Table 2: Influence of Reaction Parameters on Conjugation Efficiency

ParameterConditionEffect on EfficiencyCitation
pH < 7.5Decreased efficiency due to protonated amines.
8.0 - 9.0Optimal range for efficient conjugation.
> 9.0Decreased efficiency due to rapid hydrolysis of the NHS ester.
Temperature 4°CSlower reaction rate, may require longer incubation.
Room Temperature (20-25°C)Faster reaction, typically complete within 1-2 hours.
37°CCan further increase reaction rate but may risk antibody denaturation.
Incubation Time 30-60 minutesSufficient for many reactions at room temperature.
2 hoursA common incubation time to ensure reaction completion.
Overnight at 4°CAn alternative for sensitive antibodies.

Experimental Protocols

Detailed Methodology for this compound Conjugation to an Antibody

This protocol describes a general procedure for conjugating this compound to an IgG antibody. Optimization may be required for specific antibodies and applications.

1. Materials and Reagents:

  • Antibody (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

2. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against the Conjugation Buffer.

  • Adjust the antibody concentration to 2-10 mg/mL.

3. This compound Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

4. Conjugation Reaction:

  • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the antibody solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

5. Quenching the Reaction (Optional):

  • Add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to stop the reaction by quenching any unreacted this compound.

6. Purification of the Conjugate:

  • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

7. Characterization:

  • Determine the protein concentration and the Degree of Labeling (DOL) of the final conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mix Antibody & this compound) antibody_prep->conjugation reagent_prep This compound Preparation (Dissolve in DMSO/DMF) reagent_prep->conjugation incubation Incubation (1-2h at RT) conjugation->incubation quenching Quenching (Optional) incubation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification characterization Characterization (DOL & Concentration) purification->characterization

Caption: Experimental workflow for this compound conjugation to an antibody.

References

Technical Support Center: Troubleshooting N3-TOTA-Suc Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-TOTA-Suc radiolabeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional chelator. It incorporates a triazacyclononane-triacetate (TOTA) macrocyclic core, which is designed to stably complex a variety of radiometals. The succinimidyl (Suc) ester group allows for covalent conjugation to biomolecules, such as peptides and antibodies, while the azide (N3) group can be used for "click" chemistry. This makes it a versatile tool for developing radiopharmaceuticals for imaging and therapy in nuclear medicine.

Q2: Which radiometals can be used with this compound?

A2: TOTA-based chelators are generally effective for complexing a range of trivalent metal ions. While specific data for this compound is emerging, based on the characteristics of similar macrocyclic chelators like DOTA, it is expected to be suitable for radiolabeling with medically relevant radionuclides such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and others.[1][2] The choice of radiometal will depend on the specific application (e.g., PET imaging, SPECT imaging, or radionuclide therapy).[3]

Q3: What are the critical parameters affecting the radiolabeling yield with this compound?

A3: Several factors can significantly impact the efficiency of radiolabeling with macrocyclic chelators like this compound. These include:

  • pH of the reaction mixture: The optimal pH can vary depending on the radiometal.[4]

  • Temperature: Heating is often required to achieve high radiochemical yields with macrocyclic chelators.[5]

  • Chelator and radionuclide concentration: The relative amounts of the chelator-conjugated biomolecule and the radiometal are crucial.

  • Presence of competing metal ion impurities: Trace metal contaminants in reagents can compete with the radiometal for the chelator, reducing the labeling efficiency.

  • Reaction time: Sufficient incubation time is necessary for the complexation reaction to proceed to completion.

  • Buffer system: The choice of buffer can influence the pH and the availability of the radiometal.

Troubleshooting Guide for Low Radiolabeling Yield

This guide addresses common issues encountered during the radiolabeling of biomolecules conjugated with this compound.

Problem 1: Consistently low radiochemical yield (<50%).

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient complexation. For many trivalent radiometals like ¹⁷⁷Lu, a slightly acidic pH of 4.0-4.5 is often recommended for DOTA-based chelators, and this is a good starting point for TOTA derivatives.

    • Action: Carefully measure and adjust the pH of your reaction mixture using high-purity acid or base. Test a range of pH values (e.g., 3.5, 4.5, 5.5) to determine the optimum for your specific radiometal and conjugate.

  • Inadequate Heating: Macrocyclic chelators often exhibit slow labeling kinetics at room temperature.

    • Action: Increase the reaction temperature. A common starting point is 90-95°C for 15-30 minutes. Be mindful that the biomolecule's stability at high temperatures needs to be considered.

  • Metal Contamination: Trace amounts of non-radioactive metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in your reagents or radionuclide eluate can compete with the desired radiometal for chelation.

    • Action: Use metal-free labware and high-purity reagents. Pre-treating buffers and water with a chelating resin can help remove metal contaminants. Analyze the radionuclide eluate for metal impurities.

Problem 2: Radiolabeling yield is inconsistent between experiments.

Possible Causes and Solutions:

  • Variability in Reagent Preparation: Inconsistent preparation of buffers, conjugate solutions, or handling of the radionuclide can lead to variable results.

    • Action: Standardize all protocols. Prepare fresh buffers for each experiment. Ensure accurate pipetting and consistent timing of all steps.

  • Aging of Reagents: The stability of the this compound conjugate and other reagents can degrade over time.

    • Action: Store all reagents under recommended conditions. Use freshly prepared or recently qualified batches of the conjugate.

Problem 3: High initial radiochemical yield, but it decreases over time (radiolysis).

Possible Causes and Solutions:

  • Radiolytic Degradation: High concentrations of radioactivity can generate reactive oxygen species that damage the radiolabeled conjugate.

    • Action: Add radical scavengers or antioxidants to the reaction mixture and the final product formulation. Common examples include ascorbic acid, gentisic acid, and ethanol. Work with the lowest possible radioactive concentration that still meets the experimental needs.

Data Presentation

The following tables summarize typical reaction conditions for radiolabeling with macrocyclic chelators, which can serve as a starting point for optimizing this compound labeling.

Table 1: General Radiolabeling Conditions for DOTA-based Chelators (Applicable as a starting point for TOTA)

Parameter⁶⁸Ga¹⁷⁷Lu
pH 3.5 - 4.54.0 - 5.0
Temperature (°C) 90 - 9590 - 95
Time (min) 5 - 1515 - 30
Buffer Acetate or HEPESAcetate or Gentisate
Antioxidants Ascorbic AcidAscorbic Acid, Gentisic Acid

Note: These are general ranges and optimal conditions should be determined empirically for each specific this compound conjugate.

Table 2: Effect of pH and Temperature on Radiolabeling Yield (Illustrative)

ChelatorRadionuclidepHTemperature (°C)Radiochemical Yield (%)
DOTA-peptide⁶⁸Ga3.595>95%
DOTA-peptide⁶⁸Ga6.525<80%
DOTA-peptide¹⁷⁷Lu4.595>98%
DOTA-peptide¹⁷⁷Lu4.525Significantly lower

Experimental Protocols

General Protocol for Radiolabeling a Biomolecule-N3-TOTA-Suc Conjugate

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5) using metal-free water.

    • Dissolve the biomolecule-N3-TOTA-Suc conjugate in the reaction buffer to a final concentration of 1-10 µM.

    • If necessary, prepare an antioxidant solution (e.g., 50 mg/mL ascorbic acid).

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, combine the conjugate solution and the antioxidant solution.

    • Add the desired amount of the radiometal (e.g., ⁶⁸GaCl₃ or ¹⁷⁷LuCl₃).

    • Gently mix the solution.

    • Incubate the reaction mixture at the optimized temperature (e.g., 95°C) for the determined time (e.g., 15 minutes).

  • Quenching and Quality Control:

    • After incubation, cool the reaction vial to room temperature.

    • To stop the reaction and chelate any remaining free radiometal, a quenching solution like DTPA can be added.

    • Determine the radiochemical purity using a suitable method such as radio-TLC or radio-HPLC.

Visualizations

Troubleshooting Workflow for Low Radiolabeling Yield

TroubleshootingWorkflow Troubleshooting Low Radiolabeling Yield Start Low Radiolabeling Yield Observed Check_pH Verify Reaction pH Start->Check_pH Adjust_pH Optimize pH (e.g., 3.5-5.5) Check_pH->Adjust_pH Incorrect Check_Temp Verify Reaction Temperature Check_pH->Check_Temp Correct Adjust_pH->Check_Temp Adjust_Temp Optimize Temperature (e.g., 90-95°C) Check_Temp->Adjust_Temp Incorrect Check_Metals Investigate Metal Contamination Check_Temp->Check_Metals Correct Adjust_Temp->Check_Metals Use_MetalFree Use Metal-Free Reagents/Labware Check_Metals->Use_MetalFree Contamination Suspected Check_Concentration Review Chelator/Radionuclide Ratio Check_Metals->Check_Concentration No Contamination Use_MetalFree->Check_Concentration Adjust_Concentration Optimize Concentrations Check_Concentration->Adjust_Concentration Suboptimal Successful_Labeling High Yield Achieved Check_Concentration->Successful_Labeling Optimal Adjust_Concentration->Successful_Labeling

A workflow for troubleshooting low radiolabeling yields.

Key Factors Influencing Radiolabeling Efficiency

Factors Factors Influencing Radiolabeling Efficiency Yield Radiolabeling Yield pH pH Yield->pH Temp Temperature Yield->Temp Concentration Concentration (Chelator & Radionuclide) Yield->Concentration Time Reaction Time Yield->Time Purity Reagent Purity (Metal-Free) Yield->Purity Antioxidants Antioxidants Yield->Antioxidants

Key parameters that affect radiolabeling outcomes.

References

Preventing aggregation of proteins during N3-TOTA-Suc labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with N3-TOTA-Suc. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and solve common issues encountered in bioconjugation experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is its primary application?

This compound is a heterobifunctional chemical linker used for protein modification. Its structure consists of three key components:

  • N-Hydroxysuccinimide (Suc) Ester : This is an amine-reactive group that forms a stable amide bond with primary amines, such as the side chains of lysine residues or the N-terminus of a protein.[1] The reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[2]

  • TOTA (Triazacyclononane-triacetate derivative) : TOTA is a macrocyclic chelating agent. Once conjugated to the protein, it can be used to bind metal ions for applications such as PET imaging, MRI contrast enhancement, or targeted radiotherapy.

  • Azide (N3) : The azide group serves as a bio-orthogonal handle for "click chemistry" reactions, allowing for the subsequent attachment of other molecules (e.g., fluorophores, drugs, or polymers) without interfering with the protein's native functional groups.

This combination allows for a multi-step, modular approach to creating complex protein conjugates for therapeutic or diagnostic purposes.

Q2: My protein is aggregating after labeling with this compound. What are the most common causes?

Protein aggregation is a frequent challenge in bioconjugation and can stem from several factors related to the label, reaction conditions, and the protein itself.[3]

  • Increased Hydrophobicity : The TOTA chelator portion of the label can be hydrophobic. Covalently attaching multiple copies of this molecule to the protein's surface can increase its overall hydrophobicity, promoting intermolecular self-association and aggregation.[2]

  • Alteration of Surface Charge : The succinimidyl ester reacts with positively charged lysine residues, neutralizing their charge.[4] Over-labeling can significantly alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and stability in the chosen buffer.

  • Sub-optimal Buffer Conditions : Proteins are most vulnerable to aggregation when the buffer pH is close to their isoelectric point. Using an inappropriate buffer pH or ionic strength can compromise protein stability during the reaction.

  • High Concentrations : High concentrations of the protein or the labeling reagent increase the probability of intermolecular interactions that lead to aggregation. Localized high concentrations of the reagent, if added too quickly, can also cause "solvent shock" and protein precipitation, especially since this compound is likely dissolved in an organic solvent like DMSO.

  • Protein Instability : The target protein may be inherently unstable under the required labeling conditions (e.g., pH, temperature). The conjugation process itself can be a stress factor that pushes an already sensitive protein towards aggregation.

Troubleshooting and Optimization Guides
Q3: How can I systematically optimize my labeling protocol to prevent aggregation?

A systematic approach is crucial for identifying conditions that maintain protein stability. Key parameters to optimize include the reagent-to-protein ratio, reactant concentrations, buffer composition, and temperature.

The general workflow for labeling is outlined below. Each step presents an opportunity for optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p1 1. Prepare Protein Solution (Amine-free buffer, e.g., PBS, HEPES) (pH 7.2 - 8.0) r1 3. Labeling Reaction (Add reagent dropwise to protein) (Incubate at 4°C or RT) p1->r1 p2 2. Prepare this compound (Dissolve in anhydrous DMSO immediately before use) p2->r1 c1 4. Quench Reaction (e.g., Tris or glycine) r1->c1 c2 5. Purify Conjugate (SEC or dialysis to remove excess reagent) c1->c2 a1 6. Analysis (Check for aggregation via SEC, DLS, or UV-Vis) c2->a1

Figure 1: General workflow for this compound protein labeling.

Optimization Strategies:

  • Perform a Reagent Titration : To avoid over-labeling, test a range of this compound:protein molar ratios (e.g., from 3:1 to 20:1). Analyze the results to find the lowest ratio that provides a sufficient degree of labeling without causing aggregation.

  • Reduce Concentrations : Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). This minimizes the chance of protein molecules interacting with each other.

  • Control Reagent Addition : Add the dissolved this compound reagent to the protein solution slowly and dropwise while gently stirring. This prevents localized high concentrations that can denature the protein.

  • Optimize Temperature : Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. While the reaction rate is slower, this can significantly reduce the rate of protein unfolding and aggregation.

  • Adjust Buffer pH : Ensure the reaction buffer pH is optimal for both the NHS ester reaction (typically 7.2-8.5) and protein stability. Crucially, the pH should be at least one unit away from your protein's isoelectric point (pI) to maintain surface charge and solubility.

Q4: What stabilizing excipients or additives can I include in my reaction buffer?

Adding specific excipients to the buffer can significantly enhance protein solubility and prevent aggregation. The choice of additive depends on the primary cause of aggregation (e.g., hydrophobic vs. electrostatic interactions).

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50 - 100 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.
Sugars / Osmolytes Sucrose, Trehalose5% - 10% (w/v)Acts as a conformational stabilizer by being preferentially excluded from the protein surface, which favors the compact, native state.
Polyols Glycerol5% - 20% (v/v)Stabilizes proteins by increasing the viscosity and favoring the hydration shell around the protein.
Non-ionic Detergents Polysorbate 20 (Tween-20)0.01% - 0.1% (v/v)Prevents aggregation driven by hydrophobic interactions by binding to exposed hydrophobic patches. Also reduces surface adsorption.
Reducing Agents DTT, TCEP0.5 - 2 mMPrevents the formation of intermolecular disulfide bonds between free cysteine residues. Note: Only use if disulfide bonds are not essential for your protein's structure or function.
Quantitative Analysis and Protocols
Q5: How can I detect and quantify protein aggregation in my sample?

It is essential to use orthogonal analytical techniques to get a complete picture of the aggregation state, as no single method can cover the entire size range of possible aggregates.

  • Size-Exclusion Chromatography (SEC) : An effective method to separate and quantify soluble aggregates (dimers, trimers, oligomers) from the desired monomeric protein.

  • Dynamic Light Scattering (DLS) : A non-invasive technique that measures the size distribution of particles in solution. It is highly sensitive to the presence of large aggregates.

  • UV-Vis Spectroscopy (Turbidity) : An increase in insoluble aggregates causes light scattering, which can be measured as an increase in absorbance at wavelengths such as 340-400 nm. This provides a simple, quick assessment of large, insoluble aggregates.

Experimental Protocol: Quantifying Aggregates with Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the percentage of monomer, soluble aggregates, and fragments in the labeled protein sample.

Materials:

  • SEC column suitable for the molecular weight of the target protein.

  • HPLC or FPLC system with a UV detector (280 nm).

  • Mobile Phase: A buffer in which the protein is known to be stable (e.g., Phosphate Buffered Saline, pH 7.4).

  • Labeled protein sample and an unlabeled control sample.

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the labeled protein sample and the unlabeled control through a 0.22 µm syringe filter to remove any large, insoluble aggregates. Adjust the concentration to be within the linear range of the detector (typically 0.1 - 1.0 mg/mL).

  • Injection: Inject a defined volume (e.g., 50-100 µL) of the unlabeled control sample onto the column. Record the chromatogram.

  • Analysis (Control): Identify the main peak corresponding to the monomeric protein. Note its retention time. Earlier eluting peaks correspond to higher molecular weight species (aggregates), while later peaks correspond to lower molecular weight species (fragments).

  • Injection (Labeled Sample): Inject the same volume of the labeled protein sample. Record the chromatogram under identical conditions.

  • Data Interpretation:

    • Compare the chromatograms of the labeled and unlabeled samples.

    • Integrate the area under each peak (aggregates, monomer, fragments).

    • Calculate the percentage of aggregation using the formula: % Aggregation = (Area_Aggregates / Total_Area_All_Peaks) * 100

Experimental Protocol: Assessing Aggregation with Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of the protein sample, providing insight into its aggregation state.

Materials:

  • DLS instrument.

  • Low-volume quartz or disposable cuvette.

  • Filtered (0.22 µm) buffer.

  • Labeled protein sample and unlabeled control.

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement temperature (e.g., 25°C).

  • Sample Preparation: Dilute the protein sample in filtered buffer to a suitable concentration (typically 0.5-1.0 mg/mL) to avoid multiple scattering effects. Ensure the final sample is visually clear and free of dust or large particulates.

  • Measurement:

    • Carefully pipette the sample into the cuvette, avoiding bubble formation.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for 2-5 minutes.

    • Perform the measurement. The instrument will collect data from the scattered light intensity fluctuations.

  • Data Analysis:

    • The instrument software will generate a size distribution report.

    • Monomeric Sample: The unlabeled control should show a single, narrow peak with a low polydispersity index (PDI < 0.2), corresponding to the hydrodynamic radius of the monomer.

    • Aggregated Sample: An aggregated sample will show either a shift in the main peak to a larger size, the appearance of additional peaks at larger sizes, or a high PDI (> 0.3), indicating a heterogeneous mixture of species.

Troubleshooting Logic Diagram

If aggregation is observed, this decision tree can help identify the root cause and corresponding solution.

G problem Problem: Protein Aggregation Observed cause1 Cause: High Reagent:Protein Ratio (Over-labeling) problem->cause1 cause2 Cause: Sub-optimal Buffer (pH, Ionic Strength) problem->cause2 cause3 Cause: High Reactant Concentration problem->cause3 cause4 Cause: Label Hydrophobicity or Solvent Shock problem->cause4 solution1 Solution: Perform Molar Ratio Titration (e.g., 3:1 to 20:1) cause1->solution1 Addresses Over-modification solution2 Solution: Optimize Buffer pH (>1 unit from pI) Use Amine-Free Buffer cause2->solution2 Addresses Instability solution3 Solution: Lower Protein Concentration (e.g., 1-2 mg/mL) cause3->solution3 Reduces Interactions solution4 Solution: Add Reagent Slowly Add Stabilizing Excipients (Arginine, Sucrose, etc.) cause4->solution4 Mitigates Unfolding

References

Technical Support Center: Optimizing N3-TOTA-Suc Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of N3-TOTA-Suc to your antibody. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve consistent and optimal conjugation results for your research, diagnostics, or drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it conjugate to antibodies?

A1: this compound is a bifunctional chelator. It contains two key components:

  • TOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative: A macrocyclic chelator designed to stably bind metal ions, often used for radioimmunotherapy or targeted imaging.

  • N-hydroxysuccinimide (NHS) ester (Suc): This is a reactive group that specifically couples with primary amines (–NH₂) found on the surface of antibodies.[1][] These amines are present on the side chains of lysine residues and at the N-terminus of each polypeptide chain.[1] The reaction forms a stable, covalent amide bond, permanently attaching the chelator to the antibody.[] The "N3" designation typically refers to an azide group, which can be used for subsequent modification via click chemistry if desired.

Q2: Why is the molar ratio of this compound to antibody important?

A2: The molar ratio, also known as the chelator-to-antibody ratio (CAR) or degree of labeling (DOL), is a critical parameter that defines how many chelator molecules are attached to a single antibody molecule. This ratio significantly impacts the conjugate's performance:

  • Too Low: An insufficient number of chelators may result in a weak signal (in imaging) or low therapeutic efficacy.

  • Too High: Over-labeling can lead to loss of antibody binding affinity, increased hydrophobicity causing aggregation, and altered pharmacokinetics, such as rapid clearance from the body.[3] For most IgG antibodies, an optimal CAR is often found to be between 2:1 and 20:1, but this must be determined empirically for each specific application.

Q3: What are the key factors that influence the final molar ratio?

A3: Several factors in the conjugation reaction control the final molar ratio:

  • Molar Feed Ratio: The ratio of this compound to antibody added to the reaction mixture is the primary determinant.

  • pH: The reaction is highly pH-dependent. An optimal pH range of 7.2 to 8.5 ensures that the lysine amines are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.

  • Antibody Concentration: Higher antibody concentrations (typically >1-2 mg/mL) can improve conjugation efficiency.

  • Reaction Time and Temperature: Reactions are typically run for 30-120 minutes at room temperature or 4°C. Longer times or higher temperatures can increase conjugation but also increase the rate of competing hydrolysis.

Q4: How is the molar ratio determined?

A4: The most common and accessible method is UV-Vis spectrophotometry. This technique relies on measuring the absorbance of the conjugate solution at two wavelengths: one where the antibody absorbs (typically 280 nm) and another where the chelator or its complex has a distinct absorbance peak. By using the Beer-Lambert law and the known extinction coefficients of the antibody and the chelator, the concentration of each can be determined and their ratio calculated. Other methods include mass spectrometry (MS) for more precise measurements and size-exclusion chromatography with dual UV detection (UV-SEC).

Troubleshooting Guides

This section addresses common problems encountered during the conjugation of this compound to antibodies.

Problem 1: Low or No Conjugation (Low Molar Ratio)
Possible Cause Recommended Solution
Degraded/Hydrolyzed this compound NHS esters are moisture-sensitive. Use a fresh aliquot of this compound for each experiment. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.
Incorrect Buffer Composition The antibody buffer must be free of primary amines (e.g., Tris, Glycine) or high concentrations of sodium azide, which compete with the antibody for reaction with the NHS ester. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5 before starting.
Suboptimal pH A pH below 7.2 will protonate the amines, making them unreactive. A pH above 8.5-9.0 dramatically accelerates the hydrolysis of the NHS ester, reducing its availability to react with the antibody. Verify the buffer pH is within the optimal 7.2-8.5 range.
Dilute Antibody Solution Low antibody concentrations (<0.5-1.0 mg/mL) can lead to poor conjugation efficiency. If possible, concentrate the antibody to at least 1-2 mg/mL before the reaction.
Insufficient Molar Feed Ratio The reaction may be limited by the amount of this compound. Increase the molar excess of this compound in the reaction. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1) to find the optimum.
Problem 2: Antibody Aggregation or Precipitation
Possible Cause Recommended Solution
Over-labeling (Molar Ratio is Too High) Attaching too many chelator molecules can alter the antibody's surface charge and increase hydrophobicity, leading to aggregation. Reduce the molar feed ratio of this compound to antibody.
High Antibody Concentration While beneficial for efficiency, very high protein concentrations can sometimes promote intermolecular cross-linking or aggregation. Consider performing the reaction at a slightly lower antibody concentration (e.g., 1-5 mg/mL).
Inappropriate Buffer Conditions The buffer may not be optimal for maintaining the stability of your specific antibody, especially after modification. Ensure the pH and salt concentration are suitable for your antibody. Consider adding stabilizing excipients.
Localized High Reagent Concentration Adding the this compound solution too quickly can create localized high concentrations that lead to precipitation. Add the chelator solution slowly while gently vortexing or stirring the antibody solution.
Post-Conjugation Instability The final conjugate may be less soluble in the reaction buffer. Purify the conjugate and exchange it into a suitable final storage buffer as soon as the reaction is complete.
Problem 3: Inconsistent Results Between Batches
Possible Cause Recommended Solution
Reagent Variability The reactivity of the this compound stock can decrease over time, especially if not handled properly. Aliquot the solid reagent upon receipt and store it desiccated at the recommended temperature. Use a fresh aliquot for each experiment.
Inaccurate Concentration Measurements Errors in measuring the initial antibody concentration will lead to incorrect molar feed ratios. Use a reliable protein quantification method (e.g., A280, BCA assay) and ensure its accuracy.
Minor Variations in Reaction Conditions Small shifts in pH, temperature, or reaction time can affect the outcome. Standardize all reaction parameters and document them carefully for each batch to ensure reproducibility.
Impure Antibody If the antibody preparation contains other proteins (e.g., BSA from cell culture media), these will also be conjugated, consuming the this compound and leading to variable results. Ensure the antibody is highly purified (>95%) before conjugation.

Experimental Protocols

Protocol 1: General Conjugation of this compound to Antibody

This protocol provides a general starting point. The optimal molar feed ratio and reaction time should be determined empirically.

  • Antibody Preparation:

    • Dialyze or perform a buffer exchange of the antibody into an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).

    • Adjust the antibody concentration to 2 mg/mL. Confirm the concentration using A280 measurement.

    • Ensure the antibody solution is free of aggregates by centrifuging at ~14,000 x g for 5 minutes.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the volume of this compound solution needed to achieve the desired molar feed ratio (e.g., 20:1).

    • While gently stirring or vortexing the antibody solution, add the calculated volume of this compound solution.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will cap any unreacted NHS esters.

  • Purification:

    • Remove unconjugated this compound and reaction byproducts by purifying the conjugate. Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is the most common method.

    • Collect fractions and monitor the protein elution by absorbance at 280 nm. Pool the fractions containing the antibody conjugate.

Protocol 2: Determination of Molar Ratio by UV-Vis Spectrophotometry
  • Measure Absorbance:

    • Measure the absorbance of the purified antibody-chelator conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the TOTA chelator (Aₘₐₓ). Note: The Aₘₐₓ for TOTA derivatives must be known. If it does not have a distinct peak, this method may not be suitable.

  • Calculate Molar Ratio:

    • First, calculate the concentration of the antibody in the conjugate solution. A correction factor (CF) is needed to account for the chelator's absorbance at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

      • Antibody Conc. (M) = Corrected A₂₈₀ / ε_Ab

    • Next, calculate the concentration of the chelator.

      • Chelator Conc. (M) = Aₘₐₓ / ε_Chelator

    • Finally, calculate the molar ratio (CAR):

      • CAR = Chelator Conc. (M) / Antibody Conc. (M)

    Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG) and ε_Chelator is the molar extinction coefficient of the this compound at its Aₘₐₓ.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis cluster_result 4. Outcome prep_ab Prepare Antibody (Buffer Exchange, Conc. Adjust) conjugation Conjugation Reaction (Mix, Incubate RT, 60 min) prep_ab->conjugation prep_che Prepare this compound (Freshly dissolve in DMSO) prep_che->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify characterize Characterize (Determine Molar Ratio via UV-Vis) purify->characterize final_product Final Antibody-Chelator Conjugate characterize->final_product

Caption: Workflow for antibody conjugation with this compound.

troubleshooting_logic start Low Molar Ratio Observed check_reagents Are this compound and anhy. solvent fresh? start->check_reagents check_buffer Is buffer amine-free and pH 7.2-8.5? check_reagents->check_buffer Yes sol_reagents Solution: Use fresh reagents. check_reagents->sol_reagents No check_conc Is Ab concentration >1 mg/mL? check_buffer->check_conc Yes sol_buffer Solution: Perform buffer exchange. check_buffer->sol_buffer No check_ratio Was molar feed ratio sufficient? check_conc->check_ratio Yes sol_conc Solution: Concentrate antibody. check_conc->sol_conc No sol_ratio Solution: Increase molar feed ratio. check_ratio->sol_ratio No success Problem Solved check_ratio->success Yes sol_reagents->start sol_buffer->start sol_conc->start sol_ratio->start

Caption: Decision tree for troubleshooting low conjugation efficiency.

signaling_pathway cluster_cell Target Cancer Cell receptor Cell Surface Antigen (e.g., HER2) cell_death Radiation-Induced Cell Death receptor->cell_death Internalization & Radionuclide Decay adc Antibody-TOTA Conjugate (Carrying Radioisotope) adc->receptor Binding

Caption: Targeted radiotherapy via an antibody-TOTA conjugate.

References

Technical Support Center: N3-TOTA-Suc Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction?

For most bioconjugation applications using a CuAAC reaction, a pH between 7.0 and 7.5 is a recommended starting point.[1] While the reaction is generally robust and can proceed over a broad pH range (typically 4 to 12), the optimal pH can be influenced by the specific biomolecules and other components in your reaction mixture.[1][2]

Q2: Which buffers are recommended for CuAAC reactions?

Phosphate, HEPES, and MOPS buffers are commonly used and generally compatible with CuAAC reactions.[1] It is advisable to avoid Tris buffers, as they can chelate copper and inhibit the reaction.[1] High concentrations of chloride ions (above 0.2 M) should also be avoided due to potential competition for the copper catalyst.

Q3: My biomolecule is sensitive to copper. How can I mitigate copper-induced damage?

Copper toxicity is a known concern in CuAAC reactions, especially when working with sensitive biological samples. To minimize damage, it is crucial to use a copper(I)-stabilizing ligand. These ligands protect the copper from oxidation and can accelerate the desired reaction. Additionally, ensuring all solutions are thoroughly degassed and working at lower temperatures can help reduce copper-mediated oxidation of sensitive residues like methionine or cysteine. For applications in living cells or biological systems where copper toxicity is a major concern, a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) may be more suitable.

Q4: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

The primary difference is the catalyst. CuAAC requires a copper(I) catalyst to proceed efficiently. In contrast, SPAAC is a copper-free method that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with azides without the need for a metal catalyst. SPAAC is ideal for applications where copper toxicity is a concern, such as in living cells. However, CuAAC often has faster kinetics and allows for the use of simple terminal alkynes.

Troubleshooting Guide

Low or No Product Yield

Q: I am observing very low or no formation of my desired product. What are the possible causes and solutions?

A: Low or no product yield in a CuAAC reaction can stem from several factors:

  • Sub-optimal pH: The reaction pH may be outside the optimal range for your specific molecules.

    • Solution: Perform a pH screen using a range of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0) to identify the optimal conditions for your system.

  • Inactive Reducing Agent: The sodium ascorbate solution used to reduce Cu(II) to the active Cu(I) catalyst may have degraded.

    • Solution: Always prepare a fresh solution of sodium ascorbate immediately before setting up the reaction.

  • Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Degas all solvents and buffers before use. The addition of a Cu(I) stabilizing ligand is also highly recommended to protect the catalyst from oxidation.

  • Peptide/Protein Aggregation: If you are working with peptides or proteins, they may be aggregating under the reaction conditions, preventing the click reaction from occurring.

    • Solution: Consider adding organic co-solvents such as DMF or DMSO to the reaction mixture. In some cases, microwave irradiation can also help to overcome aggregation issues.

Side Product Formation

Q: I am observing unexpected side products in my reaction mixture. What could be causing this?

A: Side product formation can be attributed to a few key issues:

  • Copper-Mediated Oxidation: Sensitive amino acid residues, such as methionine and cysteine, can be oxidized in the presence of copper.

    • Solution: Thoroughly degas all solutions to remove dissolved oxygen. Using a copper-chelating ligand and performing the reaction at a lower temperature can also minimize oxidative side reactions.

  • Alkyne Homocoupling: In some cases, the alkyne-containing molecule can react with itself to form a dimer.

    • Solution: This is often a less common issue but can be addressed by optimizing the concentrations of the reactants and the catalyst.

Difficult Purification

Q: I am having trouble purifying my final product. What are some strategies to improve purification?

A: Purification challenges often arise from excess reagents and the copper catalyst remaining in the reaction mixture.

  • Solution-Phase Reactions: For reactions performed in solution, passing the crude reaction mixture through a copper-chelating resin can effectively remove the catalyst before proceeding with purification methods like RP-HPLC.

  • On-Resin Reactions: If your synthesis allows for it, performing the click reaction while your molecule is still attached to a solid support (on-resin) can greatly simplify purification. Unreacted reagents and the copper catalyst can be easily washed away from the resin before the final product is cleaved. This often results in a much cleaner crude product that requires less rigorous purification.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentRecommended Molar Excess (relative to limiting reagent)Typical ConcentrationNotes
Alkyne/Azide Partner1.5 - 5 equivalentsVaries based on substratesUsing a slight excess of one partner can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)1 equivalent20 mM stock solutionThe precursor to the active Cu(I) catalyst.
Copper-Chelating Ligand2 - 5 equivalents (relative to CuSO₄)50 mM stock solutionA 1:5 molar ratio of Cu:Ligand is often recommended.
Sodium Ascorbate2.5 - 5 equivalents100 mM stock solutionMust be prepared fresh.

Table 2: Influence of pH on SPAAC Reaction Rates (General Trend)

pH ConditionEffect on Reaction RateReference
Higher pHGenerally leads to an increase in the reaction rate.
Lower pHMay result in a slower reaction rate.

Note: This table provides a general trend. The optimal pH can vary depending on the specific substrates and buffer systems used.

Experimental Protocols

General Protocol for a Solution-Phase CuAAC Reaction

This protocol provides a starting point for a copper-catalyzed click reaction in solution. Concentrations and reaction times should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule and your N3-TOTA-Suc in a suitable solvent (e.g., DMSO/water mixture).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) (e.g., 50 mM in water).

    • Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne partner in the desired molar ratio in the appropriate buffer (e.g., phosphate buffer, pH 7.5).

  • Catalyst Premix:

    • In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is a good starting point.

  • Reaction Initiation:

    • Add the premixed catalyst solution to the main reaction tube.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-2 hours. If any of your components are light-sensitive, protect the reaction from light.

  • Monitoring and Quenching (Optional):

    • The reaction progress can be monitored by techniques such as HPLC-MS.

    • If necessary, the reaction can be stopped by adding a chelating agent like EDTA.

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate method, such as preparative RP-HPLC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_analysis 4. Analysis & Purification p1 Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) s1 Combine Azide and Alkyne in Buffer p1->s1 p2 Prepare FRESH Sodium Ascorbate Solution r2 Add Sodium Ascorbate to Initiate p2->r2 r1 Add Catalyst Premix s1->r1 s2 Premix CuSO4 and Ligand s2->r1 r1->r2 r3 Incubate (RT or 37°C, 1-2h) r2->r3 a1 Monitor by HPLC-MS r3->a1 a2 Purify Product a1->a2

Caption: Standard workflow for a solution-phase CuAAC reaction.

troubleshooting_workflow start Low or No Product Yield q1 Is Sodium Ascorbate Solution Fresh? start->q1 sol1 Prepare Fresh Sodium Ascorbate q1->sol1 No q2 Is the Reaction Environment Oxygen-Free? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment sol1->end_node sol2 Degas Solvents/Buffers and Use a Ligand q2->sol2 No q3 Is the pH Optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Perform pH Screen (e.g., 6.5 - 8.0) q3->sol3 No q3->end_node Yes, consult further a3_yes Yes a3_no No sol3->end_node

References

Addressing non-specific binding of N3-TOTA-Suc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-TOTA-Suc conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers guidance on resolving specific issues related to the non-specific binding of this compound conjugates.

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: The organic structure of the TOTA chelator and the succinimidyl ester (Suc) linker can contribute to hydrophobic interactions with proteins and cell surfaces.

  • Electrostatic Interactions: The carboxyl groups of the TOTA chelator can be negatively charged, leading to electrostatic interactions with positively charged molecules or surfaces.

  • Residual Reactivity: Incomplete quenching of the succinimidyl ester can result in unintended reactions with primary amines on non-target proteins.

Q2: I am observing high background signal in my cell-based assay. How can I reduce this?

High background in cell-based assays is often due to non-specific binding of the conjugate to the cell surface or extracellular matrix. Here are several strategies to mitigate this issue:

  • Incorporate Blocking Agents: Pre-incubating your cells with a blocking agent like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites.[1][2]

  • Optimize Buffer Composition: Adjusting the pH and salt concentration of your buffers can minimize electrostatic interactions.[1][3] Increasing the ionic strength with salts like NaCl can shield charged interactions.[1]

  • Include Non-ionic Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20, can help disrupt hydrophobic interactions.

  • Introduce PEGylation: Functionalizing your conjugate with polyethylene glycol (PEG) can create a hydrophilic shield, reducing non-specific interactions.

Q3: My affinity purification experiments using this compound conjugated beads are yielding many contaminating proteins. What steps can I take to improve purity?

Non-specific protein binding to affinity resins is a common challenge. To enhance the purity of your target protein, consider the following:

  • Modify Wash Buffers: Increase the stringency of your wash steps by adding non-ionic detergents or increasing the salt concentration.

  • Add a Competitive Elution Step: A step-wise elution with increasing concentrations of a competitive agent can help to selectively elute your target protein while leaving non-specifically bound proteins attached to the resin.

  • Incorporate a Pre-clearing Step: Before incubating with your this compound conjugated beads, pre-clear your lysate by incubating it with unconjugated beads to remove proteins that non-specifically bind to the matrix itself.

  • Optimize Ligand Density: A very high density of the conjugate on the beads can sometimes increase non-specific binding. Titrating the amount of this compound conjugate used for bead preparation can be beneficial.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at reducing non-specific binding.

Protocol 1: Reducing Non-Specific Binding in Cell Staining

Objective: To minimize background fluorescence in a cell imaging experiment using an this compound conjugated antibody.

Materials:

  • This compound conjugated antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Cells cultured on coverslips

Procedure:

  • Cell Preparation: Wash cultured cells three times with PBS.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Conjugate Incubation: Dilute the this compound conjugated antibody in Blocking Buffer to the desired concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times for 5 minutes each with Wash Buffer to remove unbound conjugate.

  • Imaging: Mount the coverslips and proceed with imaging.

Protocol 2: Optimizing Affinity Purification

Objective: To improve the purity of a target protein isolated by affinity chromatography using this compound conjugated beads.

Materials:

  • This compound conjugated beads

  • Cell lysate containing the target protein

  • Binding/Wash Buffer A: 50 mM Tris, 150 mM NaCl, pH 7.4

  • Wash Buffer B: 50 mM Tris, 500 mM NaCl, 0.1% Tween-20, pH 7.4

  • Elution Buffer: 100 mM Glycine, pH 2.5

Procedure:

  • Bead Equilibration: Wash the this compound conjugated beads three times with Binding/Wash Buffer A.

  • Lysate Incubation: Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Initial Wash: Wash the beads three times with Binding/Wash Buffer A to remove unbound proteins.

  • Stringent Wash: Wash the beads three times with Wash Buffer B to remove non-specifically bound proteins.

  • Elution: Elute the target protein by incubating the beads with Elution Buffer. Neutralize the eluate immediately with a suitable buffer (e.g., 1 M Tris, pH 8.5).

Data Presentation

The following tables summarize quantitative data from hypothetical experiments demonstrating the effectiveness of different strategies to reduce non-specific binding.

Table 1: Effect of Blocking Agents and Surfactants on Background Signal in a Cell-Based Assay

ConditionBlocking AgentSurfactant (Tween-20)Mean Fluorescence Intensity (Background)
1 (Control)NoneNone150.2 ± 12.5
21% BSANone85.7 ± 9.1
3None0.05%92.4 ± 8.8
41% BSA0.05%45.3 ± 5.2

Table 2: Impact of Wash Buffer Composition on Purity in Affinity Purification

Wash BufferSalt Concentration (NaCl)Surfactant (Tween-20)Purity of Eluted Protein (%)
A (Control)150 mMNone65 ± 4.8
B500 mMNone82 ± 3.5
C150 mM0.1%78 ± 4.1
D500 mM0.1%91 ± 2.9

Visualizations

The following diagrams illustrate key concepts and workflows related to addressing non-specific binding.

cluster_0 Sources of Non-Specific Binding hydrophobic Hydrophobic Interactions electrostatic Electrostatic Interactions reactive Residual Reactivity conjugate This compound Conjugate conjugate->hydrophobic conjugate->electrostatic conjugate->reactive

Caption: Primary causes of non-specific binding of this compound conjugates.

cluster_cell Cell-Based Assay Troubleshooting cluster_affinity Affinity Purification Troubleshooting start High Non-Specific Binding Observed q1 Is it a cell-based assay? start->q1 q2 Is it an affinity purification? q1->q2 No cell_a Add Blocking Agent (BSA) q1->cell_a Yes aff_a Increase Wash Stringency q2->aff_a Yes cell_b Optimize Buffer (pH, Salt) cell_a->cell_b cell_c Add Surfactant (Tween-20) cell_b->cell_c end Reduced Non-Specific Binding cell_c->end aff_b Add Competitive Elution aff_a->aff_b aff_c Pre-clear Lysate aff_b->aff_c aff_c->end

Caption: Troubleshooting workflow for addressing non-specific binding.

References

Technical Support Center: Improving the Stability of DOTA-Conjugated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling and handling of S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-SCN-Bn-DOTA) labeled compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is p-SCN-Bn-DOTA and what are its main components?

A1: p-SCN-Bn-DOTA is a bifunctional chelator used to attach radiometals to biomolecules like antibodies for applications in medical imaging and therapy.[1][2] Its structure consists of three key parts:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic cage that securely binds to various trivalent metal ions.[3]

  • p-Isothiocyanatobenzyl (p-SCN-Bn) linker: This group provides a reactive isothiocyanate (-NCS) functional group.

  • Thiourea Bond: The isothiocyanate group reacts with primary amines (like the lysine residues on antibodies) to form a stable covalent thiourea bond.[3][4]

Q2: What are the most common reasons for low radiolabeling yields with p-SCN-Bn-DOTA conjugates?

A2: Low or failed radiolabeling yields can often be attributed to four main areas: suboptimal reaction conditions (especially pH), the presence of contaminating metals, incorrect molar ratios of reagents, or compromised integrity of the p-SCN-Bn-DOTA reagent. A systematic approach to troubleshooting these factors is the most effective way to resolve the issue.

Q3: How does pH affect the conjugation and radiolabeling steps?

A3: The overall process involves two distinct steps, each with a different optimal pH. Using the incorrect pH for either step is a primary cause of low yields.

  • Conjugation Step (Antibody + p-SCN-Bn-DOTA): The reaction between the isothiocyanate group and primary amines on the biomolecule requires a basic environment (pH 8.5-9.5) to ensure the amine is deprotonated and can act as a nucleophile.

  • Radiolabeling Step (DOTA-Conjugate + Radiometal): The chelation of the radiometal by the DOTA cage is most efficient under acidic conditions (typically pH 4.0-5.5). This prevents the formation of metal hydroxides, which cannot be chelated effectively. A frequent mistake is not adjusting the pH and exchanging the buffer between these two critical steps.

Q4: My conjugation reaction failed. What are the likely causes?

A4: If the conjugation of p-SCN-Bn-DOTA to your biomolecule fails, the most probable causes are incorrect pH or degradation of the reagent.

  • Verify pH: Ensure your reaction buffer is within the optimal basic range of pH 8.5-9.5.

  • Reagent Integrity: p-SCN-Bn-DOTA is sensitive to hydrolysis. It should be stored correctly at -20°C or -80°C and should not be expired. It is also crucial to dissolve the p-SCN-Bn-DOTA in a dry, water-free organic solvent like DMSO immediately before use.

  • Buffer Composition: Avoid using buffers that contain primary amines, such as Tris, as they will compete with your biomolecule for reaction with the p-SCN-Bn-DOTA.

Q5: My conjugation was successful, but my radiolabeling yield is still low. What should I investigate?

A5: When the DOTA is confirmed to be attached to your biomolecule, low radiolabeling efficiency points to issues with the chelation reaction itself.

  • Metal Contamination: Trace metal impurities in your buffers or radionuclide solution can compete with the radiometal for chelation by the DOTA cage. Use of metal-free buffers and high-purity radionuclides is essential.

  • Incorrect pH: The pH of the radiolabeling reaction must be acidic (pH 4.0-5.5) to prevent the formation of radiometal hydroxides.

  • Suboptimal Molar Ratio: An insufficient number of DOTA molecules per antibody can lead to low radiolabeling. A molar excess of 10:1 to 20:1 of p-SCN-Bn-DOTA to the antibody is often recommended as a starting point.

Q6: What are the common modes of instability for p-SCN-Bn-DOTA radioconjugates?

A6: The primary modes of instability for these radioconjugates include:

  • Transchelation: The loss of the radiometal from the DOTA chelate to other metal-binding proteins or ions in the body.

  • Radiolysis: The breakdown of the conjugate due to the radiation emitted by the radiometal, particularly at high specific activities.

  • Chemical Degradation: This can involve the denaturation or fragmentation of the targeting biomolecule during the conjugation or storage process.

  • Aggregation: The formation of high-molecular-weight aggregates of the radioconjugate, which can alter its biodistribution and lead to unwanted accumulation in organs like the liver and spleen.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for p-SCN-Bn-DOTA conjugation and radiolabeling.

Table 1: Comparison of Radiolabeling Efficiency and Conditions for Various Macrocyclic Chelators

ChelatorRadionuclideBiomoleculeLabeling ConditionsLabeling EfficiencyReference
p-SCN-Bn-DOTA ¹⁷⁷LuAntibody80-100°C, 20-30 min, pH 4.0-5.0>95%
p-SCN-Bn-DOTA ⁶⁸GaPeptide90-95°C, 5-15 min, pH 3.5-4.5>95%
p-SCN-Bn-DOTA ⁹⁰YPeptide80°C, 20 min, pH 4.0-4.5>95%
p-SCN-Bn-DOTA ¹¹¹InPeptide100°C, 30 min, pH 4.0-4.5>95%
p-SCN-Bn-NOTA ⁶⁴CuAntibodyRoom Temp, 1 hrHigh

Table 2: In Vitro Serum Stability of Various Radiolabeled Immunoconjugates

RadiotracerMediumIncubation TimeStability (% intact)Reference
¹⁷⁷Lu-DOTA-PeptideMouse Serum24 h~81%
⁶⁸Ga-DOTA-PeptideHuman Serum120 min>95%
⁶⁴Cu-p-SCN-Bn-DOTA-RituximabHuman Serum48 hHigh

Experimental Protocols & Workflows

Detailed Methodology for Antibody Conjugation with p-SCN-Bn-DOTA

This protocol outlines the covalent attachment of the p-SCN-Bn-DOTA chelator to a monoclonal antibody.

  • Antibody Preparation:

    • Purify the monoclonal antibody using standard techniques (e.g., protein A/G chromatography).

    • Perform a buffer exchange into a metal-free conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

    • Determine the antibody concentration using a spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Dissolve p-SCN-Bn-DOTA in a suitable solvent like anhydrous DMSO immediately before use.

    • Add a 10- to 50-fold molar excess of the dissolved p-SCN-Bn-DOTA to the antibody solution.

    • Incubate the reaction mixture for 1 to 12 hours at room temperature or 37°C with gentle mixing.

  • Purification of the DOTA-Antibody Conjugate:

    • Remove unreacted p-SCN-Bn-DOTA and other small molecules using size-exclusion chromatography (e.g., a PD-10 column) or ultrafiltration.

  • Storage:

    • Store the purified DOTA-antibody conjugate in an appropriate buffer at 2-8°C for short-term storage or frozen for long-term storage.

General Protocol for Radiolabeling of DOTA-Antibody Conjugates

This protocol provides a general procedure for radiolabeling the DOTA-conjugated antibody with a radionuclide.

  • Reaction Setup:

    • In a sterile, metal-free vial, combine the DOTA-antibody conjugate with the radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., 0.5 M sodium acetate, pH 5.0-5.5).

  • Incubation:

    • Incubate the reaction mixture at a temperature and for a duration optimized for the specific radionuclide (e.g., 37-40°C for 1 hour for ¹⁷⁷Lu).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase. The final product should have an RCP of >95%.

Visualizations

experimental_workflow General Experimental Workflow for Radioimmunoconjugate Preparation cluster_conjugation Conjugation cluster_radiolabeling Radiolabeling cluster_qc Quality Control antibody_prep Antibody Preparation (Buffer Exchange to pH 8.5-9.5) conjugation Conjugation Reaction (Antibody + p-SCN-Bn-DOTA) antibody_prep->conjugation purification_conjugate Purification of Conjugate (e.g., SEC) conjugation->purification_conjugate radiolabeling Radiolabeling Reaction (DOTA-Conjugate + Radiometal, pH 4.0-5.5) purification_conjugate->radiolabeling pH Adjustment purification_radiolabeled Purification of Radiolabeled Conjugate (Optional) radiolabeling->purification_radiolabeled qc Quality Control (RCP, Stability, etc.) purification_radiolabeled->qc signaling_pathway Key Factors Influencing Stability stability Compound Stability ph pH ph->stability temp Temperature temp->stability metal_ions Competing Metal Ions metal_ions->stability reagent_quality Reagent Quality reagent_quality->stability molar_ratio Molar Ratio molar_ratio->stability storage Storage Conditions storage->stability

References

Technical Support Center: Purifying N3-TOTA-Suc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N3-TOTA-Suc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized molecules.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification of your this compound conjugates.

Q1: After my conjugation reaction, I see multiple peaks on my analytical HPLC. What are these impurities and how can I get rid of them?

A1: The presence of multiple peaks is a common issue and they typically correspond to unreacted starting materials, byproducts, and the desired conjugate. The primary impurities are often the hydrolyzed this compound ester and any excess unreacted biomolecule you are conjugating.

Common Impurities:

  • Hydrolyzed this compound: The succinimidyl (Suc) ester is highly susceptible to hydrolysis, especially in aqueous buffers with a pH at or above neutral.[1][2][3][4] This hydrolysis results in the formation of the corresponding carboxylic acid, which will not react with your target molecule.

  • Unreacted this compound: If the reaction did not go to completion, you will have leftover activated ester.

  • Unreacted Amine-Containing Molecule: Excess of the molecule you are conjugating to the this compound.

  • Aggregates: Hydrophobic interactions can sometimes lead to the formation of aggregates, especially if your target molecule is a large biomolecule.[5]

Troubleshooting Steps:

  • Optimize Reaction pH: Perform the conjugation reaction at a pH between 7.2 and 8.5 to balance the reactivity of the primary amine and minimize hydrolysis of the NHS ester.

  • Use Anhydrous Solvents: When preparing the this compound stock solution, use an anhydrous organic solvent like DMSO or DMF to prevent premature hydrolysis.

  • Purification Strategy:

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for separating small molecule conjugates from starting materials and byproducts based on hydrophobicity.

    • Size-Exclusion Chromatography (SEC): If you are conjugating to a much larger molecule like a protein or antibody, SEC is ideal for removing small molecule impurities like hydrolyzed ester and excess this compound.

Q2: My purification by RP-HPLC is resulting in broad, tailing peaks for my conjugate. What can I do to improve the peak shape?

A2: Poor peak shape in RP-HPLC is often due to secondary interactions with the column, sample overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Additives: Use an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% in your mobile phase. TFA can help to sharpen peaks by masking interactions with free silanol groups on the silica-based column.

  • Optimize the Gradient: A shallower gradient can improve the separation and result in sharper peaks.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve peak shape.

  • Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve peak shape, but be mindful of the thermal stability of your conjugate.

  • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

  • Check for Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller amount to see if the peak shape improves.

Q3: I am concerned about the stability of the azide group during purification. Are there any special precautions I should take?

A3: Organic azides are energetic molecules and should be handled with care. However, for purification at a laboratory scale, the risks are manageable with proper procedures.

Safety and Handling Precautions:

  • Avoid Heat and Shock: Do not use purification methods that involve high heat, such as distillation. Stick to methods like chromatography, extraction, and precipitation.

  • Avoid Heavy Metals: Azides can form explosive salts with heavy metals. Ensure your HPLC system and other equipment are free from incompatible metal parts where azide residue could accumulate.

  • Solvent Choice: Do not use halogenated solvents like dichloromethane or chloroform in your purification or workup, as they can react with azides to form explosive compounds.

  • Storage: Store the purified azide-containing conjugate at low temperatures (e.g., -20°C) and protected from light.

Q4: My final product seems to have a low yield after purification. What are the potential causes and how can I improve my recovery?

A4: Low yield can stem from issues in the conjugation reaction itself or losses during the purification process.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Molar Ratio: Optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.

    • Reaction Time: Ensure the reaction proceeds for a sufficient amount of time (typically 1-4 hours).

  • Hydrolysis of NHS Ester: As mentioned previously, hydrolysis is a major competing reaction. Prepare your NHS ester solution immediately before use and maintain the optimal pH range.

  • Loss During Purification:

    • Adsorption: Your conjugate might be adsorbing to the stationary phase of your chromatography column or to other surfaces. Passivating the HPLC system may help.

    • Precipitation: If your conjugate has poor solubility in the mobile phase, it may precipitate on the column. Ensure your sample is fully dissolved before injection.

    • Fraction Collection: Optimize your fraction collection parameters to ensure you are collecting the entire peak corresponding to your product.

Frequently Asked Questions (FAQs)

Reaction and Synthesis

  • What is the optimal pH for conjugating this compound to a primary amine?

    • The optimal pH is typically between 7.2 and 8.5. This provides a good balance between having the amine in its nucleophilic, deprotonated state and minimizing the hydrolysis of the succinimidyl ester, which is accelerated at higher pH.

  • What solvent should I use to dissolve the this compound ester?

    • High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. It is crucial to use amine-free DMF. Prepare the solution immediately before use as NHS esters are susceptible to hydrolysis.

  • How can I quench the reaction?

    • You can add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to react with any remaining unreacted this compound.

Purification

  • What is the best chromatography method to purify my this compound conjugate?

    • The best method depends on the size and properties of the molecule you have conjugated.

      • For small molecule conjugates, Reverse-Phase HPLC (RP-HPLC) is generally the most effective method for achieving high purity.

      • For large biomolecule conjugates (e.g., antibodies, proteins), Size-Exclusion Chromatography (SEC) is excellent for removing small molecule impurities.

  • What type of column should I use for RP-HPLC?

    • A C18 column is a common starting point for the purification of small molecules and peptides. The choice of column (e.g., C4, C8, C18) will depend on the hydrophobicity of your conjugate.

  • Can I use precipitation to purify my conjugate?

    • Precipitation can be used to remove some impurities, but it is generally less effective than chromatography for achieving high purity. It may be a useful initial clean-up step.

Characterization and Storage

  • How can I confirm the identity and purity of my final product?

    • LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful technique to confirm the molecular weight of your conjugate and assess its purity.

    • Analytical HPLC with UV detection can be used to determine the purity of your collected fractions.

  • How should I store my purified this compound conjugate?

    • For long-term stability, it is recommended to lyophilize the purified conjugate and store it as a solid at -20°C or -80°C, protected from light and moisture. If stored in solution, use a suitable buffer and store at low temperatures.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Conjugates

FeatureReverse-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Separation Principle Polarity / HydrophobicityHydrodynamic Radius / Molecular Size
Primary Application High-resolution separation of small molecules and peptides from impurities.Separation of large biomolecules from small molecule impurities.
Common Impurities Removed Unreacted starting materials, hydrolyzed NHS ester, side-products.Excess this compound, hydrolyzed NHS ester, quenching reagents.
Advantages High resolution, excellent for purity assessment.Mild conditions, preserves biological activity.
Disadvantages Can be denaturing for some proteins, requires organic solvents.Lower resolution for molecules of similar size.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Small Molecule this compound Conjugate

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase. c. Inject the sample onto the column. d. Run a linear gradient to elute the conjugate. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. e. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptide bonds and 280 nm if aromatic residues are present). f. Collect fractions corresponding to the desired product peak. g. Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry. h. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: General SEC Purification of a Protein-N3-TOTA-Suc Conjugate

  • Column: A size-exclusion column suitable for the molecular weight of your protein (e.g., Sephadex G-25).

  • Mobile Phase: A buffer compatible with your protein, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Procedure: a. Equilibrate the column with at least two column volumes of the mobile phase. b. Apply the crude reaction mixture to the top of the column. The sample volume should be a small percentage of the total column volume. c. Elute the sample with the mobile phase at a constant flow rate. d. The protein conjugate will elute first in the void volume, while smaller molecules like unreacted this compound and hydrolyzed ester will be retarded and elute later. e. Collect fractions and monitor the protein concentration using absorbance at 280 nm. f. Pool the fractions containing the purified protein conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Reaction This compound + Target Molecule Quenching Quench with Tris/Glycine Reaction->Quenching Purification Crude Product Quenching->Purification HPLC RP-HPLC Purification->HPLC Small Molecule Conjugate SEC Size-Exclusion Chromatography Purification->SEC Biomolecule Conjugate Analysis Purity & Identity Check (Analytical HPLC, LC-MS) HPLC->Analysis SEC->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Purified this compound Conjugate Lyophilization->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape in RP-HPLC (Tailing/Broadening) Cause1 Secondary Interactions (Silanol Groups) Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Sample Overload Problem->Cause3 Cause4 Solvent Mismatch Problem->Cause4 Solution1 Add Ion-Pairing Agent (TFA) Cause1->Solution1 Solution2 Optimize Gradient/Flow Rate Cause2->Solution2 Solution3 Reduce Sample Injection Volume Cause3->Solution3 Solution4 Dissolve Sample in Mobile Phase Cause4->Solution4

Caption: Troubleshooting logic for poor peak shape in RP-HPLC purification.

References

Best practices for handling and dissolving N3-TOTA-Suc

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N3-TOTA-Suc

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a functionalized derivative of a Trioxatriangulenium (TOTA) cation. The "N3" designation indicates the presence of an azido functional group, while "Suc" suggests a succinate or succinyl component. The TOTA platform (4,8,12-trioxa-4,8,12,12c-tetrahydro-dibenzo[cd,mn]-pyrenylium) is a stable carbenium ion often used as a scaffold in molecular research due to its unique electronic and structural properties. The azide and succinate moieties are likely attached to the central carbon of the TOTA core to impart specific chemical reactivity and solubility characteristics.

Q2: What are the primary safety concerns when handling this compound?

A2: The primary safety concern arises from the azido (N3) group. Organic azides can be energetic and potentially explosive, especially when subjected to heat, shock, or friction. They are also acutely toxic. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with heavy metals, as this can form highly explosive metal azides.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dark, and dry place. Protect it from light and heat to prevent degradation and potential decomposition of the azide group. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential reactions.

Q4: In what solvents is this compound likely to be soluble?

A4: The solubility of this compound will be influenced by the properties of the TOTA platform, the azide group, and the succinate moiety. The TOTA cation itself is known to be stable in polar, non-nucleophilic solvents. The succinate group, being a dicarboxylic acid derivative, will enhance solubility in polar organic solvents and aqueous solutions at appropriate pH. Generally, you can expect this compound to be soluble in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous buffers may be pH-dependent due to the carboxyl group of the succinate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty Dissolving this compound The compound may have low solubility in the chosen solvent.Try dissolving a small amount in a range of solvents to test solubility. Good starting points are DMSO, DMF, and acetonitrile. For aqueous solutions, try adjusting the pH. The succinate moiety should become more soluble at a pH above its pKa. Gentle warming and sonication can also aid dissolution, but be cautious with heat due to the azide group.
Precipitation of the Compound from Solution The solution may be supersaturated, or the compound may be degrading.Ensure the concentration is not above the solubility limit. If using a mixed solvent system (e.g., DMSO stock diluted in aqueous buffer), ensure the final concentration of the organic solvent is sufficient to maintain solubility. Store solutions in the dark and at a low temperature to minimize degradation.
Inconsistent Experimental Results The compound may be unstable under your experimental conditions.The azide group can be sensitive to light and certain reagents. Protect your experiment from light. Ensure that your reaction components are compatible with azides. The stability of the TOTA cation can be affected by nucleophilic solvents.
Color Change of the Solution This could indicate degradation of the TOTA core or a reaction involving one of the functional groups.Investigate the cause of the color change. This may involve analytical techniques like UV-Vis or NMR spectroscopy. Ensure the purity of your solvents and reagents.

Experimental Protocols

General Protocol for Dissolving this compound
  • Solvent Selection: Based on the expected polarity of this compound, start with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the chosen solvent to the desired concentration (e.g., 10 mM).

    • Vortex the solution for 30 seconds.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Preparation of Working Solutions:

    • For aqueous assays, dilute the stock solution into your aqueous buffer.

    • It is recommended to perform a serial dilution to avoid precipitation.

    • Ensure the final concentration of the organic solvent in your assay is low and does not affect the experimental outcome.

Solubility Testing Protocol
SolventExpected Solubility
WaterLow, but may increase with pH
PBS (pH 7.4)Sparingly soluble
EthanolModerately soluble
MethanolModerately soluble
DMSOSoluble
DMFSoluble
AcetonitrileModerately soluble
DichloromethaneSparingly soluble to insoluble
HexaneInsoluble

Visualizations

Hypothetical Structure and Dissolution Workflow

Below is a diagram illustrating the hypothetical structure of this compound and a general workflow for its dissolution.

G cluster_structure Hypothetical Structure of this compound cluster_workflow Dissolution Workflow TOTA TOTA Platform N3 Azido Group (N3) TOTA->N3 functionalized with Suc Succinate Linker (Suc) TOTA->Suc functionalized with start Weigh this compound solvent Add Polar Aprotic Solvent (e.g., DMSO, DMF) start->solvent dissolve Vortex / Sonicate solvent->dissolve stock Prepare Stock Solution dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute working Prepare Working Solution dilute->working

Caption: Hypothetical structure and dissolution workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues with this compound.

G cluster_dissolution Troubleshooting Dissolution cluster_precipitation Troubleshooting Precipitation cluster_inconsistent Troubleshooting Inconsistency start Problem Encountered dissolution Dissolution Issue? start->dissolution precipitation Precipitation? start->precipitation inconsistent Inconsistent Results? start->inconsistent solvents Test different polar solvents dissolution->solvents ph Adjust pH for aqueous solutions dissolution->ph energy Gentle warming / sonication dissolution->energy concentration Check solubility limit precipitation->concentration solvent_ratio Adjust co-solvent ratio precipitation->solvent_ratio storage Store solution properly precipitation->storage stability Assess compound stability inconsistent->stability light Protect from light inconsistent->light reagents Check reagent compatibility inconsistent->reagents

Caption: A logical flow for troubleshooting issues with this compound.

Validation & Comparative

A Comparative Guide to Azide-Containing Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Azide-containing crosslinkers have emerged as powerful tools, enabling a wide array of applications from antibody-drug conjugate (ADC) development to proteomic studies. This guide provides an objective comparison of N3-TOTA-Suc and other prominent azide-containing crosslinkers, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Due to the limited availability of specific quantitative performance data for this compound in the public domain, this guide will focus on a well-characterized and widely used alternative, Azido-PEG4-NHS ester , as the primary subject of comparison. This crosslinker shares key functional features with this compound, namely an azide group for click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. We will compare its performance characteristics with other classes of azide-containing crosslinkers to provide a comprehensive overview.

Performance Comparison of Azide-Containing Crosslinkers

The selection of an appropriate crosslinker is dictated by several factors, including the desired reaction chemistry (copper-catalyzed vs. copper-free click chemistry), the nature of the biomolecules to be conjugated, and the required stability and biocompatibility of the final conjugate.

FeatureAzido-PEG4-NHS EsterDBCO-NHS EsterSulfo-SMCC
Reactive Groups Azide, NHS EsterDibenzocyclooctyne (DBCO), NHS EsterMaleimide, Sulfo-NHS Ester
Target Functional Groups Primary Amines (-NH2), AlkynesPrimary Amines (-NH2), AzidesPrimary Amines (-NH2), Sulfhydryls (-SH)
Reaction Chemistry Amine acylation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Amine acylation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Amine acylation, Thiol-maleimide Michael addition
Reaction Speed NHS ester reaction is rapid (minutes to hours). Click reaction speed varies (CuAAC is fast with catalyst; SPAAC is very fast).NHS ester reaction is rapid. SPAAC reaction is very fast.[1]NHS ester and maleimide reactions are both rapid (minutes to hours).[2][3][4]
Biocompatibility Good. PEG spacer enhances solubility and reduces immunogenicity.[5] CuAAC requires a copper catalyst which can be cytotoxic.Excellent for SPAAC (copper-free).Good. Sulfo-SMCC is water-soluble.
Linkage Stability Amide bond is very stable. Triazole ring from click chemistry is highly stable.Amide bond is very stable. Triazole ring from SPAAC is highly stable.Amide and thioether bonds are both very stable.
Control over Degree of Labeling (DoL) Moderate to high, dependent on reaction conditions and stoichiometry.Moderate to high, dependent on reaction conditions and stoichiometry.Moderate to high, dependent on reaction conditions and stoichiometry.
Storage Stability NHS ester is moisture-sensitive. Recommended storage at -20°C or -80°C for up to 6 months.NHS ester is moisture-sensitive. Recommended storage at -20°C.Moisture-sensitive. Recommended storage at 4°C with desiccant.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for utilizing Azido-PEG4-NHS ester for antibody conjugation.

Protocol 1: Two-Step Antibody Labeling with Azido-PEG4-NHS Ester and DBCO-Fluorophore

This protocol describes the introduction of an azide handle onto an antibody via its primary amines, followed by a copper-free click reaction with a DBCO-containing molecule (e.g., a fluorescent dye).

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at 1-2 mg/mL.

  • Azido-PEG4-NHS ester (MW: 388.38 g/mol ).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • DBCO-functionalized fluorophore.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

Step 1: Antibody Modification with Azido-PEG4-NHS Ester

  • Prepare Azido-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve Azido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 5 to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.

  • Purification: Remove the unreacted Azido-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Copper-Free Click Reaction with DBCO-Fluorophore

  • Prepare DBCO-Fluorophore Stock Solution: Dissolve the DBCO-functionalized fluorophore in DMSO.

  • Reaction: Add the DBCO-fluorophore to the azide-modified antibody solution. The molar ratio will determine the average degree of labeling (aDoL). For example, to achieve an aDoL of 2, add a 2-fold molar excess of the DBCO-fluorophore.

  • Incubation: Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification (Optional): If necessary, remove any unreacted DBCO-fluorophore by size exclusion chromatography or dialysis.

Protocol 2: General NHS Ester-Based Protein Labeling

This protocol provides a general framework for labeling proteins with NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at 2-5 mg/mL.

  • NHS ester-functionalized molecule.

  • Anhydrous DMSO.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (desalting, size exclusion, or dialysis).

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at the desired concentration and in an appropriate amine-free buffer.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10 to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. Incubate for an additional 15-30 minutes.

  • Purification: Separate the protein conjugate from unreacted NHS ester and byproducts using a suitable purification method.

Signaling Pathways and Experimental Workflows

Azide-containing crosslinkers are invaluable for studying protein-protein interactions, including those in complex signaling pathways. For example, they can be used to investigate the dimerization of G-protein coupled receptors (GPCRs), a critical event in many cellular signaling cascades.

GPCR_Dimerization_Signaling cluster_membrane Plasma Membrane Agonist Agonist GPCR1 GPCR 1 Agonist->GPCR1 Binding GPCR2 GPCR 2 Agonist->GPCR2 Binding Dimer GPCR Dimer GPCR1->Dimer GPCR2->Dimer G_Protein G-Protein Dimer->G_Protein Activation Effector Effector Protein G_Protein->Effector Modulation Downstream Downstream Signaling Effector->Downstream

Caption: GPCR dimerization and subsequent G-protein signaling pathway.

The following workflow illustrates how an azide-containing crosslinker can be used to identify interaction partners of a bait protein.

Crosslinking_Workflow cluster_0 Cellular Crosslinking cluster_1 Affinity Purification & Conjugation cluster_2 Analysis a Incubate cells with Azido-NHS Ester Crosslinker b Cell Lysis a->b c Immunoprecipitation of Bait Protein b->c d Click Reaction with Alkyne-Biotin c->d e Streptavidin Affinity Purification d->e f On-bead Digestion e->f g LC-MS/MS Analysis f->g h Data Analysis to Identify Interactors g->h

Caption: Workflow for identifying protein-protein interactions.

Conclusion

The choice of an azide-containing crosslinker is a critical decision in the design of bioconjugation experiments. While this compound represents a specific chemistry, the broader class of azide-NHS ester crosslinkers, exemplified by Azido-PEG4-NHS ester, offers a versatile and well-documented approach for labeling primary amines and enabling subsequent click chemistry. For applications requiring copper-free conditions, DBCO-NHS esters provide an excellent alternative with rapid reaction kinetics. By carefully considering the factors outlined in this guide and optimizing the provided protocols, researchers can effectively utilize these powerful tools to advance their studies in drug development, diagnostics, and fundamental biological research.

References

A Comparative Analysis of Binding Affinity for Somatostatin Receptor Subtype 2 (SSTR2) Targeting Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals relies on the high binding affinity of a targeting moiety conjugated to a chelator, which sequesters a radionuclide. This guide provides a comparative analysis of the binding affinity of various chelator-peptide conjugates targeting the somatostained receptor subtype 2 (SSTR2), a key biomarker in neuroendocrine tumors. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers in the field of nuclear medicine and drug development.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of different SSTR2-targeting conjugates. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the binding affinity, with lower values indicating a stronger binding interaction.

ConjugateRadionuclideTarget ReceptorBinding Affinity (Kd/IC50)
67/natGa-MMC(TMZ)-TOC67/natGaSSTR2Kd: 5.98 ± 0.96 nmol/L[1]
67/natGa-DOTA-TOC67/natGaSSTR2Kd: 4.68 ± 0.7 nmol/L[1]
90Y-SMT 48790YSSTR2IC50: 0.39 ± 0.02 nM[2]
[67Ga]-NODAGATOC67GaSSTR2IC50: 3.5 ± 1.6 nM[3]
[111In]-NODAGATOC111InSSTR2IC50: 1.7 ± 0.2 nM[3]

Experimental Protocol: Saturation Binding Assay

The determination of the equilibrium dissociation constant (Kd) is a critical step in characterizing the binding affinity of a novel radiolabeled conjugate. The following is a representative protocol for a saturation binding assay.

Objective: To determine the Kd of a radiolabeled peptide conjugate for its target receptor expressed on cancer cells.

Materials:

  • Cancer cell line with high expression of the target receptor (e.g., HCT116-SSTR2)

  • Radiolabeled conjugate (e.g., 67Ga-MMC(TMZ)-TOC)

  • Unlabeled ("cold") conjugate for competition

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Cell harvesting equipment (e.g., cell scrapers, centrifuge)

  • Gamma counter

Procedure:

  • Cell Preparation: Culture the target cells to an appropriate confluency and harvest them. Resuspend the cells in binding buffer to a known concentration.

  • Assay Setup: In a series of tubes, add a fixed amount of cells.

  • Ligand Addition: To each tube, add increasing concentrations of the radiolabeled conjugate. For the determination of non-specific binding, add a high concentration of the unlabeled conjugate to a parallel set of tubes.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells with the bound radioligand from the unbound radioligand in the supernatant. This is typically done by centrifugation followed by washing the cell pellet with ice-cold binding buffer.

  • Quantification: Measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of the radiolabeled conjugate. The Kd can then be determined by non-linear regression analysis of the resulting saturation curve.

Experimental Workflow

The following diagram illustrates the general workflow for a saturation binding assay to determine the binding affinity of a radiolabeled conjugate.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (SSTR2-expressing cells) incubation Incubation of Cells with Radiolabeled Conjugate (with and without excess cold ligand) cell_culture->incubation radiolabeling Radiolabeling of Peptide Conjugate radiolabeling->incubation separation Separation of Bound and Free Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification analysis Data Analysis (Saturation Curve Fitting) quantification->analysis result Determine Kd analysis->result

Saturation Binding Assay Workflow.

Signaling Pathway Context

The targeting of SSTR2 by these conjugates is predicated on the overexpression of this receptor on the surface of neuroendocrine tumor cells. Upon binding, the radiolabeled conjugate is internalized, leading to the delivery of a cytotoxic radiation dose to the tumor cell. This targeted approach aims to maximize therapeutic efficacy while minimizing off-target toxicity.

signaling_pathway cluster_cell Tumor Cell SSTR2 SSTR2 Receptor internalization Internalization SSTR2->internalization dna_damage DNA Damage internalization->dna_damage Radiation Emission apoptosis Apoptosis dna_damage->apoptosis conjugate Radiolabeled Peptide Conjugate conjugate->SSTR2 Binding

Targeted Radionuclide Therapy Mechanism.

References

Navigating Stability: A Comparative Guide to N3-TOTA-Suc Chelates for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly evolving landscape of targeted radiopharmaceuticals, the stability of the chelator-radionuclide complex is paramount to ensuring efficacy and minimizing off-target toxicity. This guide provides a comprehensive in vitro stability comparison of N3-TOTA-Suc chelates, benchmarked against commonly used macrocyclic and acyclic alternatives. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal chelation system for their next-generation radiotheranostics.

While the specific nomenclature "this compound" may not be widely represented in the literature, its components suggest a derivative of the well-established macrocyclic chelator, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). The "N3" likely refers to the three nitrogen donor atoms within the triazacyclononane ring, a defining feature of NOTA-based chelators. The "Suc" suffix typically indicates the presence of a succinimidyl ester, a common functional group used for bioconjugation to targeting molecules such as antibodies or peptides. Therefore, for the purpose of this guide, we will consider this compound as a NOTA-based bifunctional chelator and compare its expected performance with other key players in the field: DOTA and DTPA.

Quantitative Stability Analysis

The in vitro stability of a radiolabeled chelate is a critical predictor of its in vivo performance. The following table summarizes stability data from various studies, showcasing the percentage of intact radiolabeled complex after incubation in human serum over time.

ChelatorRadionuclideTargeting MoleculeIncubation Time (h)Stability (% Intact)Reference
NOTA 64CuRituximab48>94%[1]
DOTA 64CuRituximab48>94%[1]
DTPA derivative 64CuRituximab48Poor[1]
NOTA 67GaT101 AntibodyStableNot Quantified[2]
DOTA 88YB3 Antibody408No significant release[3]
DTPA derivative 88YB3 Antibody408Dissociation observed
NOTA 111InT101 AntibodyUnstableNot Quantified
DOTA 177LuPeptide168>95%

The Decisive Role of Structure in Stability

The superior stability of macrocyclic chelators like NOTA and DOTA compared to their acyclic counterparts, such as DTPA, is a well-documented phenomenon. This enhanced stability is primarily attributed to the "macrocyclic effect," where the pre-organized structure of the cyclic ligand leads to a more thermodynamically stable and kinetically inert metal complex. This rigidity minimizes the dissociation of the radiometal from the chelator, a crucial factor in preventing its uptake by non-target tissues in vivo.

Chelator Structure and Stability Relationship cluster_0 Macrocyclic Chelators cluster_1 Acyclic Chelator cluster_2 Stability Outcomes NOTA NOTA (this compound) High_Stability High In Vitro Stability (Low Dissociation) NOTA->High_Stability Macrocyclic Effect DOTA DOTA DOTA->High_Stability Macrocyclic Effect DTPA DTPA Low_Stability Lower In Vitro Stability (Higher Dissociation) DTPA->Low_Stability Flexible Structure

Chelator structure dictates in vitro stability.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of stability data, standardized and detailed experimental protocols are essential. Below are methodologies for key in vitro stability assays.

Protocol 1: In Vitro Human Serum Stability Assay

This assay evaluates the stability of the radiolabeled chelate in the presence of human serum proteins.

1. Preparation of Human Serum:

  • Obtain whole blood from healthy donors.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (serum) and store at -80°C until use.

2. Incubation:

  • To a microcentrifuge tube, add the radiolabeled chelate-conjugate (e.g., 10 µCi) to 500 µL of human serum.

  • Incubate the mixture at 37°C with gentle agitation.

  • Collect aliquots at various time points (e.g., 1, 4, 24, 48, and 72 hours).

3. Sample Analysis:

  • Protein Precipitation: To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate serum proteins. Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Analysis of Supernatant: Analyze the supernatant using one of the following methods:

    • Radio-High-Performance Liquid Chromatography (Radio-HPLC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

      • Detection: In-line radioactivity detector.

      • Quantification: Integrate the peak corresponding to the intact radiolabeled complex and any peaks corresponding to dissociated radiometal or degradation products.

    • Radio-Instant Thin-Layer Chromatography (Radio-ITLC):

      • Stationary Phase: ITLC-SG glass microfiber chromatography paper.

      • Mobile Phase: A suitable mobile phase that separates the intact complex from the free radiometal (e.g., 50 mM EDTA in 0.9% saline for many radiometals).

      • Detection: A radio-TLC scanner.

      • Quantification: Determine the percentage of radioactivity corresponding to the intact complex at the origin and the free radiometal at the solvent front.

4. Data Calculation:

  • Express the stability as the percentage of intact radiolabeled complex at each time point relative to the total radioactivity.

Experimental Workflow for Serum Stability Assay Start Start: Radiolabeled Chelate Incubation Incubate with Human Serum at 37°C Start->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Precipitation Protein Precipitation (Acetonitrile) Aliquots->Precipitation Analysis Analysis Method? Precipitation->Analysis HPLC Radio-HPLC Analysis->HPLC Liquid Chromatography ITLC Radio-ITLC Analysis->ITLC Thin-Layer Chromatography Data Data Analysis: % Intact Complex vs. Time HPLC->Data ITLC->Data End End: Stability Profile Data->End

Workflow for assessing serum stability.
Protocol 2: Transchelation Challenge Assay

This assay assesses the susceptibility of the radiolabeled complex to transfer the radiometal to a competing chelator.

1. Reagents:

  • Radiolabeled chelate-conjugate.

  • Challenging agent solution (e.g., 100 mM EDTA or a solution of apo-transferrin in a physiologically relevant buffer).

2. Incubation:

  • Mix the radiolabeled chelate-conjugate with a significant molar excess of the challenging agent.

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points.

3. Sample Analysis:

  • Analyze the aliquots using Radio-HPLC or Radio-ITLC as described in Protocol 1 to separate and quantify the intact complex and the transchelated radiometal complex.

4. Data Calculation:

  • Calculate the percentage of the radiolabeled complex that remains intact over time in the presence of the competing chelator.

Conclusion

The in vitro stability of a radiopharmaceutical is a cornerstone of its preclinical evaluation. Based on the available data, macrocyclic chelators such as NOTA (and by extension, this compound) and DOTA consistently demonstrate superior stability in human serum compared to acyclic alternatives like DTPA. This enhanced stability is critical for ensuring that the radionuclide remains associated with the targeting molecule, thereby maximizing the therapeutic or diagnostic payload delivered to the target site while minimizing off-target radiation exposure. The detailed protocols provided herein offer a robust framework for the standardized assessment of chelate stability, enabling researchers to make informed decisions in the design and development of novel radiopharmaceuticals.

References

A Head-to-Head Comparison of N3-TOTA-Suc and Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of targeted therapeutics, diagnostics, and research tools. The choice of chemical ligation method directly impacts the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two distinct conjugation chemistries: the amine-reactive approach offered by N3-TOTA-Suc and the thiol-reactive method of maleimides.

This compound is a bifunctional chelator, where "TOTA" is a macrocyclic ligand for chelating radiometals, "N3" denotes an azide group for bioorthogonal "click" chemistry, and "Suc" refers to a succinimidyl ester for reaction with primary amines. Maleimide chemistry, on the other hand, is a well-established method for specifically targeting sulfhydryl groups found in cysteine residues. This guide will focus on the comparison between the amine-reactive succinimidyl ester of this compound and the thiol-reactive maleimide chemistry.

Mechanism of Action

This compound (Succinimidyl Ester) Chemistry: The succinimidyl ester (often referred to as NHS ester) of this compound reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. This reaction proceeds via nucleophilic acyl substitution.

Maleimide Chemistry: Maleimide groups react with the sulfhydryl (thiol) group of cysteine residues through a Michael addition reaction.[1] This forms a stable thioether bond, providing a highly specific method for protein modification.[2][3]

Key Performance Parameters: A Tabulated Comparison

To facilitate a clear understanding of the relative strengths and weaknesses of each chemistry, the following tables summarize key quantitative data.

ParameterThis compound (Succinimidyl Ester)Maleimide ChemistryReferences
Target Residue Primary Amines (e.g., Lysine)Thiols (Cysteine)[2]
Bond Type AmideThioether[2]
Reaction pH 7.5 - 8.56.5 - 7.5
Reaction Speed Moderate to FastFast
Specificity Moderate (Lysine is abundant)High (Cysteine is less abundant)
Stability ParameterThis compound (Amide Bond)Maleimide (Thioether Bond)References
Hydrolytic Stability Very HighHigh, but the succinimide ring can hydrolyze
In Vivo Stability Generally StableSusceptible to retro-Michael reaction (thiol exchange)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for conjugation using a succinimidyl ester (representative of this compound's amine reactivity) and maleimide chemistry.

Protocol 1: General Succinimidyl Ester Conjugation (for this compound)
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.

  • Reagent Preparation: Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted this compound and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: General Maleimide Conjugation
  • Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the agent prior to adding the maleimide.

  • Maleimide Reagent Preparation: Dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

  • Purification: Purify the conjugate from unreacted maleimide using gel filtration or dialysis.

Visualizing the Chemistries and Workflows

Diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and a typical experimental workflow.

G Figure 1: Reaction Mechanism of this compound (Succinimidyl Ester) with a Primary Amine cluster_0 This compound cluster_1 Protein cluster_2 Conjugate This compound R-CO-O-NHS Protein-NH2 Protein-NH₂ This compound->Protein-NH2 Nucleophilic Attack Conjugate R-CO-NH-Protein Protein-NH2->Conjugate NHS NHS (leaving group) Protein-NH2->NHS

Figure 1: Reaction Mechanism of this compound (Succinimidyl Ester) with a Primary Amine

G Figure 2: Reaction Mechanism of Maleimide with a Thiol Group cluster_0 Maleimide cluster_1 Protein cluster_2 Conjugate Maleimide R-Maleimide Protein-SH Protein-SH Maleimide->Protein-SH Michael Addition Conjugate R-S-Protein Protein-SH->Conjugate

Figure 2: Reaction Mechanism of Maleimide with a Thiol Group

G Figure 3: General Bioconjugation Workflow A Protein Preparation C Conjugation Reaction A->C B Reagent Preparation B->C D Incubation C->D E Purification D->E F Characterization E->F

Figure 3: General Bioconjugation Workflow

Concluding Remarks

The choice between this compound (leveraging its succinimidyl ester for amine coupling) and maleimide chemistry depends heavily on the specific application and the biomolecule of interest.

This compound (Amine Reactivity) is advantageous when:

  • Site-specificity is less critical, as lysine residues are generally abundant and surface-exposed.

  • A very stable amide bond is required.

  • The biomolecule lacks accessible cysteine residues.

Maleimide Chemistry is the preferred method when:

  • High site-specificity is desired, targeting less abundant cysteine residues.

  • Rapid reaction kinetics are necessary.

  • The potential for retro-Michael addition is a manageable concern, or can be mitigated through linker design.

It is also important to consider the dual functionality of this compound. The presence of the azide group opens up the possibility of using bioorthogonal "click" chemistry, which offers very high specificity and efficiency, as an alternative conjugation strategy to the succinimidyl ester. A direct comparison of maleimide chemistry with azide-alkyne click chemistry would be a separate, valuable analysis.

Ultimately, the optimal choice will be guided by the specific experimental goals, the nature of the biomolecules involved, and the desired properties of the final conjugate.

References

Assessing the In Vivo Performance of N3-TOTA-Suc Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiotracers is a critical endeavor in the fields of molecular imaging and targeted radionuclide therapy. The choice of chelator, the molecule responsible for securely binding the radioisotope to a targeting vector, significantly influences the in vivo performance of these tracers. This guide provides an objective comparison of N3-TOTA-Suc-based tracers with established alternatives, supported by experimental data, to assist researchers in selecting the optimal chelating platform for their applications.

Performance Comparison of Chelators for Radiolabeling

The in vivo behavior of a radiotracer, including its biodistribution, tumor uptake, and clearance, is intricately linked to the chemical properties of the chelator-radionuclide complex. This section presents a comparative summary of quantitative data for different chelators conjugated to a cyclic RGD peptide, a common targeting motif for integrin αvβ3, which is overexpressed in various tumor types.

ChelatorRadiotracerTumor Uptake (%ID/g at 1h p.i.)Liver Uptake (%ID/g at 1h p.i.)Kidney Uptake (%ID/g at 1h p.i.)Blood (%ID/g at 1h p.i.)Tumor-to-Muscle Ratio (at 1h p.i.)Reference
NOTA 68Ga-NOTA-RGD~1.6~2.6~5.1--[1]
DOTA 68Ga-DOTA-c(RGDfK)~0.35 (SUVmean)----[2]
NODAGA 68Ga-NODAGA-E[c(RGDyK)]2~2.79 (at 2h p.i.)~0.5~2.0~2.56.76[3][4]
DFO 68Ga-DFO-c(RGDyK)~3.03 (at 30min p.i.)~0.5~5.31 (at 90min p.i.)--[5]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. SUV (Standardized Uptake Value) is another common metric for quantifying tracer uptake. Direct comparison between studies should be made with caution due to variations in experimental models and protocols.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of radiotracer performance. Below are representative protocols for key in vivo experiments.

Radiolabeling of Peptides with Gallium-68

This protocol outlines the general steps for labeling a peptide conjugate with Gallium-68 (68Ga).

Workflow for 68Ga-Labeling of Peptides

cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Quality Control 68Ge/68Ga_Generator Elute 68Ga from 68Ge/68Ga Generator Buffer_Adjustment Adjust pH of 68Ga eluate 68Ge/68Ga_Generator->Buffer_Adjustment 0.05 M HCl Add_Peptide Add Peptide-Chelator Conjugate Buffer_Adjustment->Add_Peptide Sodium Acetate Incubation Incubate at Elevated Temperature Add_Peptide->Incubation Radio_TLC Determine Radiochemical Purity (Radio-TLC/HPLC) Incubation->Radio_TLC Purification Purify if necessary Radio_TLC->Purification If RCP < 95%

Caption: General workflow for the radiolabeling of a peptide with Gallium-68.

Materials:

  • 68Ge/68Ga generator

  • Peptide-chelator conjugate (e.g., this compound-RGD)

  • Sodium acetate buffer (0.25 M, pH 4.5)

  • Hydrochloric acid (0.05 M)

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system

Procedure:

  • Elute 68Ga from the 68Ge/68Ga generator using 0.05 M HCl.

  • Adjust the pH of the 68Ga eluate to 4.0-4.5 using sodium acetate buffer.

  • Add the peptide-chelator conjugate (typically 10-50 µg) to the buffered 68Ga solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • If the radiochemical purity is below 95%, purify the product using a suitable method, such as solid-phase extraction.

In Vivo Biodistribution Studies in Tumor-Bearing Mice

This protocol describes a typical procedure for evaluating the biodistribution of a radiotracer in a xenograft mouse model.

Workflow for In Vivo Biodistribution Study

Tumor_Implantation Implant Tumor Cells (e.g., U87MG) into Mice Tumor_Growth Allow Tumors to Grow to Desired Size Tumor_Implantation->Tumor_Growth Tracer_Injection Inject Radiotracer (e.g., 68Ga-N3-TOTA-Suc-RGD) via Tail Vein Tumor_Growth->Tracer_Injection Time_Points Euthanize Mice at Pre-determined Time Points (e.g., 1h, 2h, 4h p.i.) Tracer_Injection->Time_Points Organ_Harvest Harvest and Weigh Organs and Tumor Time_Points->Organ_Harvest Gamma_Counting Measure Radioactivity in Tissues using a Gamma Counter Organ_Harvest->Gamma_Counting Data_Analysis Calculate %ID/g for each Tissue Gamma_Counting->Data_Analysis

Caption: Standard workflow for an ex vivo biodistribution study in a tumor xenograft model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with U87MG xenografts)

  • Radiolabeled peptide

  • Anesthetic

  • Gamma counter

  • Precision balance

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled peptide (typically 1-4 MBq) into the tail vein of each mouse.

  • At designated time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a group of mice.

  • Dissect, collect, and weigh major organs and the tumor.

  • Measure the radioactivity in each tissue sample using a gamma counter, along with standards of the injected dose.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Small Animal PET/CT Imaging

This protocol provides a general outline for performing PET/CT imaging in small animals to visualize tracer distribution.

Workflow for Small Animal PET/CT Imaging

Animal_Prep Anesthetize Tumor-Bearing Mouse Tracer_Admin Administer Radiotracer via Tail Vein Animal_Prep->Tracer_Admin Uptake_Phase Allow for Tracer Uptake (e.g., 60 min) Tracer_Admin->Uptake_Phase CT_Scan Perform CT Scan for Anatomical Reference Uptake_Phase->CT_Scan PET_Scan Perform PET Scan for Tracer Distribution CT_Scan->PET_Scan Image_Recon Reconstruct and Fuse PET and CT Images PET_Scan->Image_Recon cluster_0 Radiotracer cluster_1 Tumor Cell Tracer 68Ga-N3-TOTA-Suc-RGD Integrin Integrin αvβ3 Receptor Tracer->Integrin Binding Internalization Receptor-Mediated Endocytosis Integrin->Internalization Signal Intracellular Signal Internalization->Signal Accumulation of Radioactivity

References

Characterization of Labeled Antibodies by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The development of precisely characterized antibody conjugates is a cornerstone of modern therapeutics and diagnostics. From antibody-drug conjugates (ADCs) for targeted cancer therapy to radiolabeled antibodies for in vivo imaging, the ability to attach molecules to an antibody and verify the final product is critical. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth characterization of these complex biomolecules, providing detailed information on parameters like the drug-to-antibody ratio (DAR), conjugation site, and overall structural integrity.[1]

Alternative Antibody Labeling Chemistries

The choice of labeling chemistry is critical as it dictates the site of conjugation, the stability of the linkage, and the overall homogeneity of the final product. Besides the inferred dual-reactivity of N3-TOTA-Suc, several other strategies are widely employed:

  • Amine-reactive Labeling: This is one of the most common methods, targeting the abundant lysine residues on the antibody surface. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose.[][3] This method is robust but can lead to a heterogeneous product mixture, as multiple lysine residues can be modified.[4]

  • Thiol-reactive Labeling: This approach targets cysteine residues. Antibodies have a limited number of free cysteines, but the interchain disulfide bonds can be selectively reduced to provide reactive thiol groups. Maleimide chemistry is a popular choice for thiol-specific conjugation. This method offers more control over the conjugation site compared to amine-reactive labeling.

  • Site-specific Labeling: To achieve a homogeneous product with a precisely defined DAR, various site-specific conjugation methods have been developed. These include enzymatic modifications, incorporation of unnatural amino acids, and glycan remodeling.

  • Click Chemistry: The azide group suggested by "this compound" points towards the use of click chemistry, a highly efficient and bioorthogonal reaction. The most common form is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the specific ligation of an azide-modified antibody to an alkyne-containing payload, or vice-versa.

Comparison of Chelators for Metal-Labeled Antibodies

For applications such as radioimmunotherapy and in vivo imaging, a chelator is required to stably bind a metal radionuclide to the antibody. The choice of chelator is critical for preventing the release of the metal ion in vivo, which can lead to off-target toxicity.

ChelatorTypical Conjugation ChemistryKey AdvantagesKey Disadvantages
DOTA NHS-ester, Maleimide, Click ChemistryHigh thermodynamic stability for a wide range of radiometals (e.g., 177Lu, 90Y, 64Cu).Often requires heating for efficient radiolabeling, which can be detrimental to the antibody.
DTPA NHS-ester, MaleimideCan be radiolabeled at room temperature.Lower in vivo stability compared to macrocyclic chelators like DOTA, leading to potential metal dissociation.
NOTA NHS-ester, MaleimideHigh radiolabeling efficiency, even under dilute conditions.
CHX-A''-DTPA NHS-ester, MaleimideGood stability for various radiometals and allows for room temperature labeling.
HOPO NHS-ester, MaleimideShows promise as a superior alternative to DFO for 89Zr, with rapid clearance and no signs of demetalation in vivo.Still under investigation for a wide range of radiometals.
Inferred TOTA (from this compound) NHS-ester, Azide (Click Chemistry)As a macrocyclic chelator, it is expected to offer good kinetic inertness.Specific performance data is not widely available.

Experimental Protocols

General Protocol for Antibody Labeling via NHS-Ester Chemistry

This protocol describes a general method for labeling an antibody with an NHS-ester functionalized molecule, such as the inferred "Suc" moiety of this compound.

  • Antibody Preparation: Dialyze the antibody solution against a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4) to remove any amine-containing contaminants. Adjust the antibody concentration to 1-5 mg/mL.

  • Labeling Reaction: Dissolve the NHS-ester functionalized label in a dry, aprotic solvent like DMSO. Add a 5-20 fold molar excess of the labeling reagent to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-ester.

  • Purification: Remove the excess, unreacted label and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Mass Spectrometry Analysis of Labeled Antibodies

Mass spectrometry is a powerful tool for characterizing labeled antibodies. Both intact mass analysis and peptide mapping approaches are commonly used.

Intact Mass Analysis:

  • Sample Preparation: The purified labeled antibody is typically desalted using a reverse-phase C4 or C8 column to remove non-volatile salts.

  • LC-MS: The desalted antibody is then introduced into the mass spectrometer via liquid chromatography (LC), often using a C4 or C8 column with a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used to acquire the mass spectrum of the intact labeled antibody.

  • Data Analysis: The resulting spectrum is deconvoluted to determine the mass of the different species present. This allows for the calculation of the average DAR and the distribution of different drug-loaded species.

Peptide Mapping:

  • Digestion: The labeled antibody is denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS: The resulting peptide mixture is separated by reverse-phase chromatography (typically a C18 column) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is used to identify the specific amino acid residues that have been modified with the label. This provides precise information on the conjugation sites.

Data Presentation

The quantitative data from mass spectrometry analysis is typically summarized in tables to allow for easy comparison.

Table 1: Intact Mass Analysis of a Labeled Antibody

SpeciesObserved Mass (Da)Calculated Mass (Da)Abundance (%)DAR
Unconjugated Antibody148,050148,050100
Antibody + 1 Label149,250149,252251
Antibody + 2 Labels150,455150,454402
Antibody + 3 Labels151,660151,656203
Antibody + 4 Labels152,865152,85854
Average DAR 1.95

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_ms Mass Spectrometry Analysis Antibody Antibody Solution Labeling_Reagent This compound Incubation Incubation Labeling_Reagent->Incubation Purification Purification (SEC) Incubation->Purification Intact_MS Intact Mass Analysis (LC-MS) Purification->Intact_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping Data_Analysis Data Analysis Intact_MS->Data_Analysis Peptide_Mapping->Data_Analysis Characterization_Report Characterization_Report Data_Analysis->Characterization_Report DAR, Conjugation Sites

Caption: Workflow for labeling and characterizing an antibody.

conjugation_chemistries cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_click Click Chemistry Antibody Antibody Lysine Lysine Residue Cysteine Cysteine Residue Azide Azide Group NHS_Ester NHS-Ester Lysine->NHS_Ester Amide Bond Maleimide Maleimide Cysteine->Maleimide Thioether Bond Alkyne Alkyne Group Azide->Alkyne Triazole Ring

Caption: Common antibody conjugation strategies.

References

Evaluating the Impact of N3-TOTA-Suc Conjugation on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will, therefore, draw upon data from analogous and widely used chelators such as DOTA-NHS and NODAGA-NHS to provide a robust comparative framework. We will delve into the underlying conjugation chemistries, present quantitative data on their impact on protein function, and provide detailed experimental protocols for assessing the performance of the resulting bioconjugates.

A Tale of Two Chemistries: NHS Ester vs. Click Chemistry

The hypothetical N3-TOTA-Suc molecule presents two distinct chemical handles for protein conjugation: a succinimidyl (NHS) ester and an azide group. This allows for a direct comparison between two popular bioconjugation strategies.

N-Hydroxysuccinimide (NHS) Ester Chemistry: This is a conventional and widely used method for labeling proteins. NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable amide bonds[1]. While effective, this method can lead to a heterogeneous product with the chelator attached at various locations, potentially impacting antigen-binding sites or other functionally important regions[2]. The degree of conjugation can be controlled to some extent by optimizing the molar ratio of the NHS ester to the protein[3].

Azide-Based Click Chemistry: The azide group (N3) is a key component for bioorthogonal "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction occurs between an azide and a strained alkyne (like DBCO or BCN) and is highly specific, efficient, and biocompatible, proceeding under mild conditions without the need for a catalyst[4]. This approach allows for site-specific conjugation if the alkyne is introduced at a desired location on the protein, leading to a more homogeneous product with potentially better preservation of protein function.

Impact on Protein Function: A Quantitative Comparison

The conjugation of chelators to a protein can alter its physicochemical properties and biological activity. The following tables summarize experimental data from studies on chelators analogous to the proposed this compound, such as DOTA-NHS and NODAGA-NHS, to illustrate these effects.

Chelator/MethodProteinChelator-to-Protein RatioImmunoreactivity (%)Reference
DOTA-NHS1C1m-Fc (anti-TEM-1)185.1 ± 1.3[5]
DOTA-NHS1C1m-Fc (anti-TEM-1)386.2 ± 2.7
DOTA-NHS1C1m-Fc (anti-TEM-1)687.5 ± 1.0
DOTA-NHS1C1m-Fc (anti-TEM-1)8.578.0 ± 1.4
DOTA-NHS1C1m-Fc (anti-TEM-1)1124.0 ± 1.7
CHX-A"-ITCMORAb-009 (anti-mesothelin)2.488.3 ± 4.5
CHX-A"-ITCMORAb-009 (anti-mesothelin)5.581.1 ± 0.9

Table 1: Impact of Chelator-to-Protein Ratio on Immunoreactivity. This table demonstrates that as the number of chelators conjugated to an antibody increases, there is a potential for a significant decrease in its ability to bind to its target antigen.

ChelatorLigandKd (nM)Reference
DOTA derivativeCudotadipep (PSMA inhibitor)6.75 ± 0.42
NOTA derivativeCunotadipep (PSMA inhibitor)2.17 ± 0.25
Site-Specific ConjugateHuM195 (anti-CD33)11.8
p-SCN-Bn-DOTA (random)HuM195 (anti-CD33)13.8

Table 2: Comparison of Binding Affinities (Kd) for Different Chelator Conjugates. This table highlights how the choice of chelator and conjugation strategy can influence the binding affinity of a molecule to its target. Site-specific conjugation may result in a slightly better or comparable binding affinity compared to random conjugation methods.

Experimental Protocols

To rigorously evaluate the impact of this compound conjugation on protein function, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.

Protocol 1: this compound Conjugation to a Protein (via NHS Ester)

Objective: To covalently attach this compound to a protein via its succinimidyl ester group.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Size-exclusion chromatography column (e.g., PD-10).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL and is in an amine-free buffer. If necessary, perform a buffer exchange.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unreacted this compound using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the chelator-to-protein ratio.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the binding affinity of the conjugated protein to its target antigen.

Materials:

  • Antigen-coated 96-well plate.

  • Conjugated protein and unconjugated control.

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • HRP-conjugated secondary antibody (if necessary).

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Plate Coating: Coat a 96-well plate with the target antigen overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Binding: Add serial dilutions of the conjugated and unconjugated protein to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add the HRP-conjugated secondary antibody (if the primary antibody is not directly labeled). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Analysis: Plot the absorbance versus the protein concentration and fit the data to a binding curve to determine the EC50, which is an approximation of the Kd.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (ka) and dissociation (kd) rates and determine the equilibrium dissociation constant (KD) of the conjugated protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Conjugated protein and unconjugated control.

  • Analyte (target antigen).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Immobilize the conjugated or unconjugated protein onto the sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the KD.

Protocol 4: Cell-Based Functional Assay (e.g., Cytotoxicity Assay)

Objective: To assess the biological activity of the conjugated protein in a cellular context.

Materials:

  • Target cells expressing the antigen of interest.

  • Control cells (antigen-negative).

  • Cell culture medium and supplements.

  • Conjugated protein and unconjugated control.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the target and control cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the conjugated and unconjugated protein.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Analysis: Plot cell viability versus protein concentration and determine the IC50 value.

Visualizing the Process: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the conjugation workflow and a relevant signaling pathway.

Conjugation_Workflow This compound Conjugation Workflow cluster_nhs NHS Ester Pathway cluster_click Click Chemistry Pathway Protein Protein with Lysine Residues Conjugation_NHS Amine Coupling Reaction (pH 8.3-9.0) Protein->Conjugation_NHS N3_TOTA_Suc_NHS This compound (NHS Ester Active) N3_TOTA_Suc_NHS->Conjugation_NHS Conjugate_NHS Heterogeneous Conjugate (Random Lysine Labeling) Conjugation_NHS->Conjugate_NHS Protein_Alkyne Protein with Site-Specific Alkyne Conjugation_Click Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Alkyne->Conjugation_Click N3_TOTA_Suc_Azide This compound (Azide Active) N3_TOTA_Suc_Azide->Conjugation_Click Conjugate_Click Homogeneous Conjugate (Site-Specific Labeling) Conjugation_Click->Conjugate_Click

Caption: Workflow comparing NHS ester and click chemistry conjugation pathways.

Signaling_Pathway Impact of Conjugation on Antibody-Mediated Signaling cluster_unconjugated Unconjugated Antibody cluster_conjugated Conjugated Antibody Antibody_Un Unconjugated Antibody Receptor_Un Cell Surface Receptor Antibody_Un->Receptor_Un High Affinity Binding Signaling_Un Downstream Signaling Receptor_Un->Signaling_Un Signal Transduction Antibody_Con Chelator-Conjugated Antibody Receptor_Con Cell Surface Receptor Antibody_Con->Receptor_Con Potentially Reduced Affinity Signaling_Con Altered Signaling Receptor_Con->Signaling_Con Modified Signal

References

A Comparative Guide to Chelators for Copper-64 Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical step in the development of Copper-64 (⁶⁴Cu) radiopharmaceuticals for positron emission tomography (PET) imaging and radionuclide therapy. The stability of the ⁶⁴Cu-chelator complex directly impacts the in vivo performance and safety of the radiolabeled conjugate. This guide provides an objective comparison of several key bifunctional chelators used for ⁶⁴Cu radiolabeling, with a focus on their performance based on experimental data.

Performance Comparison of ⁶⁴Cu Chelators

The ideal bifunctional chelator for ⁶⁴Cu should exhibit rapid and efficient radiolabeling under mild conditions, high specific activity, and excellent in vitro and in vivo stability. The following tables summarize the performance of commonly used and novel chelators based on these key parameters.

ChelatorRadiolabeling ConditionsRadiolabeling EfficiencyMaximum Specific ActivityReference
p-SCN-Bn-NOTA Room Temperature, 20 min>95% (at 31 nM)High[1]
sar-CO₂H Room Temperature, 20 min98% (at 250 nM)High[1]
p-SCN-Bn-DOTA 37°C, 90 minConcentration-dependentLower than NOTA/sar-CO₂H[1]
N-NE3TA 37°C, 1 h>95%~3.4 Ci/µmol[2][3]
C-NE3TA 37°C, 1 h>95%~3.4 Ci/µmol
NODAGA 25°C, 1 h59-71%Not specified
DO2A2S Room Temperature, 10 minHighHigh

Table 1: Radiolabeling Efficiency and Conditions. This table compares the radiolabeling conditions, efficiency, and resulting specific activity for various chelators with ⁶⁴Cu. NOTA and sarcophagine (sar) derivatives demonstrate superior performance with rapid labeling at room temperature.

ChelatorIn Vitro Serum Stability (48h)In Vivo Stability (Liver Retention)Key FindingsReference
Macrocyclic Chelators (NOTA, DOTA, etc.) >94% intactLower retention compared to DTPA derivativesGenerally high stability
DTPA Derivatives Poor (<6% dissociation)High liver uptakeUnstable in vivo
⁶⁴Cu-N-NE3TA 96.1% intact59% retention at 24h vs 1hSuperior to p-NH₂-Bn-DOTA
⁶⁴Cu-C-NE3TA 90.5% intact51% retention at 24h vs 1hSuperior to p-NH₂-Bn-DOTA
⁶⁴Cu-p-NH₂-Bn-NOTA 97.9% intact3% retention at 24h vs 1hSuperior to DOTA and NE3TA analogues
⁶⁴Cu-p-NH₂-Bn-DOTA 93.9% intact78% retention at 24h vs 1hSignificant transchelation to liver proteins
⁶⁴Cu-NODAGA-mAb7 Not specifiedLower liver accumulation than DOTA conjugateExcellent in vivo stability
[⁶⁴Cu][Cu(DO2A2S)] Excellent integrity (24h)High liver and kidney uptakeSimilar to other cyclen derivatives

Table 2: In Vitro and In Vivo Stability. This table highlights the stability of ⁶⁴Cu complexes with different chelators in serum and their in vivo behavior, particularly concerning liver retention, which is an indicator of complex stability. Macrocyclic chelators, especially NOTA and its derivatives, generally exhibit superior in vivo stability compared to linear chelators like DTPA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for ⁶⁴Cu radiolabeling and stability assays.

General ⁶⁴Cu Radiolabeling Protocol
  • Prepare solutions of the bifunctional chelator in a suitable buffer, typically 0.1 M ammonium acetate (NH₄OAc) at a pH of approximately 5.5.

  • To a reaction vial, add a specific amount of the chelator solution.

  • Add a known activity of ⁶⁴CuCl₂ (e.g., 3.7 MBq or 100 µCi) in the same buffer.

  • Adjust the final reaction volume (e.g., to 100 µL) and ensure the final pH is around 5.5.

  • Vortex the reaction mixture for 10-15 seconds.

  • Incubate the reaction at the desired temperature (e.g., room temperature, 37°C, or 90°C) for a specified time (e.g., 10 min to 1.5 h).

  • Analyze the radiolabeling efficiency using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Serum Stability Assay
  • Perform the radiolabeling of the immunoconjugate as described above.

  • Add the purified radioimmunoconjugate (e.g., 50 µg) to human serum (e.g., 450 µL).

  • Incubate the mixture at 37°C for a specified period (e.g., up to 48 hours).

  • At various time points (e.g., 0, 24, and 48 hours), take aliquots of the mixture.

  • Analyze the samples by size-exclusion HPLC to determine the percentage of intact radioimmunoconjugate.

Visualizing Experimental Workflows

Diagrams can effectively illustrate complex experimental processes. The following diagrams, created using the DOT language, depict a general workflow for evaluating ⁶⁴Cu chelators.

G cluster_0 Chelator Synthesis & Conjugation cluster_1 Radiolabeling cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Bifunctional_Chelator Bifunctional_Chelator Conjugation Conjugation Bifunctional_Chelator->Conjugation Targeting_Molecule Targeting_Molecule Targeting_Molecule->Conjugation Chelator_Conjugate Chelator_Conjugate Conjugation->Chelator_Conjugate Radiolabeling_Reaction Radiolabeling_Reaction Chelator_Conjugate->Radiolabeling_Reaction 64CuCl2 64CuCl2 64CuCl2->Radiolabeling_Reaction Radiolabeled_Conjugate Radiolabeled_Conjugate Radiolabeling_Reaction->Radiolabeled_Conjugate Serum_Stability_Assay Serum_Stability_Assay Radiolabeled_Conjugate->Serum_Stability_Assay Cell_Binding_Assay Cell_Binding_Assay Radiolabeled_Conjugate->Cell_Binding_Assay Biodistribution_Studies Biodistribution_Studies Radiolabeled_Conjugate->Biodistribution_Studies PET_CT_Imaging PET_CT_Imaging Radiolabeled_Conjugate->PET_CT_Imaging

Figure 1: Workflow for the evaluation of ⁶⁴Cu-labeled conjugates.

This diagram illustrates the sequential process from chelator conjugation to a targeting molecule, followed by radiolabeling with ⁶⁴Cu, and subsequent in vitro and in vivo evaluation.

G Start Start Prepare_Chelator_and_64Cu Prepare Chelator and 64Cu Solutions Start->Prepare_Chelator_and_64Cu Mix_Reactants Mix Chelator and 64Cu in Buffer (pH ~5.5) Prepare_Chelator_and_64Cu->Mix_Reactants Incubate Incubate at Specific Temperature and Time Mix_Reactants->Incubate QC_Analysis Quality Control Analysis (TLC/HPLC) Incubate->QC_Analysis Purification Purification (if necessary) QC_Analysis->Purification Final_Product Final_Product QC_Analysis->Final_Product >95% RCP Purification->Final_Product

Figure 2: Detailed ⁶⁴Cu radiolabeling workflow.

This flowchart provides a more detailed view of the radiolabeling process, from the preparation of reagents to the final quality control and purification steps.

Conclusion

The choice of a bifunctional chelator significantly influences the properties of a ⁶⁴Cu-radiopharmaceutical. For applications requiring high specific activity and rapid labeling at room temperature, NOTA and sarcophagine-based chelators are excellent candidates. While DOTA is a widely used chelator, it often requires harsher labeling conditions. Newer chelators like the NE3TA analogues show promise with good stability, although their in vivo clearance profiles may not be as favorable as NOTA. Ultimately, the selection of the optimal chelator will depend on the specific requirements of the targeting molecule and the intended application, whether it be for diagnostic imaging or therapy. Careful consideration of the experimental data presented in this guide can aid researchers in making an informed decision.

References

Safety Operating Guide

Navigating the Safe Disposal of N3-TOTA-Suc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. N3-TOTA-Suc, a compound incorporating an azide group, a TOTA chelator, and succinic acid, requires a meticulous disposal process due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Hazard Profile

  • Azide (N3) Group : Organic azides are potentially explosive and can be sensitive to shock, heat, and friction. They are also toxic. A critical hazard is the potential formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with acids. Azides can also form dangerously explosive heavy metal azides if they come into contact with certain metals.[1][2][3][4][5]

  • TOTA (Triazacyclononane-triacetate) Backbone : TOTA is a chelating agent, designed to bind strongly to metal ions. While specific disposal information for TOTA is scarce, the disposal of chelating agents, in general, should consider their potential to mobilize heavy metals in the environment.

  • Succinic Acid (Suc) : Succinic acid is known to cause serious eye damage.

Given this combination of hazards, this compound must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE:

  • Safety Goggles or a Face Shield

  • Chemical-Resistant Gloves (e.g., nitrile)

  • Laboratory Coat

  • Closed-Toed Shoes

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be made of a material compatible with organic azides (e.g., polyethylene). Avoid all contact with metal containers or implements to prevent the formation of explosive metal azides.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used and the azide compound.

    • Crucially, ensure the liquid waste is not acidic. The pH should be kept neutral or slightly basic to prevent the formation of hydrazoic acid. Do not mix azide waste with acidic waste streams.

2. Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound " and explicitly mention "Azide Compound ".

  • Indicate the primary hazards: "Potentially Explosive ," "Toxic ," and "Eye Irritant ."

  • List all components of the waste mixture, including solvents, with their approximate concentrations.

3. Storage:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area (SAA) that is secure and away from heat, sparks, and open flames.

  • The storage area should be well-ventilated.

  • Do not store azide waste for extended periods. Arrange for prompt disposal through your institution's EHS department.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound hazardous waste.

  • Do not attempt to treat or neutralize the azide waste yourself unless you are a trained professional following a validated and approved institutional protocol.

  • Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage_disposal Storage & Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Always solid_waste Collect Solid Waste in Dedicated Labeled Container fume_hood->solid_waste For Solids liquid_waste Collect Liquid Waste in Dedicated Labeled Container fume_hood->liquid_waste For Liquids no_metal AVOID METAL CONTACT solid_waste->no_metal no_acid AVOID ACIDIC CONDITIONS liquid_waste->no_acid label_waste Label Waste Container: 'Hazardous Waste, this compound (Azide)', List Contents no_metal->label_waste no_acid->label_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs disposal Professional Hazardous Waste Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteContains potentially explosive azide, eye-damaging succinic acid, and a chelating agent.
Solid Waste Container Labeled, leak-proof, non-metal (e.g., polyethylene)To prevent reaction and formation of explosive heavy metal azides.
Liquid Waste Container Labeled, leak-proof, compatible with contentsTo safely contain the liquid waste.
Liquid Waste pH Neutral to slightly basicTo prevent the formation of highly toxic and explosive hydrazoic acid.
Labeling Requirements "Hazardous Waste," "this compound," "Azide Compound," list of contents and hazardsTo ensure proper identification and safe handling by waste management personnel.
Disposal Method Via institutional Environmental Health and Safety (EHS) departmentTo ensure compliant and safe disposal by trained professionals.
Prohibited Disposal Drain or regular trashTo prevent environmental contamination and potential hazardous reactions in the waste stream.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling N3-TOTA-Suc

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N3-TOTA-Suc

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was found in a comprehensive search. The following guidance is based on the general properties of macrocyclic chelators, particularly those used in radiopharmaceutical applications, such as DOTA and its derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and to perform a thorough risk assessment before handling this compound.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational plans, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe handling of this compound in a laboratory setting.

Pre-Operational Checklist and Safety Precautions

Before handling this compound, ensure the following measures are in place:

  • Designated Work Area: All work with this compound, especially when complexed with radionuclides like Actinium-225, must be conducted in a designated and properly shielded fume hood or hot cell.[1][2] The work area should be covered with plastic-backed absorbent paper to contain any potential spills.

  • Emergency Plan: Have a clear and practiced emergency plan for spills, personnel contamination, and accidental exposure. Ensure all personnel are familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

  • Training: All personnel handling this compound must receive documented training on the safe handling of chemicals and, if applicable, radioactive materials.[3][4] This training should be provided by your institution's EHS department.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. In radiopharmaceutical applications, additional radiation-specific protection is required.

PPE Category Non-Radioactive Handling Radioactive Handling (e.g., with Ac-225)
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for tears or degradation before use.Double-gloving with chemical-resistant gloves. Change gloves frequently.
Eye Protection Chemical safety goggles or a face shield.[5]Leaded glasses or a face shield in addition to standard safety glasses.
Body Protection A lab coat, fully fastened.A full-length lab coat and, if necessary, a lead apron.
Footwear Closed-toe shoes.As per non-radioactive handling.
Dosimetry Not applicable.Body and, if necessary, ring dosimeters to monitor radiation exposure.
Quantitative Data for this compound and Analogs
Parameter Value/Information Source/Comment
Occupational Exposure Limit (OEL) Not established for DOTA. For data-poor substances, a hazard banding approach may be used to establish provisional OELs.It is prudent to handle this compound with engineering controls to minimize any potential inhalation exposure.
pH Stability Stable under a wide range of pH conditions, a characteristic of macrocyclic chelators.Specific stability data for this compound should be determined experimentally.
Solubility Generally soluble in aqueous solutions.The succinimidyl ester group may affect solubility.
Actinium-225 Half-Life 10 days.This is a critical factor in waste management and radiation safety protocols.

Experimental Protocols: Step-by-Step Guidance

A. Preparation and Handling of this compound Solutions
  • Preparation:

    • Work within a certified chemical fume hood.

    • Wear all required PPE as outlined in the table above.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the required amount of this compound using appropriate tools to avoid generating dust.

    • Slowly add the solid to the desired solvent, stirring gently to dissolve.

  • Handling:

    • Always use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

    • Avoid direct contact with the skin and eyes.

    • Keep containers tightly sealed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn.

B. Disposal Plan for this compound Waste

Proper disposal is critical to ensure laboratory and environmental safety.

  • Non-Radioactive Waste:

    • Dispose of this compound waste in a designated hazardous chemical waste container.

    • The container must be clearly labeled with the contents.

    • Follow your institution's guidelines for chemical waste disposal. Do not pour down the drain.

  • Radioactive Waste (if applicable):

    • All radioactive waste must be segregated and disposed of according to your institution's radiation safety protocols.

    • Waste containers should be shielded to keep radiation exposure As Low As Reasonably Achievable (ALARA).

    • Label radioactive waste containers with the isotope (e.g., Ac-225), activity level, and date.

    • Due to the long half-life of potential contaminants like Ac-227 (a possible impurity in Ac-225 production), long-term storage and disposal plans are crucial.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment (& EHS Consultation) DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Designated Work Area DonPPE->PrepWorkArea WeighCompound Weigh this compound PrepWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Work Area & Equipment ConductExperiment->Decontaminate SegregateWaste Segregate Waste (Non-Rad / Rad) Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste Store Waste Securely SegregateWaste->StoreWaste DisposeWaste Dispose via EHS StoreWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.